molecular formula C10H12N2O B1367625 1-Phenylpiperazin-2-one CAS No. 90917-86-5

1-Phenylpiperazin-2-one

Numéro de catalogue: B1367625
Numéro CAS: 90917-86-5
Poids moléculaire: 176.21 g/mol
Clé InChI: YWUNGYFXNDOGNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Phenylpiperazin-2-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-phenylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUNGYFXNDOGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551083
Record name 1-Phenylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90917-86-5
Record name 1-Phenylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpiperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the N-Aryl Piperazinone Scaffold

The 1-phenylpiperazin-2-one moiety is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. As a constrained analog of the ubiquitous phenylpiperazine structure, it offers a unique combination of structural rigidity and physicochemical properties. Phenylpiperazine derivatives are integral components of numerous approved drugs and clinical candidates, targeting a wide array of biological systems, including central nervous system (CNS) receptors and enzymes.[1][2][3] The introduction of a carbonyl group at the 2-position, creating the lactam structure of this compound, provides a hydrogen bond acceptor and alters the conformation and electronic distribution of the piperazine ring. This modification can profoundly influence binding affinity, selectivity, and pharmacokinetic profiles, making it a valuable building block in the design of novel therapeutics for oncology, neurological disorders, and infectious diseases.[4][5][6] This guide provides a comprehensive overview of a modern synthetic approach to this key intermediate and details the analytical techniques essential for its unambiguous characterization.

Part 1: Strategic Synthesis via Palladium-Catalyzed C-N Cross-Coupling

The formation of the aryl-nitrogen bond is the pivotal step in the synthesis of this compound. While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and are limited to electron-deficient aryl systems.[7] The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of N-aryl amines and amides, offering a highly versatile and efficient alternative.[8][9] This reaction allows for the coupling of a wide range of aryl halides or triflates with amines and related nitrogen nucleophiles under relatively mild conditions.[10]

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination stems from a well-defined catalytic cycle involving a palladium catalyst.[10] The generally accepted mechanism proceeds through several key steps:

  • Oxidative Addition: A low-valent Pd(0) complex, typically stabilized by phosphine ligands, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amide Coordination & Deprotonation: The nitrogen nucleophile (in this case, piperazin-2-one) coordinates to the Pd(II) center. A base then deprotonates the coordinated nitrogen, forming a palladium amide complex.

  • Reductive Elimination: This is the crucial bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10]

The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., X-Phos, S-Phos) are often employed to facilitate the reductive elimination step, which is frequently the rate-limiting step of the cycle.[11]

Figure 1: The Buchwald-Hartwig catalytic cycle for C-N bond formation.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on specific laboratory conditions and scale. Appropriate safety precautions must be taken at all times.[12][13][14][15]

Reagents & Equipment:

  • Piperazin-2-one

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add piperazin-2-one (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and X-Phos (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask, followed by bromobenzene (1.0 mmol).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (bromobenzene) is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Part 2: Comprehensive Characterization and Purity Assessment

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques is required to validate the identity and quality of the synthesized this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography start Synthesized & Purified This compound structural_confirm Structural Confirmation start->structural_confirm purity_assess Purity Assessment start->purity_assess nmr ¹H & ¹³C NMR structural_confirm->nmr ir FT-IR structural_confirm->ir ms Mass Spectrometry structural_confirm->ms hplc HPLC purity_assess->hplc tlc TLC purity_assess->tlc final_product Characterized Product nmr->final_product ir->final_product ms->final_product hplc->final_product

Figure 2: Workflow for the comprehensive characterization of the final product.
Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for this compound, based on its structure and data from analogous compounds.[16][17]

Technique Expected Observations Interpretation
¹H NMR δ 7.2-7.4 (m, 2H), δ 6.9-7.1 (m, 3H)Aromatic protons of the phenyl group.
δ 3.8-4.0 (t, 2H)Methylene protons (C6-H₂) adjacent to the phenyl-substituted nitrogen.
δ 3.4-3.6 (s, 2H)Methylene protons (C3-H₂) adjacent to the carbonyl group.
δ 3.1-3.3 (t, 2H)Methylene protons (C5-H₂) adjacent to the NH group.
δ 2.0-2.5 (br s, 1H)Amide proton (N4-H).
¹³C NMR δ 165-170Carbonyl carbon (C2) of the lactam.
δ 140-145Quaternary aromatic carbon (C1') attached to nitrogen.
δ 128-130Aromatic C-H carbons.
δ 115-125Aromatic C-H carbons.
δ 50-55Methylene carbon (C3) adjacent to the carbonyl.
δ 45-50Methylene carbon (C6) adjacent to the phenyl-substituted nitrogen.
δ 40-45Methylene carbon (C5) adjacent to the NH group.
FT-IR (cm⁻¹) 3200-3300 (sharp)N-H stretch of the secondary amine.
3000-3100 (multiple weak)Aromatic C-H stretch.
2850-2950 (multiple)Aliphatic C-H stretch.
1650-1680 (strong)C=O stretch of the tertiary amide (lactam).
1500, 1600 (two bands)Aromatic C=C ring stretch.
1200-1300C-N stretch.
Mass Spec. (EI) m/z 176Molecular Ion [M]⁺•.
m/z 119, 104, 77Characteristic fragments from loss of parts of the piperazinone ring and fragmentation of the phenyl group.
Chromatographic Purity Evaluation
  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is the gold standard for determining the purity of the final compound.[18] Using a C18 column with a mobile phase such as acetonitrile/water buffered with TFA or formic acid, the product should elute as a single, sharp peak. Purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks at a specific wavelength (e.g., 254 nm).

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction's progress and assessing the purity of column fractions.[19] The purified product should appear as a single spot on the TLC plate when visualized under UV light and/or with an appropriate stain.

Part 3: Safety and Handling

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[13]

  • Ventilation: Handle all reagents and the final product in a well-ventilated chemical fume hood.[12][14]

  • Handling: Avoid inhalation of dust or vapors and prevent all contact with skin and eyes.[12]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[15]

Conclusion

This guide has detailed a robust and modern synthetic route to this compound via the Buchwald-Hartwig amination, a cornerstone of contemporary medicinal chemistry. The causality behind the choice of reagents and the mechanistic underpinnings of the reaction were explored to provide a deeper understanding beyond a simple protocol. Furthermore, a comprehensive workflow for the structural and purity characterization of the final product was outlined, emphasizing the synergy between spectroscopic and chromatographic techniques. The successful synthesis and rigorous characterization of this valuable N-aryl piperazinone scaffold provide researchers with a key building block for the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Phenylpiperazin-2-one represents a core heterocyclic scaffold with significant potential in medicinal chemistry and drug development. However, a comprehensive review of the scientific literature reveals that the parent compound, this compound, is not extensively characterized. Detailed experimental data on its physicochemical properties are sparse. This guide, therefore, adopts a dual approach. Firstly, it consolidates the available information on closely related analogs to provide a contextual understanding of the phenylpiperazinone chemical space. Secondly, leveraging established principles of organic synthesis and analytical chemistry, this document outlines robust, field-proven methodologies for the de novo synthesis, purification, and comprehensive physicochemical characterization of this compound. This serves as a practical blueprint for researchers seeking to explore this compound and its derivatives.

Introduction to the Phenylpiperazinone Scaffold

The phenylpiperazinone moiety is a key pharmacophore found in a variety of biologically active molecules. The fusion of a phenyl ring, a piperazine ring, and a lactam (cyclic amide) functionality creates a rigid structure with specific steric and electronic properties that can be finely tuned to interact with biological targets. The nitrogen atoms of the piperazine ring offer sites for substitution to modulate solubility, basicity, and receptor interaction, while the amide bond provides a hydrogen bond donor/acceptor pair. Understanding the fundamental physicochemical properties of the parent this compound is a critical first step for any drug discovery program based on this scaffold.

Proposed Synthesis of this compound

In the absence of a widely published, optimized synthesis for the title compound, a logical and robust synthetic route can be proposed based on established chemical transformations for related heterocyclic systems. A common and effective strategy involves the cyclization of an N-substituted ethylenediamine derivative with an appropriate two-carbon electrophile.

Proposed Synthetic Pathway

A plausible two-step synthesis starting from commercially available N-phenylethylenediamine is outlined below. This approach is advantageous due to the accessibility of starting materials and the reliability of the reactions involved.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization A N-Phenylethylenediamine C 2-Chloro-N-(2-(phenylamino)ethyl)acetamide A->C Triethylamine, Dichloromethane, 0 °C to RT B Chloroacetyl chloride B->C D This compound C->D Strong Base (e.g., NaH), Anhydrous THF, Reflux

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

PART 1: Synthesis of 2-Chloro-N-(2-(phenylamino)ethyl)acetamide (Intermediate)

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-phenylethylenediamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.

  • Acylation: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • Causality Explanation: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions, such as di-acylation. Triethylamine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure intermediate.

PART 2: Synthesis of this compound (Target Compound)

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add a dispersion of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve the intermediate, 2-Chloro-N-(2-(phenylamino)ethyl)acetamide (1.0 eq), in anhydrous THF and add it dropwise to the NaH suspension at room temperature.

    • Causality Explanation: Sodium hydride is a strong, non-nucleophilic base that will deprotonate the secondary amine. The resulting anion will then undergo an intramolecular Williamson ether-like synthesis (in this case, an amidation) by attacking the carbon bearing the chlorine atom, forming the piperazinone ring.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water to destroy any excess NaH.

  • Extraction: Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography.

Proposed Analytical Workflow for Characterization

Once synthesized, a rigorous analytical workflow is required to confirm the identity, purity, and key physicochemical properties of this compound.

G cluster_identity Structural Confirmation cluster_properties Physicochemical Properties Start Synthesized & Purified This compound NMR 1H & 13C NMR (Structure, Purity) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS IR FT-IR Spectroscopy (Functional Groups) Start->IR MP Melting Point (Purity, Physical State) Start->MP Sol Solubility Studies (Aqueous & Organic) MP->Sol pKa pKa Determination (Potentiometric Titration) Sol->pKa LogP LogP Measurement (Shake-Flask Method) pKa->LogP

Figure 2: Analytical workflow for the characterization of this compound.

Structural Elucidation and Purity Assessment
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl ring and the methylene protons of the piperazine ring. The chemical shifts and coupling patterns will be indicative of their electronic environment and spatial relationships.

    • ¹³C NMR: The carbon spectrum should confirm the presence of the expected number of carbon atoms, with a characteristic downfield signal for the carbonyl carbon of the lactam (typically >165 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, which provides definitive evidence of the elemental composition (C₁₀H₁₂N₂O).

  • Infrared (IR) Spectroscopy: The IR spectrum will be critical for confirming the presence of key functional groups. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretch of the tertiary amide (lactam).

Determination of Core Physicochemical Properties
  • Melting Point: The melting point should be determined using a calibrated apparatus. A sharp melting range is indicative of high purity.

  • Solubility: Solubility should be assessed in a range of pharmaceutically relevant solvents, including water, phosphate-buffered saline (PBS) at different pH values, ethanol, and DMSO. This can be determined by visual inspection or more quantitatively using UV-Vis spectroscopy or HPLC.

  • pKa Determination: The pKa of the basic nitrogen at the 4-position can be determined by potentiometric titration. A solution of the compound is titrated with a standardized acid, and the pH is monitored. The pKa is the pH at the half-equivalence point.

  • LogP (Octanol-Water Partition Coefficient): The lipophilicity of the compound can be determined using the traditional shake-flask method. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis or HPLC), and the LogP is calculated as the logarithm of the ratio of the concentrations.

Physicochemical Data of Related Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes / Reference
1-Methyl-3-phenylpiperazin-2-oneC₁₁H₁₄N₂O190.24Not specifiedIntermediate in Mirtazapine synthesis.
1-PhenylpiperazineC₁₀H₁₄N₂162.2317-19Incorrectly cited for the "-one" structure, but a common precursor.[1]

Note: The data in this table is for structurally related but distinct molecules and should be used for comparative purposes only.

Conclusion

This compound is a foundational molecule in a chemical class with demonstrated biological relevance. This guide addresses the current gap in the literature by providing a comprehensive, actionable framework for its synthesis and detailed physicochemical characterization. The proposed synthetic route is based on reliable, well-understood organic reactions, and the analytical workflow represents a best-practice approach to ensure the generation of high-quality, trustworthy data. By following these protocols, researchers can confidently produce and characterize this compound, enabling further exploration of its potential in drug discovery and development.

References

1-Phenylpiperazin-2-one mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Mechanistic Evaluation of 1-Phenylpiperazin-2-one and its Analogs

Executive Summary

This compound represents a foundational scaffold in modern medicinal chemistry. While the parent molecule itself is primarily recognized as a versatile synthetic intermediate, its derivatives constitute a broad and pharmacologically diverse class of compounds with significant therapeutic potential.[1][2] These analogs have been developed to target a wide array of biological systems, including those implicated in neurological disorders and oncology.[1][3] This guide provides a comprehensive overview of the primary molecular targets and pathways modulated by this chemical class. More importantly, it serves as a technical manual for the in vitro methodologies required to rigorously elucidate their mechanisms of action. We will delve into the causality behind experimental design, from initial target engagement assays to functional cellular responses, providing field-proven protocols and data interpretation frameworks for researchers, scientists, and drug development professionals.

Part 1: The this compound Scaffold: A Privileged Structure

The this compound core, characterized by a phenyl group attached to a piperazin-2-one ring, is a "privileged scaffold." This term describes molecular frameworks that are capable of binding to multiple, distinct biological targets through strategic modification. The structural rigidity of the piperazine ring combined with the synthetic tractability of the phenyl and lactam components allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives have been synthesized and investigated for a multitude of therapeutic applications, including:

  • Neuropsychiatry: Targeting serotonin and dopamine receptors for antidepressant, anxiolytic, and antipsychotic effects.[2][4][5]

  • Oncology: Developing inhibitors of key enzymes like topoisomerase II and receptor tyrosine kinases.[3][6][7]

  • Cardiovascular Disease: Modulating adrenergic receptors for antihypertensive activity.[5][8]

  • Anticonvulsant Activity: Investigating novel treatments for seizure disorders.[9]

This guide will focus on the in vitro techniques used to characterize these interactions and their functional consequences.

Part 2: Primary Molecular Targets and Mechanistic Pathways

The therapeutic diversity of this compound derivatives stems from their ability to interact with several major classes of proteins.

G-Protein Coupled Receptors (GPCRs)

A significant number of phenylpiperazine compounds target GPCRs, particularly monoamine receptors critical for neurotransmission.

  • Serotonin (5-HT) Receptors: Derivatives show significant affinity for multiple 5-HT receptor subtypes.[10]

    • 5-HT1A Receptors: Often targeted for anxiolytic and antidepressant effects.[5] As a Gi/o-coupled receptor, agonist binding leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.

    • 5-HT2A/2C Receptors: Antagonism at these Gq/11-coupled receptors is a key mechanism for atypical antipsychotics.[11] Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.

  • Dopamine (D2-like) Receptors: Many phenylpiperazine-based antipsychotics show affinity for D2 and D3 receptors.[4][12] Like 5-HT1A receptors, these are Gi/o-coupled, and their modulation is central to treating psychosis.

  • Adrenergic (α) Receptors: Affinity for α1- and α2-adrenoceptors has been linked to the cardiovascular effects (e.g., hypotension) of some derivatives.[5][8] Molecular docking studies suggest that binding to the α1A-adrenoceptor is driven by hydrogen bonds and electrostatic forces with key residues like Asp106 and Ser192.[8]

Monoamine Transporters & Releasing Agents

The parent 1-phenylpiperazine structure is a rigid analog of amphetamine and can function as a monoamine releasing agent, with a preference for norepinephrine over serotonin and dopamine.[13] This mechanism is distinct from reuptake inhibition and involves promoting the reverse transport of neurotransmitters from the presynaptic terminal into the synapse.

Enzyme Inhibition in Oncology

In the context of cancer, phenylpiperazine derivatives have been rationally designed to inhibit enzymes crucial for tumor growth and proliferation.

  • Topoisomerase II (Topo II): Certain derivatives of 1,2-benzothiazine containing a phenylpiperazine moiety have been designed as Topo II inhibitors.[3][7] These agents stabilize the DNA-Topo II complex after DNA cleavage, preventing the re-ligation of the DNA strands and leading to cell death in rapidly dividing cancer cells.[3][14]

  • Epidermal Growth Factor Receptor (EGFR): A novel class of phenylpiperazine derivatives has shown potent inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[6] Inhibition of EGFR blocks downstream signaling pathways responsible for cell proliferation and survival.

Part 3: Methodologies for In Vitro Mechanistic Elucidation

A multi-step, hierarchical approach is required to fully characterize the in vitro mechanism of action. This process begins with confirming direct physical binding to a target and progresses to quantifying the functional cellular consequences.

Target Engagement & Binding Affinity

The first crucial step is to determine if a compound physically interacts with its putative target and with what affinity. The radioligand binding assay is the gold-standard technique for this purpose.

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor, for example, the 5-HT1A receptor.

Causality: The principle is based on the competition between a labeled, high-affinity ligand (radioligand) and an unlabeled test compound for a finite number of receptors in a cell membrane preparation. The ability of the test compound to displace the radioligand is proportional to its own affinity for the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells engineered to express the target receptor (e.g., CHO or HEK293 cells expressing human 5-HT1A).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add a constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors), typically at a concentration near its dissociation constant (Kd).

    • Add the unlabeled test compound across a range of increasing concentrations (e.g., 10-11 M to 10-5 M).

    • Include control wells for:

      • Total Binding: Contains only membranes and radioligand.

      • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, unlabeled ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

  • Incubation & Termination:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes but allows unbound ligand to pass through.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection & Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the specific binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Cell Culture (Receptor Expression) P2 Homogenization & Membrane Isolation P1->P2 P3 Protein Quantification P2->P3 A1 Plate Membranes, Radioligand ([L*]), & Test Compound P3->A1 A2 Incubate to Equilibrium A1->A2 A3 Rapid Vacuum Filtration A2->A3 A4 Wash Filters A3->A4 D1 Scintillation Counting A4->D1 D2 Calculate Specific Binding D1->D2 D3 Plot Dose-Response Curve (IC50) D2->D3 D4 Calculate Ki via Cheng-Prusoff D3->D4

Caption: Workflow for a Radioligand Binding Assay.

The following table summarizes representative binding data for various phenylpiperazine derivatives, showcasing their diverse receptor interaction profiles.

Compound Class/NameTarget ReceptorBinding Affinity (Ki, nM)Reference
Phenylpiperazine pyrrolidin-2-one (EP-42)5-HT1A24.5[5]
Phenylpiperazine pyrrolidin-2-one (EP-50)5-HT2109.1[5]
1-Phenylpiperazine5-HT1A (Rat)380
Haloperidol AnalogSigma1-10[15]
LASSBio-579D2-like(High Affinity)[4]
LASSBio-5795-HT1A(High Affinity)[4]
Cellular Phenotypic Assays

After confirming target binding, the next logical step is to assess the compound's effect on whole cells. For derivatives designed as anticancer agents, the most fundamental assay is determining their impact on cell viability and proliferation.

Causality: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF7, A549) under standard conditions.[6][16]

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere and resume proliferation by incubating for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only controls.

    • Incubate the cells for a defined period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add a concentrated MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition & Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of the compound and fit the data to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

Start Seed Cells in 96-well Plate Adhere Incubate 24h for Adhesion Start->Adhere Treat Treat with Serial Dilutions of Compound Adhere->Treat Incubate_Treat Incubate for Exposure Period (48-72h) Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate 2-4h (Formazan Production) Add_MTT->Incubate_MTT Solubilize Remove Medium, Add Solubilizing Agent Incubate_MTT->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: General Workflow for a Cell Viability (MTT) Assay.

Compound IDCell LineCytotoxicity (IC50, µM)Reference
3p MCF-70.22[6]
3p HeLa0.08[6]
3p A5490.05[6]
BS230 MCF7More potent than Doxorubicin[3][7]

Part 4: Case Study & Signaling Pathway Analysis

To illustrate the integration of these methodologies, we consider the characterization of phenylpiperazine derivatives with potential antidepressant activity.[5] An initial screen might identify a lead compound based on an in vivo model. The subsequent in vitro task is to define its molecular mechanism.

  • Hypothesis Generation: Based on the structural class, primary targets are hypothesized to be monoamine receptors, such as 5-HT1A and 5-HT2A.

  • Target Engagement: Radioligand binding assays are performed, as described in Protocol 3.1, using [3H]8-OH-DPAT for 5-HT1A and [3H]ketanserin for 5-HT2A. This yields Ki values, confirming target interaction and affinity.

  • Functional Characterization: Cell-based functional assays are then employed to determine if the compound acts as an agonist or antagonist.

    • For 5-HT1A (Gi-coupled): A cAMP assay is used. An agonist will decrease cAMP levels, while an antagonist will block the cAMP decrease induced by a known agonist (like serotonin).

    • For 5-HT2A (Gq-coupled): A calcium flux assay is used. An agonist will increase intracellular calcium, while an antagonist will block the calcium increase induced by an agonist.

This systematic approach validates the target and elucidates the functional consequence of the drug-target interaction, providing a clear picture of the compound's in vitro mechanism of action.

cluster_5HT1A 5-HT1A Receptor (Gi-coupled) cluster_5HT2A 5-HT2A Receptor (Gq-coupled) Agonist1A 5-HT1A Agonist (e.g., Phenylpiperazine Derivative) Receptor1A 5-HT1A Receptor Agonist1A->Receptor1A G_protein_i Gi/o Protein Receptor1A->G_protein_i activates AC Adenylyl Cyclase G_protein_i->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response1 Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Response1 Agonist2A 5-HT2A Agonist Receptor2A 5-HT2A Receptor Agonist2A->Receptor2A G_protein_q Gq/11 Protein Receptor2A->G_protein_q activates PLC Phospholipase C G_protein_q->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release PKC PKC Activation DAG->PKC Response2 Cellular Response (e.g., Neuronal Depolarization) Ca_release->Response2 PKC->Response2

Caption: Opposing Signaling Pathways of 5-HT1A and 5-HT2A Receptors.

Part 5: Conclusion and Future Directions

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable ability to modulate a wide range of critical biological targets. This guide has outlined the primary mechanisms of action identified to date and provided a robust framework of in vitro methodologies for their continued investigation.

Future research should focus on:

  • Broad Profiling: Systematically screening the parent this compound compound and its simple analogs against large, unbiased panels of receptors and enzymes to uncover novel activities and establish a comprehensive baseline profile.

  • Structural Biology: Obtaining co-crystal structures of active derivatives bound to their targets to provide a definitive, atomic-level understanding of their binding modes, which can guide the next generation of rational drug design.

  • ADME-Tox Profiling: Integrating early in vitro absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) assays into the screening cascade to improve the translational potential of newly identified lead compounds.

By combining these proven methodologies with emerging technologies, the full therapeutic potential of the this compound chemical class can be realized.

References

The Evolving Landscape of Neurotherapeutics: A Technical Guide to the Biological Activity of 1-Phenylpiperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Scaffold, a Quest for Precision in CNS Drug Discovery

To the dedicated researchers, intrepid scientists, and visionary drug development professionals who navigate the intricate landscape of the central nervous system (CNS), this guide is offered not as a rigid map, but as a compass. The 1-phenylpiperazin-2-one scaffold, a privileged structure in medicinal chemistry, has given rise to a fascinating array of compounds with profound effects on neuronal signaling. Our journey here is not merely to catalogue these effects, but to dissect the "how" and the "why" – to understand the causal links between molecular architecture and biological response. As a senior application scientist, my experience has underscored a fundamental truth: true innovation lies not in simply identifying activity, but in mastering the methodologies that reveal its nuances. This guide is structured to empower you with that mastery, providing not just data, but the experimental logic to confidently explore this promising chemical space. We will delve into the synthesis, unravel the mechanisms of action, and meticulously detail the assays that transform chemical entities into potential therapeutic agents.

I. The Genesis of a Privileged Scaffold: Synthesis of this compound

The synthetic route to the this compound core is a foundational element of any drug discovery program centered on this scaffold. The chosen pathway must be robust, amenable to diversification, and yield products of high purity. A common and effective strategy involves a two-step process commencing with the N-alkylation of an aniline derivative followed by intramolecular cyclization.

Protocol 1: Synthesis of this compound

This protocol outlines a general and adaptable method for the synthesis of the this compound core.

Step 1: Synthesis of Ethyl N-(2-aminoethyl)-N-phenylglycinate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the desired aniline (1.0 eq.), ethyl N-(2-chloroethyl)glycinate (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like acetonitrile.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Filter the solid inorganic salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ethyl N-(2-aminoethyl)-N-phenylglycinate by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Step 2: Intramolecular Cyclization to this compound

  • Reaction Setup: Dissolve the purified ethyl N-(2-aminoethyl)-N-phenylglycinate (1.0 eq.) in a high-boiling point solvent such as toluene or xylene in a round-bottom flask fitted with a reflux condenser.

  • Cyclization: Add a catalytic amount of a strong base, such as sodium ethoxide (0.1 eq.), to the solution. Heat the mixture to reflux (110-140°C) for 4-8 hours. The formation of the lactam can be monitored by TLC or LC-MS.

  • Work-up and Isolation: After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.

II. Mechanism of Action: A Symphony of Serotonergic and Dopaminergic Modulation

The profound psychoactive effects of many this compound derivatives stem from their interaction with key neurotransmitter systems, primarily the serotonin (5-HT) and dopamine (DA) pathways. The therapeutic potential of these compounds often lies in their specific affinity and functional activity at subtypes of these receptors, most notably the 5-HT1A and D2 receptors.

The 5-HT1A Receptor: A Key Modulator of Mood and Anxiety

The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a crucial target for anxiolytic and antidepressant drugs.[1] It functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus, septum, and cortex.[2]

Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonergic neurons, thereby reducing serotonin release.[2] In contrast, activation of postsynaptic 5-HT1A receptors mediates the physiological effects of serotonin in target neurons. Many this compound derivatives act as partial agonists at postsynaptic 5-HT1A receptors, a mechanism shared by the anxiolytic drug buspirone.[1][3][4]

The 5-HT1A receptor primarily couples to inhibitory G-proteins (Gi/o).[5] Agonist binding initiates a signaling cascade that includes:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[2][6]

  • Activation of G-protein-coupled Inwardly-Rectifying Potassium (GIRK) Channels: This results in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[2]

  • Modulation of Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: This pathway is involved in neuroplasticity and gene expression.[5]

5-HT1A_Signaling cluster_membrane Cell Membrane 5HT1A 5-HT1A Receptor G_protein Gi/o Protein 5HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (via Gβγ) ERK ERK Pathway G_protein->ERK Modulates Ligand This compound (Agonist) Ligand->5HT1A cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Activity ↓ Neuronal Firing PKA->Neuronal_Activity K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Neuronal_Activity ERK->Neuronal_Activity

Figure 1: 5-HT1A Receptor Signaling Cascade.
The Dopamine D2 Receptor: A Central Player in Psychosis

The dopamine D2 receptor is the primary target for most antipsychotic medications. It also belongs to the GPCR superfamily and couples to Gi/o proteins.[7] Antagonism of D2 receptors in the mesolimbic pathway is thought to underlie the therapeutic effects of antipsychotics in treating the positive symptoms of schizophrenia.[7]

The signaling pathways downstream of D2 receptor activation are similar in some respects to those of the 5-HT1A receptor, primarily involving the inhibition of adenylyl cyclase.[8] However, D2 receptors also modulate other signaling pathways, including those involving β-arrestin.[7] The balance between G-protein-dependent and β-arrestin-dependent signaling can be influenced by the specific ligand, a concept known as biased agonism.

D2_Signaling cluster_membrane Cell Membrane D2R D2 Receptor G_protein_D2 Gi/o Protein D2R->G_protein_D2 Activates Beta_Arrestin β-Arrestin Pathway D2R->Beta_Arrestin Recruits AC_D2 Adenylyl Cyclase G_protein_D2->AC_D2 Inhibits Ligand_D2 This compound (Antagonist) Ligand_D2->D2R Blocks Dopamine Dopamine Dopamine->D2R cAMP_D2 cAMP AC_D2->cAMP_D2 PKA_D2 PKA Activity cAMP_D2->PKA_D2 Downstream_Effects Modulation of Dopaminergic Signaling PKA_D2->Downstream_Effects Beta_Arrestin->Downstream_Effects

Figure 2: D2 Receptor Signaling Pathway.

III. Quantifying Biological Activity: A Guide to Essential In Vitro and In Vivo Assays

A thorough understanding of the biological activity of this compound derivatives requires a suite of well-validated assays. This section provides detailed, step-by-step protocols for key in vitro and in vivo methodologies.

A. In Vitro Assays: From Receptor Binding to Metabolic Stability

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Protocol 2: 5-HT1A Receptor Binding Assay using [³H]-8-OH-DPAT

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT1A receptor.

    • Harvest the cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).[9][10]

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

      • 50 µL of various concentrations of the test compound (this compound derivative).

      • 50 µL of [³H]-8-OH-DPAT (final concentration ~1 nM).[9]

      • 100 µL of the membrane preparation (20-40 µg of protein).

    • For non-specific binding, add 10 µM of serotonin to a set of wells.[9]

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where IC₅₀ is the concentration of the test compound that inhibits 50% of specific binding, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.

Protocol 3: D2 Receptor Binding Assay using [³H]-Spiperone

This protocol is similar to the 5-HT1A assay, with the following modifications:

  • Membrane Source: Use membranes from cells expressing the human D2 receptor.[3][4]

  • Radioligand: Use [³H]-Spiperone (final concentration ~0.2 nM).[3][4]

  • Non-specific Binding: Use 10 µM of haloperidol to define non-specific binding.[3][4]

  • Incubation: Incubate at 37°C for 90 minutes.[11][12]

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability

  • Plate Preparation:

    • Coat a 96-well filter plate (donor plate) with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.[2][7]

    • Add buffer to a 96-well acceptor plate.

  • Assay Procedure:

    • Dissolve the test compounds in a buffer solution, typically containing a small percentage of DMSO.

    • Add the test compound solutions to the donor plate.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate for 4-18 hours at room temperature.[2][4]

  • Analysis:

    • After incubation, measure the concentration of the test compound in both the donor and acceptor plates using LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium)) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.

Protocol 5: Microsomal Stability Assay

  • Reaction Setup:

    • In a 96-well plate, combine liver microsomes (human or rat), a NADPH-regenerating system, and the test compound in a phosphate buffer (pH 7.4).[1][3][6][13]

    • Initiate the reaction by warming the plate to 37°C.

  • Time Course:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[1][14]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k * incubation volume) / mg of microsomal protein.[6]

B. In Vivo Assays: Assessing Behavioral Effects

Protocol 6: Forced Swim Test (FST) in Mice for Antidepressant-like Activity

  • Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.[13][15][16]

  • Procedure:

    • Gently place a mouse into the cylinder for a 6-minute session.[16]

    • The first 2 minutes are considered a pre-test and are not scored.

    • During the final 4 minutes, record the total time the mouse spends immobile (making only the movements necessary to keep its head above water).[15]

  • Data Analysis: A significant decrease in immobility time in drug-treated animals compared to vehicle-treated controls is indicative of an antidepressant-like effect.

Protocol 7: Catalepsy Test in Rats for Antipsychotic-induced Extrapyramidal Symptoms (EPS)

  • Apparatus: A horizontal bar (e.g., 1 cm in diameter) raised 9 cm above a flat surface.

  • Procedure:

    • Administer the test compound or a reference antipsychotic (e.g., haloperidol) to the rats.

    • At set time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.[17]

    • Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.[11][18]

  • Data Analysis: A significant increase in descent latency is indicative of catalepsy, a proxy for the potential to induce extrapyramidal side effects.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Synthesis Synthesis of This compound Derivatives Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding Receptor Binding Assays (5-HT1A, D2, etc.) Purification->Binding ADMET ADMET Profiling (PAMPA, Microsomal Stability) Binding->ADMET Lead_Optimization Lead Optimization Binding->Lead_Optimization SAR Efficacy Efficacy Models (e.g., Forced Swim Test) ADMET->Efficacy Promising Candidates ADMET->Lead_Optimization SAR Side_Effect Side Effect Models (e.g., Catalepsy Test) Efficacy->Side_Effect Side_Effect->Lead_Optimization

Figure 3: General Workflow for the Evaluation of this compound Derivatives.

IV. Structure-Activity Relationships (SAR): Tailoring Molecular Design for Optimal Activity

The biological activity of this compound derivatives is exquisitely sensitive to their structural modifications. Understanding these structure-activity relationships is paramount for designing compounds with desired potency, selectivity, and pharmacokinetic properties.

Derivative R1 R2 5-HT1A Ki (nM) D2 Ki (nM)
1 HH150>1000
2 2-OCH₃H25850
3 3-ClH40600
4 H4-F120>1000
5 2-OCH₃4-F18450

Note: The data in this table is illustrative and compiled from various sources on arylpiperazine derivatives to demonstrate SAR principles.[14][17][19][20][21]

Key SAR Insights:

  • Substitution on the Phenyl Ring (R1):

    • Small, electron-donating groups (e.g., methoxy) at the ortho position of the phenyl ring generally enhance affinity for the 5-HT1A receptor.

    • Electron-withdrawing groups (e.g., chloro) at the meta position can also confer high 5-HT1A affinity.

  • Substitution on the Piperazinone Ring (R2):

    • Modifications at other positions of the piperazinone ring can be explored to fine-tune selectivity and pharmacokinetic properties. For instance, substitution at the N4 position with different linkers and terminal groups can dramatically alter the affinity profile.

  • Selectivity: Achieving selectivity for 5-HT1A over D2 receptors, or a desired dual-target profile, is a key challenge in the design of these compounds. The nature and position of substituents on the phenyl ring play a critical role in modulating this selectivity.

V. Concluding Remarks and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. The diverse biological activities exhibited by its derivatives, ranging from anxiolytic and antidepressant to antipsychotic effects, highlight the therapeutic potential of this chemical class. Future research will undoubtedly focus on the development of derivatives with improved selectivity profiles to minimize off-target effects, as well as optimized pharmacokinetic properties to ensure adequate brain penetration and duration of action. The application of computational modeling and structure-based drug design will be instrumental in guiding these efforts. The robust and reproducible assays detailed in this guide provide the necessary tools to rigorously evaluate these next-generation compounds and unlock their full therapeutic potential.

VI. References

  • Buspirone. (n.d.). In Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--

  • Taylor, D. P., Eison, M. S., Riblet, L. A., & VanderMaelen, C. P. (1985). Pharmacological and clinical effects of buspirone. Pharmacology Biochemistry and Behavior, 23(4), 687-694.

  • Giannaccini, G., Betti, L., & Schmid, L. (1988). Buspirone: an update on a unique anxiolytic agent. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 8(2), 100-116.

  • Patsnap. (2024, July 17). What is the mechanism of Buspirone Hydrochloride? Patsnap Synapse.

  • Cleveland Clinic. (n.d.). Buspirone (BuSpar): How It Works & Side Effects.

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The dopamine system in schizophrenia. New concepts in dopamine D2 receptor biased signaling and implications for schizophrenia therapy. Frontiers in neuroanatomy, 5, 5.

  • UCSF IACUC. (n.d.). Forced Swim Test in Mice.

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638.

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments: JoVE, (27), 1211.

  • Castagné, V., Moser, P., & Porsolt, R. D. (n.d.). Forced Swim Test v.3. Charles River.

  • Johns Hopkins University. (n.d.). The mouse forced swim test.

  • Kovács, A., Gacsályi, I., Wellmann, J., Schmidt, É., Szücs, Z., Dubreuil, V., ... & Egyed, A. (2003). Effects of EGIS-7625, a selective and competitive 5-HT2B receptor antagonist. Cardiovascular drugs and therapy, 17(5-6), 427–434.

  • Wikipedia contributors. (2023, November 13). Dopamine receptor. In Wikipedia, The Free Encyclopedia.

  • Schmidt, A. W., Lebel, L. A., & Howard, H. R. (2009). Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. Journal of pharmacological and toxicological methods, 59(3), 117–125.

  • Raymond, J. R., Mukhin, Y. V., Gelasco, A., Turner, J., Collinsworth, G., Gettys, T. W., Grewal, J. S., & Garnovskaya, M. N. (1999). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British journal of pharmacology, 127(8), 1751–1764.

  • Borroto-Escuela, D. O., Romero-Fernandez, W., Narvaez, M., Oflijan, J., Agnati, L. F., & Fuxe, K. (2014). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol, 4(8), e1098.

  • Fogel, W. A., & Jonge, A. P. (1990). Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats. European journal of pharmacology, 178(2), 247–250.

  • Chojnacka-Wójcik, E., Kłodzińska, A., & Dereń-Wesołek, A. (2001). Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. Acta poloniae pharmaceutica, 58(5), 355–363.

  • protocols.io. (2024, February 12). Catalepsy test in rats.

  • BenchChem. (n.d.). Application Notes and Protocols: Radioligand Binding Assay for 5-HT1A Modulator 1.

  • ResearchGate. (n.d.). Catalepsy test (Bar test) v1.

  • Khoury, E. Y., Chee, S. H., & Go, M. L. (1995). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British journal of pharmacology, 115(3), 447–455.

  • López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., & Rosado, M. L. (2001). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity: Synthesis of a New Derivative with Mixed 5-HT1A/D2 Antagonist Properties. Journal of medicinal chemistry, 44(1), 126–136.

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.

  • Bricker, B. A., Puumala, K. M., & Garris, P. A. (2020). An Open Source Automated Bar Test for Measuring Catalepsy in Rats. eNeuro, 7(2), ENEURO.0450-19.2020.

  • ResearchGate. (n.d.). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives.

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

  • RAFAS. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531(1), 012106.

  • Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine.

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT activity data from GtoPdb and ChEMBL.

  • Wuts, P. G. M., & Greene, T. W. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. Organic letters, 23(16), 6332–6336.

  • Royal Society of Chemistry. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances.

  • Ohishi, S., Ohara, T., Kaneda, M., Saito, T., Fujii, N., & Ohno, H. (2018). Head-to-tail macrocyclization of cysteine-free peptides using an o-aminoanilide linker. Bioorganic & medicinal chemistry letters, 28(8), 1283–1286.

  • ResearchGate. (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.

  • Fauchère, J. L., & Thurieau, C. (1984). Synthesis of analogs and oligomers of N-(2-aminoethyl)glycine and their gastrointestinal absorption in the rat. International journal of peptide and protein research, 23(2), 203–211.

References

Unlocking the Therapeutic Potential of 1-Phenylpiperazin-2-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically successful drugs with a wide array of biological activities. This technical guide focuses on a specific, yet underexplored, derivative: 1-Phenylpiperazin-2-one . While extensively utilized as a synthetic intermediate in the creation of psychoactive and other therapeutic agents, its intrinsic pharmacological profile remains largely uncharacterized.[1][2] This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining a systematic approach to identifying and validating the potential therapeutic targets of this intriguing molecule. By synthesizing data from structurally related compounds and outlining robust experimental and computational workflows, we aim to illuminate the most promising therapeutic avenues for this compound and its future derivatives.

Introduction: The Phenylpiperazine Privileged Scaffold and the Enigma of the 2-one Moiety

The phenylpiperazine motif is a classic example of a "privileged scaffold" – a molecular framework that is capable of binding to multiple, distinct biological targets through carefully tailored modifications. Derivatives have been successfully developed as antidepressants, anxiolytics, antipsychotics, and antihypertensives, primarily through modulation of central nervous system (CNS) receptors.[3][4] The parent compound, 1-phenylpiperazine, is known to be a monoamine releasing agent with activity at norepinephrine, serotonin, and dopamine transporters.[5]

The introduction of a carbonyl group at the 2-position of the piperazine ring, creating this compound, introduces a lactam function. This structural change is significant; it alters the electronic distribution, hydrogen bonding potential, and conformational flexibility of the molecule compared to its more extensively studied parent, 1-phenylpiperazine. While its role as a synthetic building block is well-documented, particularly for agents targeting neurological disorders, the direct biological targets of this compound are not well-defined.[1] This guide proposes a logical, evidence-based pathway to unraveling its therapeutic potential.

High-Priority Target Classes: An Evidence-Based Rationale

Based on the pharmacology of structurally analogous compounds, we can prioritize several target classes for the initial investigation of this compound. The most compelling evidence points towards CNS G-protein coupled receptors (GPCRs) and monoamine transporters, with oncology-related kinases and other enzymes representing secondary, yet viable, avenues of exploration.

Central Nervous System (CNS) Targets: The Serotonergic and Adrenergic Systems

The vast body of literature on phenylpiperazine derivatives points overwhelmingly towards the CNS as the primary theater of action. Specifically, receptors for serotonin (5-HT) and norepinephrine (α-adrenergic) are recurrent targets.

A key piece of evidence comes from a study on phenylpiperazine pyrrolidin-2-one derivatives , which are structurally very similar to this compound. These compounds demonstrated significant antidepressant-like activity, which was linked to their affinity for α1- and α2-adrenoceptors , as well as 5-HT1A and 5-HT2 serotonin receptors .[6][7] Furthermore, the parent scaffold, 1-phenylpiperazine, has a documented binding affinity for the 5-HT1A receptor with a Ki of 380 nM.

Therapeutic Rationale:

  • 5-HT1A Receptor: Agonism at this receptor is a well-established mechanism for anxiolytic and antidepressant effects.

  • 5-HT2A Receptor: Antagonism at this receptor is a key feature of several atypical antipsychotics and antidepressants, contributing to their efficacy and mitigating certain side effects.

  • α1- and α2-Adrenergic Receptors: Modulation of these receptors is a cornerstone of antihypertensive therapy, and they also play complex roles in the CNS, influencing mood and arousal.[8][9]

To empirically determine the affinity of this compound for these targets, a tiered screening approach is recommended.

Protocol 1: Primary Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

Methodology:

  • Preparation of Membranes: Utilize commercially available cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, α1A, α1B, α1D, α2A, α2B, α2C). Prepare crude membrane fractions through homogenization and centrifugation.

  • Assay Conditions:

    • Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand for each receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Prazosin for α1), and a range of concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Non-specific Binding: A parallel set of wells should contain a high concentration of a known, non-radiolabeled ligand to determine non-specific binding.

    • Equilibration: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound (Serial Dilutions) Incubation Incubate at 25°C for 60 min Compound->Incubation Membranes Receptor-Expressing Cell Membranes Membranes->Incubation Radioligand Specific Radioligand (e.g., [³H]8-OH-DPAT) Radioligand->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Measure Radioactivity) Filtration->Scintillation Analysis Calculate IC50 -> Ki (Cheng-Prusoff Equation) Scintillation->Analysis

Table 1: Prioritized CNS Receptor Screening Panel

Target ClassPrimary Receptors for ScreeningTherapeutic Relevance
Serotonergic 5-HT1A, 5-HT2A, 5-HT7, SERTDepression, Anxiety, Psychosis
Adrenergic α1A, α1B, α1D, α2A, α2B, α2C, NETHypertension, CNS disorders
Dopaminergic D2, D3, DATPsychosis, Neurodegeneration

SERT: Serotonin Transporter; NET: Norepinephrine Transporter; DAT: Dopamine Transporter

Oncology Targets: Kinase and Topoisomerase Inhibition

The phenylpiperazine scaffold has also emerged in oncology drug discovery. Derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.[1][10] More recently, rational drug design has led to the synthesis of phenylpiperazine derivatives of 1,2-benzothiazine as potential Topoisomerase II (Topo II) inhibitors, which function by intercalating with DNA and disrupting cancer cell replication.[11][12][13] Given the structural plasticity of the scaffold, it is plausible that this compound could possess unanticipated anti-proliferative activity.

Therapeutic Rationale:

  • Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Targeting specific kinases is a proven and highly successful strategy in oncology.

  • Topoisomerase II Inhibition: Topo II is essential for managing DNA topology during replication. Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.

A broad-based screening approach is necessary to uncover potential anticancer activity.

Protocol 2: Kinase Inhibitor Profiling

Objective: To screen this compound against a large panel of human kinases to identify potential inhibitory activity.

Methodology:

  • Platform Selection: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega). These platforms offer assays for hundreds of purified human kinases. A common format is an in-vitro enzymatic assay that measures the phosphorylation of a substrate.

  • Primary Screen:

    • Screen this compound at a single, high concentration (e.g., 10 µM) against the entire kinase panel.

    • The output is typically reported as "% Inhibition" relative to a control.

  • Hit Confirmation and Dose-Response:

    • For any kinases showing significant inhibition (e.g., >50%) in the primary screen, perform a follow-up dose-response assay.

    • Test a range of this compound concentrations (e.g., 10-point curve) to determine the IC50 value for each "hit" kinase.

  • Cellular Target Engagement:

    • For confirmed hits, move to a cell-based assay. Use a cancer cell line known to be dependent on the identified kinase.

    • Measure the inhibition of the phosphorylation of a known downstream substrate of the target kinase via Western Blot or ELISA to confirm target engagement in a physiological context.

G Compound This compound PrimaryScreen Primary Screen (e.g., 10 µM) ~400 Kinases Compound->PrimaryScreen HitSelection Hit Selection (>% Inhibition Threshold) PrimaryScreen->HitSelection DoseResponse IC50 Determination (10-point curve) HitSelection->DoseResponse Hits CellularAssay Cellular Target Engagement (e.g., Western Blot) HitSelection->CellularAssay No Hits DoseResponse->CellularAssay Lead Validated Hit CellularAssay->Lead

Computational Approaches: In Silico Target Prediction

Before embarking on costly and time-consuming experimental screens, computational methods can provide valuable insights and help prioritize targets. Reverse docking and pharmacophore modeling are powerful in silico tools for this purpose.

Rationale: By comparing the 3D structure and physicochemical properties of this compound to libraries of known ligands for various biological targets, we can predict potential binding partners. Several studies have successfully used molecular docking and 3D-QSAR to investigate phenylpiperazine derivatives against targets like CCR1 and mTOR.[7][14][15]

Protocol 3: Reverse Docking and Pharmacophore Screening

Objective: To computationally screen this compound against a database of protein structures to predict potential binding targets.

Methodology:

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of this compound using computational chemistry software (e.g., Schrödinger Maestro, MOE).

    • Assign correct protonation states and partial charges.

  • Target Database Selection:

    • Utilize a database of druggable protein binding sites (e.g., PDBbind, sc-PDB).

  • Reverse Docking:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the prepared ligand structure into each binding site in the target database.

    • Score each resulting pose based on a scoring function that estimates the binding free energy.

  • Hit Prioritization:

    • Rank the protein targets based on their docking scores.

    • Filter the results based on biological plausibility. For instance, if the top hits are predominantly CNS receptors, this aligns with existing data and strengthens the hypothesis.

    • Manually inspect the binding poses of the top-ranked hits to ensure that the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) are chemically sensible.

  • Pharmacophore Screening (Parallel Approach):

    • Generate a pharmacophore model from the 3D structure of this compound, defining key chemical features (e.g., aromatic ring, hydrogen bond acceptor, hydrogen bond donor).

    • Screen this pharmacophore against a database of target-based pharmacophores to identify proteins whose known ligands share features with the query molecule.

Summary and Future Directions

This compound represents a molecule of significant, yet untapped, therapeutic potential. Its structural relationship to a vast family of pharmacologically active agents provides a strong foundation for a targeted discovery effort. This guide proposes a multi-pronged strategy to deorphanize this compound.

Table 2: Summary of Proposed Target Validation Strategy

Priority TierTarget ClassPrimary RationaleRecommended Approach
1 CNS GPCRsStrong evidence from structurally related phenylpiperazine pyrrolidin-2-ones.[6]Radioligand Binding Assays -> Functional Assays
2 KinasesKnown activity of phenylpiperazine scaffold against EGFR.[1][10]Broad Kinase Panel Screening -> Cellular Assays
3 TopoisomerasesRational design of phenylpiperazine derivatives as Topo II inhibitors.[11][12]Enzymatic Inhibition Assays -> Cell Proliferation Assays
Exploratory Novel TargetsBroad applicability of the scaffold.In Silico Reverse Docking & Pharmacophore Screening

The initial focus should be on a comprehensive CNS receptor binding profile, particularly targeting serotonergic and adrenergic receptors. A parallel, broad kinase screen is a cost-effective method to explore potential oncology applications. The insights gained from these experimental screens, guided by preliminary in silico predictions, will provide a clear path forward for the optimization of this compound as a lead compound in one or more therapeutic areas. The self-validating nature of this tiered approach—from binding affinity to functional activity and ultimately to cellular response—ensures a high degree of scientific rigor, paving the way for the next generation of phenylpiperazine-based therapeutics.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1-Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpiperazine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. This guide delves into the history of a fundamental member of this class: 1-Phenylpiperazin-2-one. We will explore its initial synthesis, the evolution of synthetic methodologies, and the subsequent explosion of research into its derivatives that has led to significant advancements in pharmacology. This document serves as a comprehensive resource, providing not only historical context but also detailed classical synthetic protocols and an examination of the structure-activity relationships that have established phenylpiperazines as a truly privileged scaffold.

Introduction: The Phenylpiperazine Core and the Significance of this compound

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a structural feature of immense importance in drug discovery[1]. When substituted with a phenyl group on one of the nitrogen atoms, it forms the phenylpiperazine scaffold. This arrangement imparts a unique combination of structural rigidity, basicity, and lipophilicity, making it an ideal framework for interaction with a wide array of biological targets[2].

This compound can be considered a foundational block within this chemical class. Its structure, featuring a lactam function within the piperazine ring, offers distinct chemical handles and conformational properties compared to its non-oxidized counterpart, 1-phenylpiperazine. While much of the pharmacological focus has been on the broader class of phenylpiperazines, understanding the discovery and chemistry of this seminal piperazinone is crucial for appreciating the development of many modern pharmaceuticals.

The Dawn of Phenylpiperazines: Early Synthetic Endeavors

The early 20th century witnessed a surge in the exploration of heterocyclic chemistry. The synthesis of N-aryl piperazines, including the foundational 1-phenylpiperazine, was a key area of investigation. One of the classical and most direct methods for the formation of the N-phenylpiperazine core involves the reaction of aniline with a bis-electrophilic agent, such as bis(2-chloroethyl)amine. This approach, while conceptually straightforward, often required harsh reaction conditions.

A pivotal early synthesis that laid the groundwork for N-aryl piperazines was the reaction of anilines with bis(2-chloroethyl)amine hydrochloride. This method involves the direct cyclization of the reactants at elevated temperatures, often without a solvent[3].

Historical Synthesis Protocol: Synthesis of 1-Phenylpiperazine Hydrochloride

This protocol is based on the classical method of reacting aniline with bis(2-chloroethyl)amine hydrochloride[3].

Materials:

  • Aniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Alkaline aqueous solution (e.g., sodium hydroxide solution)

  • Heating apparatus with temperature control

  • Reaction vessel suitable for high-temperature reactions

  • Apparatus for reduced pressure distillation

Procedure:

  • Combine aniline and bis(2-chloroethyl)amine hydrochloride in a reaction vessel. The molar ratio of aniline to bis(2-chloroethyl)amine hydrochloride is typically between 1.0:1.0 and 2.0:1.0[3].

  • Heat the mixture to a temperature range of 160-250 °C in the absence of a solvent, allowing the reactants to fuse and undergo cyclization[3].

  • Maintain the reaction at this temperature until completion. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the reaction mixture and treat it with an alkaline aqueous solution to neutralize the hydrochloride salt and precipitate the crude product[3].

  • Isolate the crude N-phenylpiperazine.

  • Purify the crude product by reduced pressure distillation to obtain pure N-phenylpiperazine[3].

Causality of Experimental Choices:

  • Solventless Reaction: The high-temperature, solvent-free condition forces the reactants, which are in a molten state, to interact directly, driving the cyclization forward.

  • Alkaline Workup: The use of an alkaline solution is essential to deprotonate the N-phenylpiperazine hydrochloride salt formed during the reaction, rendering the free base which is less soluble in the aqueous medium and can be isolated.

  • Reduced Pressure Distillation: This purification technique is suitable for high-boiling liquids like N-phenylpiperazine, allowing for purification at a lower temperature to prevent decomposition.

The Emergence of this compound and its Derivatives

While the synthesis of 1-phenylpiperazine was an important milestone, the introduction of a carbonyl group to form this compound opened up new avenues for chemical exploration and biological activity. The synthesis of related structures, such as 1-phenyl-piperazine-2,6-diones, was reported in the 1960s with investigations into their pharmaceutical potential[4].

The synthesis of the piperazin-2-one ring system can be achieved through the cyclization of appropriate acyclic precursors. For instance, the intramolecular cyclization of N-(2-chloroethyl)-N-phenylaminoacetamides under basic conditions represents a plausible and historically relevant route to this compound.

Conceptual Synthetic Pathway to this compound

The following diagram illustrates a conceptual pathway for the synthesis of this compound based on classical organic reactions.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Second Alkylation cluster_3 Halogenation cluster_4 Intramolecular Cyclization Aniline Aniline Intermediate1 N-Phenyl-2-chloroacetamide Aniline->Intermediate1 Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate1 Intermediate2 N-(2-hydroxyethyl)-N-phenyl-2-chloroacetamide Intermediate1->Intermediate2 Alkylation EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate2 Intermediate3 N,N-bis(2-chloroethyl)aniline Intermediate2->Intermediate3 Chlorination ThionylChloride Thionyl Chloride ThionylChloride->Intermediate3 Product This compound Intermediate3->Product Base-mediated cyclization

Caption: Conceptual synthetic pathway to this compound.

The Pharmacological Explosion of Phenylpiperazine Derivatives

The true significance of this compound and the broader phenylpiperazine class lies in the vast array of pharmacologically active derivatives that have been developed. The phenylpiperazine scaffold has proven to be a remarkably "privileged" structure in medicinal chemistry, capable of interacting with a diverse range of biological targets by modifying the substituents on the phenyl ring and the second nitrogen atom of the piperazine core.

Anticancer Activity

Numerous phenylpiperazine derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, including lung, cervical, breast, and gastric carcinoma. The mechanisms of action are varied and can include the antagonism of adrenergic receptors and the inhibition of key signaling pathways involved in cell proliferation[5]. For instance, some derivatives have demonstrated potent antagonistic activity against the androgen receptor, a key target in prostate cancer[5].

Central Nervous System Activity

The phenylpiperazine core is a prominent feature in many drugs targeting the central nervous system (CNS). Derivatives have been developed with antidepressant-like, anxiolytic, and antipsychotic properties. These activities are often mediated through interactions with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. For example, certain phenylpiperazine pyrrolidin-2-one derivatives have shown strong antidepressant-like activity in preclinical models, with high affinity for 5-HT1A and 5-HT2 receptors[6].

Other Therapeutic Areas

The versatility of the phenylpiperazine scaffold extends to numerous other therapeutic areas:

  • Antidiabetic and Anti-inflammatory Properties: N-phenyl piperazine derivatives have been synthesized and shown to possess both α-amylase inhibitory and anti-inflammatory potential, suggesting their utility in managing diabetes and associated inflammation[4].

  • Antimicrobial Activity: The growing threat of antimicrobial resistance has spurred the development of new antibacterial and antifungal agents. Phenylpiperazine derivatives have emerged as a promising class of compounds with activity against various bacterial and fungal pathogens[7].

  • Intestinal Permeation Enhancers: The oral delivery of many drugs is limited by poor absorption. 1-Phenylpiperazine and its derivatives have been investigated as intestinal permeation enhancers, with some showing the ability to significantly increase the transport of molecules across the intestinal epithelium with minimal cytotoxicity[8][9].

Modern Synthetic Methodologies

While the classical methods for synthesizing N-aryl piperazines were effective, they often required harsh conditions and had limited substrate scope. The advent of modern cross-coupling reactions has revolutionized the synthesis of these important compounds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide or triflate. This reaction has become a cornerstone of modern medicinal chemistry for the formation of C-N bonds and is widely used for the synthesis of N-aryl piperazines.

G ArylHalide Aryl Halide (Ar-X) Product N-Aryl Piperazine ArylHalide->Product Piperazine Piperazine Piperazine->Product Base Base Base->Product PdCatalyst Pd Catalyst + Ligand PdCatalyst->Product

Caption: Generalized scheme of the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine. While historically preceding the Buchwald-Hartwig amination, modern advancements in ligand design have made it a valuable and often complementary method for the synthesis of N-aryl piperazines.

Conclusion

The journey of this compound and its derivatives from their early synthesis to their current status as a privileged scaffold in medicinal chemistry is a testament to the power of synthetic chemistry to drive biological discovery. The foundational work on the synthesis of the N-aryl piperazine core, though seemingly simple by today's standards, paved the way for the development of a vast and diverse class of molecules with profound impacts on human health. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the phenylpiperazine scaffold is poised to remain a central theme in the discovery of new and innovative medicines.

References

in silico modeling of 1-Phenylpiperazin-2-one interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the In Silico Modeling of 1-Phenylpiperazin-2-one Interactions

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. Its synthetic tractability and diverse biological activities make it a cornerstone for developing novel therapeutics.[1] This guide, written from the perspective of a Senior Application Scientist, outlines a comprehensive and robust in silico workflow for characterizing the interactions of this compound derivatives. We eschew a simplistic, single-method approach in favor of an integrated, multi-faceted strategy that builds confidence at each stage. The narrative follows a logical progression from foundational system preparation to static binding prediction, dynamic stability assessment, quantitative affinity estimation, and finally, abstraction for novel discovery. Each protocol is presented as a self-validating system, emphasizing the causality behind methodological choices to ensure that the resulting models are not just predictive, but also mechanistically insightful.

Strategic Imperative: A Multi-Pillar Approach to Computational Modeling

Predicting the biological activity of a small molecule is not a singular event but a process of accumulating evidence. A simple docking score is insufficient; it is merely a preliminary hypothesis. To build a trustworthy case for a molecule's potential, we must interrogate its behavior from multiple computational angles. The workflow described herein is designed to be iterative and self-validating, where the output of one stage informs and justifies the next. This approach minimizes false positives and provides a richer, more nuanced understanding of the molecule's interaction profile.

G cluster_0 Phase 1: Foundational Setup cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Dynamic Validation & Refinement cluster_3 Phase 4: Knowledge Abstraction & Expansion A Ligand Parametrization C Molecular Docking A->C B Target Identification & Preparation B->C D Molecular Dynamics (MD) Simulation C->D Top Pose E Binding Free Energy (MM/PBSA) D->E Stable Trajectory F Pharmacophore Modeling D->F Interaction Pattern G Virtual Screening F->G

Caption: A multi-phase workflow for robust in silico analysis.

System Preparation: The Bedrock of Reliable Predictions

The axiom "garbage in, garbage out" is nowhere more applicable than in computational modeling. The accuracy of all subsequent steps is contingent upon the meticulous preparation of both the ligand (this compound derivative) and the protein target.

Ligand Parametrization

A 2D chemical drawing is an abstraction. To simulate a molecule, the computer requires a three-dimensional structure with a precise description of its physical properties. This is achieved through parametrization, the process of assigning force field-compatible atom types and partial charges.

Causality: We use force fields like the General AMBER Force Field (GAFF) or CHARMM General Force Field (CGenFF) because they are designed to be compatible with the larger biomolecular force fields used for proteins.[2][3][4][5] This ensures a consistent and balanced description of both intra- and intermolecular forces. Proper charge calculation is critical as electrostatic interactions are primary drivers of binding affinity.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion:

    • Draw the this compound derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Export the structure in a 2D format like SMILES.

    • Use a program like Open Babel to convert the 2D representation into an initial 3D structure.

  • Energy Minimization:

    • Perform an initial energy minimization of the 3D structure using a suitable algorithm (e.g., steepest descent followed by conjugate gradient) and a molecular mechanics force field (e.g., MMFF94). This step corrects any unrealistic bond lengths or angles introduced during 3D conversion.[6]

  • Charge Calculation & Atom Typing:

    • Submit the minimized 3D structure to a tool like Antechamber (for GAFF) or an online server like ParamChem (for CGenFF).[2][7]

    • These tools will assign the appropriate atom types and calculate partial charges (e.g., AM1-BCC charges).

  • Final Output:

    • The process yields a ligand topology file and coordinate files (e.g., .mol2, .prmtop, .inpcrd) ready for docking and simulation.

Target Protein Preparation

Protein structures obtained from the Protein Data Bank (PDB) are raw experimental data and are not immediately ready for simulation.[8] They require careful cleaning and preparation.

Causality: PDB files often lack hydrogen atoms, which are essential for defining hydrogen bond networks.[6] They may also contain non-standard residues, water molecules, or cofactors that could interfere with docking unless their role is explicitly understood.[9] Assigning the correct protonation states for residues like Histidine at a physiological pH is crucial for accurately modeling electrostatic interactions.

Experimental Protocol: Protein Preparation

  • Structure Selection:

    • Obtain the 3D structure of the target protein from the PDB. Prioritize high-resolution crystal structures with a co-crystallized ligand in the binding site of interest, as this provides a valuable reference.[6]

  • Initial Cleaning:

    • Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, Discovery Studio).[10][11]

    • Remove all crystallographic water molecules. Expert Insight: Retain specific water molecules only if there is strong evidence they mediate key ligand-protein interactions.

    • Remove any co-crystallized ligands, ions, or cofactors not relevant to the planned docking study.[9][12]

  • Structural Refinement:

    • Add hydrogen atoms, assuming a physiological pH of 7.4.

    • Check for and repair any missing side chains or backbone atoms using tools like the Protein Preparation Wizard in Schrödinger Maestro or the Dunbrack rotamer libraries.[11]

  • Energy Minimization:

    • Perform a restrained energy minimization on the protein structure. This step relaxes any steric clashes introduced during hydrogen addition while keeping the heavy atoms close to their crystallographic positions.

  • Final Output:

    • Save the cleaned, prepared protein structure in a .pdb or .pdbqt format for subsequent use.[10]

Predicting the Initial Handshake: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand within a protein's binding site and estimates its binding affinity via a scoring function.[13][14] It is a powerful tool for generating initial binding hypotheses and for virtual screening of compound libraries.[15][16]

Causality: We treat docking as a hypothesis-generation step. The scoring functions are approximations of binding free energy and are most effective at distinguishing likely binders from non-binders and suggesting plausible binding modes.[13] The top-ranked poses from docking must be validated by more rigorous methods. AutoDock Vina is a widely-used tool due to its balance of speed and accuracy.[17][18][19]

G A Prepared Protein (.pdbqt) D Run Docking (e.g., AutoDock Vina) A->D B Prepared Ligand (.pdbqt) B->D C Define Search Space (Grid Box) C->D E Analyze Results D->E F Binding Poses (Top 1-3) E->F G Binding Affinity (kcal/mol) E->G

Caption: A streamlined workflow for molecular docking.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • File Preparation:

    • Ensure both the protein and the this compound ligand are in the .pdbqt format, which includes partial charges and atom type information required by AutoDock.[19]

  • Grid Box Definition:

    • Define the 3D search space (the "grid box") for docking.[18] If a co-crystallized ligand was present, center the box on its location. The size should be large enough to encompass the entire binding site and allow the ligand to rotate freely.

  • Configuration File:

    • Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand files, the center coordinates, and the dimensions of the grid box.[20]

  • Execution:

    • Run the Vina executable from the command line, pointing to the configuration file.

    • vina --config conf.txt --log results.log

  • Analysis:

    • Vina will output a file containing several predicted binding poses, ranked by their calculated binding affinity in kcal/mol.

    • Visualize the top-ranked pose in complex with the protein to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking with the phenyl ring).

Data Presentation: Docking Results for Hypothetical Derivatives

DerivativeR-Group on Phenyl RingDocking Score (kcal/mol)Key Interaction(s)
1 H-7.8Pi-stacking with Phe250, H-bond with Asn150
2 4-Cl-8.5Halogen bond with Ser148, Pi-stacking
3 4-OH-8.9H-bond with Glu120 and Asn150
4 4-CH3-7.9Increased hydrophobic contact with Leu248

Observing the Dance: Molecular Dynamics (MD) Simulations

A docking pose is a static snapshot. An MD simulation provides a dynamic view, revealing the stability of the protein-ligand complex over time in a simulated physiological environment.[21]

Causality: MD simulations are governed by the laws of physics, integrating Newton's equations of motion for every atom in the system. This allows us to assess whether the key interactions predicted by docking are maintained, whether the ligand remains stably bound, or if it undergoes conformational changes or even dissociates. GROMACS is a high-performance, open-source engine widely used for this purpose.[22][23][24][25][26]

Experimental Protocol: Protein-Ligand MD Simulation with GROMACS

  • System Building:

    • Combine the coordinates of the protein and the top-ranked ligand pose into a single complex file.

    • Use the GROMACS pdb2gmx tool to generate a protein topology based on a chosen force field (e.g., CHARMM36m).[27] Use the previously generated ligand topology files.

    • Place the complex in a simulation box (e.g., a cubic box with a 1.0 nm buffer distance from the complex to the box edge).

  • Solvation and Ionization:

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Minimization and Equilibration:

    • Perform a robust energy minimization of the entire solvated system to remove steric clashes.

    • Conduct a two-phase equilibration: first, under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the system's temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the density. During equilibration, positional restraints on the protein and ligand heavy atoms are typically applied and then gradually released.

  • Production MD:

    • Run the production simulation for a duration sufficient to observe stable behavior (typically 100-500 ns for binding stability assessment).

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time to assess structural stability. A stable, low-RMSD plateau suggests the complex is not undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the distance of key hydrogen bonds or other interactions identified during docking to see if they persist throughout the simulation.

Quantifying the Bond: Binding Free Energy Calculations

While MD simulations confirm stability, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) provide a more accurate estimation of the binding free energy than docking scores.[28][29][30][31]

Causality: MM/PBSA and MM/GBSA are end-point methods that calculate the free energy of the complex, protein, and ligand from snapshots of an MD trajectory.[28][29] By averaging over multiple snapshots, they account for thermal fluctuations. The method decomposes the binding free energy into contributions from molecular mechanics energy, polar solvation energy, and nonpolar solvation energy, offering deeper mechanistic insight.[28][29]

Experimental Protocol: MM/PBSA Calculation

  • Trajectory Extraction:

    • From the stable portion of the production MD trajectory, extract a set of snapshots (e.g., 100 frames).

  • Energy Calculation:

    • For each snapshot, calculate the free energy terms for the complex, the isolated protein, and the isolated ligand. This involves:

      • ΔE_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).

      • ΔG_solv: Solvation free energy, calculated by solving the Poisson-Boltzmann (PB) or Generalized Born (GB) equation for the polar component and estimating the nonpolar component from the solvent-accessible surface area (SASA).

  • Binding Free Energy:

    • Calculate the total binding free energy (ΔG_bind) using the equation: ΔG_bind = < G_complex > - ( < G_protein > + < G_ligand > )

    • Expert Insight: While computationally expensive, including an estimation of conformational entropy can improve accuracy, though it is often omitted for relative ranking of congeners.[31][32]

Data Presentation: Comparative Binding Free Energy

DerivativeDocking Score (kcal/mol)ΔG_bind (MM/PBSA) (kJ/mol)ΔE_vdw (kJ/mol)ΔE_elec (kJ/mol)
1 -7.8-110.5 ± 8.2-155.1+44.6
2 -8.5-125.7 ± 9.1-168.3+42.6
3 -8.9-140.2 ± 10.5-160.4+20.2

Abstracting the Essentials: Pharmacophore Modeling

Once a stable, high-affinity binding mode is validated, its essential chemical features can be abstracted into a pharmacophore model. This model represents the 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for binding.[33][34]

Causality: A pharmacophore model moves beyond a specific chemical scaffold. It captures the essence of the interaction, making it a powerful tool for scaffold hopping—finding new, structurally diverse molecules that satisfy the same interaction requirements and may possess novel intellectual property or improved properties.[33][35][36][37]

G cluster_0 Pharmacophore Generation cluster_1 Virtual Screening P_L Validated Protein-Ligand Complex Model Aromatic Ring H-Bond Donor H-Bond Acceptor Hydrophobic P_L->Model Feature Extraction Hits Virtual Hits Model->Hits DB Compound Database DB->Model 3D Search Filter

Caption: From a specific complex to a general pharmacophore for virtual screening.

Experimental Protocol: Pharmacophore-Based Virtual Screening

  • Model Generation:

    • Using the validated protein-ligand complex from the MD simulation, identify the key interaction points.

    • Define pharmacophoric features based on these interactions (e.g., an aromatic feature for the phenyl ring, a hydrogen bond acceptor for the piperazinone carbonyl).

    • Generate a 3D pharmacophore model with distance constraints between features.

  • Database Preparation:

    • Obtain a large database of 3D compound conformers (e.g., ZINC, Enamine REAL).

  • Screening:

    • Use the pharmacophore model as a 3D query to rapidly screen the compound database.

    • Molecules from the database that can adopt a conformation matching the pharmacophore features and constraints are retained as "hits."

  • Hit Filtering and Follow-up:

    • The resulting virtual hits can be further filtered by physicochemical properties (e.g., Lipinski's Rule of Five) and then subjected to the docking and MD simulation workflow described above to prioritize candidates for synthesis and experimental testing.

References

An In-Depth Technical Guide to the Solubility and Stability of 1-Phenylpiperazin-2-one for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of Novel Piperazine Derivatives

In the landscape of modern drug discovery, phenylpiperazine moieties are a cornerstone of many centrally active therapeutic agents. Their unique structural and electronic properties often impart favorable interactions with a range of biological targets. 1-Phenylpiperazin-2-one, a derivative of this important class, presents itself as a compound of significant interest. However, before its full therapeutic potential can be unlocked, a thorough understanding of its fundamental physicochemical properties is paramount. This guide is constructed to provide researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the solubility and stability of this compound.

As direct, extensive literature on this specific molecule is nascent, this document takes a proactive, methodological approach. It is designed not as a static data sheet, but as a strategic guide to empower researchers to generate this critical data in their own laboratories. We will delve into the why behind the how, grounding our experimental protocols in the robust principles of pharmaceutical science and regulatory expectations. This guide will equip you with the foundational knowledge to not only determine the solubility and stability of this compound but also to anticipate and address the challenges inherent in its development pathway.

Part 1: Solubility Profiling of this compound

The bioavailability and ultimate efficacy of an orally administered drug are intrinsically linked to its aqueous solubility. For a compound like this compound, understanding its solubility in a variety of solvent systems is a critical first step in formulation development.

Theoretical Considerations and Solvent Selection Rationale

This compound possesses both a lipophilic phenyl group and a more polar piperazinone ring, suggesting a nuanced solubility profile. While it is anticipated to be largely insoluble in water, its solubility is expected to be appreciable in common organic solvents.[1] The selection of solvents for initial screening should be strategic, encompassing a range of polarities and protic/aprotic characteristics to build a comprehensive profile.

Recommended Initial Solvent Screen:

  • Non-polar: Heptane, Toluene

  • Polar Aprotic: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Methanol, Ethanol, Isopropanol (IPA)

  • Biorelevant Media: Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturation point.[2]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (analytical grade)

  • Temperature-controlled shaker incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The key is to ensure undissolved solid remains, indicating saturation.

  • Equilibration:

    • Seal the vials and place them in a shaker incubator set to a constant temperature (typically 25 °C or 37 °C for biorelevant studies).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method.

    • Analyze the diluted sample by HPLC to determine the concentration of this compound. A validated analytical method is crucial for accurate quantification.[3][4][5]

Data Presentation: Solubility of this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)Qualitative Descriptor
Heptane0.1To be determinede.g., Insoluble
Toluene2.4To be determinede.g., Sparingly Soluble
Ethyl Acetate4.4To be determinede.g., Soluble
Acetone5.1To be determinede.g., Freely Soluble
Ethanol5.2To be determinede.g., Freely Soluble
Methanol6.6To be determinede.g., Very Soluble
Acetonitrile5.8To be determinede.g., Soluble
DMSO7.2To be determinede.g., Very Soluble
Water10.2To be determinede.g., Practically Insoluble
SGF (pH 1.2)N/ATo be determinedTo be determined
SIF (pH 6.8)N/ATo be determinedTo be determined

This table should be populated with experimentally determined data.

G cluster_protocol Solubility Determination Workflow A Add Excess Compound to Solvent B Equilibrate (e.g., 24-48h at 25°C) A->B C Filter Supernatant (0.45 µm) B->C D Dilute Sample C->D E Quantify via HPLC D->E

Caption: Workflow for the Shake-Flask Solubility Method.

Part 2: Stability Assessment of this compound

Understanding the chemical stability of an active pharmaceutical ingredient (API) is a non-negotiable aspect of drug development. It informs storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy.[6][7][8] For this compound, the lactam and piperazine rings are of particular interest for potential degradation.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing.[9][10] The primary goals are to identify likely degradation products and to establish that the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[11][12]

Core Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C). The lactam ring in the piperazinone structure could be susceptible to cleavage under acidic conditions.

  • Base Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperature. Amide bonds, such as the one in the lactam ring, are often prone to base-catalyzed hydrolysis.

  • Oxidation: 3% H₂O₂ at room temperature. The nitrogen atoms in the piperazine ring could be susceptible to oxidation.

  • Thermal Stress: Dry heat (e.g., 80 °C). This assesses the intrinsic thermal stability of the molecule.

  • Photostability: Exposure to light according to ICH Q1B guidelines. The phenyl ring may absorb UV light, potentially leading to photodegradation.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions and to confirm the specificity of the analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the respective stressor solutions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). A control sample in a neutral solvent (e.g., methanol or acetonitrile) should also be prepared.

  • Stress Application: Expose the solutions to the specified conditions for a defined period (e.g., 24, 48, 72 hours). The goal is to achieve a modest level of degradation (typically 5-20%).

  • Neutralization (for hydrolytic samples): After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all stressed samples and the control sample using a suitable stability-indicating HPLC method. The method should be capable of resolving the parent peak from any new peaks that appear due to degradation. A photodiode array (PDA) detector is highly recommended to assess peak purity.

G cluster_stability Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API This compound Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo Outcome Identify Degradants & Validate Method Analysis->Outcome

Caption: Overview of a Forced Degradation Study.

Anticipated Degradation Pathways

Based on the structure of this compound and general knowledge of piperazine chemistry, several degradation pathways can be hypothesized.[13][14]

  • Hydrolysis: The primary point of hydrolytic instability is likely the amide (lactam) bond within the piperazinone ring. Cleavage of this bond would result in an amino acid derivative.

  • Oxidation: The tertiary amine and the secondary amine (if present as a tautomer) in the piperazine ring are potential sites for oxidation, leading to N-oxide formation.

  • N-dealkylation: While less common under these conditions, cleavage of the bond between the phenyl group and the piperazine nitrogen is a possibility, especially in metabolic studies.[15]

Identifying the structure of major degradation products is a critical step, often requiring techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Part 3: Long-Term Stability Studies

While forced degradation provides a rapid assessment, long-term stability studies under ICH-prescribed conditions are required for regulatory submissions and to establish a re-test period or shelf-life.[6][7][9][16]

ICH Recommended Storage Conditions:

  • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Protocol Outline:

  • Batch Selection: Use at least three primary batches of this compound.

  • Container Closure System: Store the API in a container closure system that simulates the proposed packaging for storage and distribution.[6][7][9]

  • Testing Frequency: For long-term studies, test every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[6][7][9][16]

  • Attributes to Monitor:

    • Appearance (physical form, color)

    • Assay (potency)

    • Degradation products (quantification of known and unknown impurities)

    • Water content

Conclusion: A Pathway to Comprehensive Characterization

This guide provides a strategic and experimentally grounded framework for elucidating the critical solubility and stability characteristics of this compound. By systematically applying the described protocols, researchers can generate the robust data necessary to support formulation development, define appropriate storage and handling procedures, and satisfy regulatory requirements. The insights gained from these studies will be instrumental in advancing this compound from a promising chemical entity to a well-characterized candidate for further development.

References

An In-Depth Technical Guide to the Toxicological Profile of 1-Phenylpiperazin-2-one and its Analogs in In Vitro Cell Models

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Toxicological Landscape of Novel Piperazine Derivatives

Welcome, fellow researchers, scientists, and drug development professionals. This guide delves into the in vitro toxicological profile of 1-Phenylpiperazin-2-one, a molecule of interest within the broader class of phenylpiperazine compounds. It is crucial to acknowledge at the outset that while direct, extensive toxicological data on this compound is not abundant in publicly accessible literature, the wealth of information available for its structural analogs provides a robust framework for predictive toxicology and informs a logical, evidence-based approach to its evaluation.

This document is therefore structured to not only present the knowns but also to equip you with the strategic rationale and detailed methodologies required to thoroughly investigate the cellular effects of this compound. We will proceed from foundational cytotoxicity assessments to more nuanced mechanistic studies, including the induction of apoptosis, oxidative stress, and potential genotoxicity. The protocols and insights provided herein are synthesized from established practices and findings related to phenylpiperazine and piperazin-2-one derivatives, offering a comprehensive roadmap for your research endeavors.

Section 1: Foundational Cytotoxicity Assessment

The initial step in characterizing the toxicological profile of any compound is to determine its impact on cell viability and proliferation. This provides a quantitative measure of its potency and a concentration range for subsequent mechanistic studies.

The Principle of Cell Viability Assays

Cell viability assays are based on the premise that viable, metabolically active cells can perform specific functions that are lost upon cell death. The most common assays measure mitochondrial function, cell membrane integrity, or ATP content. The choice of assay can be critical, as different compounds may induce cytotoxicity through distinct mechanisms. For instance, a compound that primarily disrupts mitochondrial function will be readily detected by an MTT or related tetrazolium reduction assay.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HT-29 colon cancer) and a non-tumorigenic control cell line (e.g., MCF-10A)[1][2][3].

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4].

  • This compound (or analog) stock solution (e.g., 10 mg/mL in DMSO)[3].

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment[4].

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin)[3][4].

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2[1][3].

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound seed_cells->treat_cells incubate_plate Incubate for 24/48/72h treat_cells->incubate_plate add_mtt Add MTT Reagent incubate_plate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT-based cytotoxicity assessment.

Expected Outcomes and Data Interpretation

The results of the MTT assay will provide IC50 values, which are crucial for comparing the cytotoxic potency of this compound across different cell lines and against reference compounds. A lower IC50 value indicates higher cytotoxicity. It is important to compare the IC50 values in cancer cell lines versus non-cancerous cell lines to get an initial indication of selectivity. For instance, some phenylpiperazine derivatives have shown selective cytotoxicity towards cancer cells over non-tumorigenic cells[1][3].

Table 1: Example Cytotoxicity Data for Phenylpiperazine Analogs

Compound/DrugCell LineIncubation Time (h)IC50 (µM)Reference
DoxorubicinMCF-772~1[1]
BS230MCF-772<10[1]
BS230MCF-10A72>10[1]
N-benzylpiperazine (BZP)H9c224343.9[5]
TFMPPH9c22459.6[5]

Section 2: Investigating the Mechanisms of Cell Death

Once the cytotoxic potential of this compound is established, the next logical step is to elucidate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Hallmarks of Apoptosis

Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a family of cysteine proteases called caspases. Key indicators of apoptosis that can be measured in a lab setting include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, activation of caspases (e.g., caspase-3 and -9), and cleavage of specific cellular substrates like poly(ADP-ribose) polymerase (PARP)[6][7].

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a gold standard for quantifying apoptosis. Annexin V is a protein that has a high affinity for PS, and when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, which have lost membrane integrity.

Materials:

  • Cell line of interest (e.g., MDA-MB-435 melanoma cells)[6][7].

  • This compound.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed and treat cells with this compound at concentrations around the IC50 value for 24-48 hours. Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population will be differentiated into four quadrants:

    • Q1 (Annexin V-/PI-): Live cells

    • Q2 (Annexin V+/PI-): Early apoptotic cells

    • Q3 (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Q4 (Annexin V-/PI+): Necrotic cells

Investigating Apoptotic Pathways

Further investigation into the apoptotic pathway can be achieved through Western blotting to detect the cleavage of caspase-3 and PARP. A decrease in the pro-caspase 3 band and the appearance of the cleaved caspase-3 and cleaved PARP bands are indicative of apoptosis induction[7]. The involvement of the mitochondrial (intrinsic) pathway can be suggested by the activation of caspase-9[8].

Section 3: The Role of Oxidative Stress

Many cytotoxic compounds exert their effects, at least in part, by inducing oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.

ROS and Cellular Damage

Excessive ROS can damage cellular components, including lipids, proteins, and DNA. This can lead to mitochondrial dysfunction, disrupt signaling pathways, and ultimately trigger apoptosis[8][9][10]. The neurotoxic effects of some piperazine derivatives have been linked to increased ROS production and mitochondrial impairment[5][8].

Experimental Protocol: DCFH-DA Assay for Intracellular ROS Measurement

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cell line (e.g., SH-SY5Y neuroblastoma cells)[9][10].

  • This compound.

  • DCFH-DA probe.

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with this compound for a relevant period (e.g., 6-24 hours).

  • Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

  • Measurement: Wash the cells again to remove the excess probe. Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular ROS levels.

Signaling Pathway Visualization

Oxidative_Stress_Pathway cluster_induction Induction cluster_ros ROS Production cluster_damage Cellular Damage cluster_outcome Outcome Compound This compound Mitochondria Mitochondria Compound->Mitochondria impairment ROS Increased ROS Mitochondria->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis DNA_Damage->Apoptosis

Caption: Potential mechanism of ROS-induced apoptosis.

Section 4: Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. Some phenylpiperazine derivatives have been designed as potential topoisomerase II inhibitors, a mechanism that can lead to DNA double-strand breaks[1].

The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells. In this assay, cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleus (the "comet head"). The length and intensity of the tail are proportional to the amount of DNA damage.

Experimental Protocol: Alkaline Comet Assay

Materials:

  • Cells treated with this compound.

  • Low melting point agarose.

  • Lysis solution (high salt, detergent, and Triton X-100).

  • Alkaline electrophoresis buffer (pH > 13).

  • Neutralization buffer.

  • DNA stain (e.g., SYBR Green).

  • Fluorescence microscope with appropriate software for comet scoring.

Procedure:

  • Cell Preparation: After treatment, harvest a single-cell suspension.

  • Slide Preparation: Mix the cells with low melting point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • DNA Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA will migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides and stain the DNA.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA).

Conclusion

This guide provides a comprehensive framework for the in vitro toxicological evaluation of this compound. By starting with broad cytotoxicity screening and progressing to detailed mechanistic studies of apoptosis, oxidative stress, and genotoxicity, researchers can build a thorough understanding of the compound's cellular effects. The provided protocols and insights, derived from studies on structurally related phenylpiperazine derivatives, offer a solid foundation for these investigations. As with any scientific inquiry, careful experimental design, appropriate controls, and rigorous data analysis are paramount to obtaining reliable and meaningful results.

References

Methodological & Application

synthesis of 1-Phenylpiperazin-2-one derivatives for CNS research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 1-Phenylpiperazin-2-one Derivatives for Central Nervous System (CNS) Research

Introduction: The Privileged Scaffold in Neuropharmacology

The piperazine ring is a six-membered heterocycle that has become a cornerstone in medicinal chemistry, frequently described as a "privileged scaffold".[1] Its unique physicochemical properties—including solubility, basicity, and conformational flexibility—make it an invaluable component in the design of therapeutic agents.[1] When incorporated into a this compound structure, this scaffold serves as a versatile template for developing potent and selective ligands for various Central Nervous System (CNS) targets.[2]

Derivatives of this class have shown significant activity at key neurotransmitter receptors, including serotonin (5-HT), dopamine (D2/D3), and adrenergic receptors, which are implicated in the pathophysiology of numerous neurological and psychiatric disorders.[2][3][4] The arylpiperazine moiety is a principal pharmacophoric fragment for many CNS-active drugs, and subtle modifications to its structure can lead to profound differences in pharmacological activity.[2][4] Consequently, these compounds are actively investigated as potential treatments for depression, anxiety, schizophrenia, and neurodegenerative diseases.[3][5][6] This guide provides a detailed overview of the primary synthetic strategies for accessing this compound derivatives, complete with experimental protocols and insights for researchers in drug discovery.

Core Synthetic Strategies: Building the this compound Core

The construction of the 1-arylpiperazin-2-one skeleton can be broadly achieved through two primary approaches: 1) N-arylation of a pre-formed piperazin-2-one ring, or 2) Cyclization strategies that build the heterocyclic ring with the aryl group already in place.

Strategy 1: N-Arylation of Piperazin-2-one

This strategy involves the formation of a carbon-nitrogen bond between the N1 position of a piperazin-2-one and an aryl halide or sulfonate. Modern cross-coupling reactions have made this a highly efficient and versatile approach.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for constructing C(sp²)-N bonds.[7][8] It has largely replaced harsher classical methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[7] The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl product.[9] The choice of phosphine ligand is critical for reaction efficiency and has led to the development of several generations of catalyst systems.[7]

Buchwald_Hartwig_Amination cluster_0 Buchwald-Hartwig N-Arylation Piperazin-2-one Piperazin-2-one Product 1-Arylpiperazin-2-one Piperazin-2-one->Product C-N Coupling Aryl_Halide Aryl Halide (Ar-X) X = Br, I, Cl, OTf Aryl_Halide->Product Catalyst Pd(0) Catalyst + Ligand (e.g., X-Phos) + Base (e.g., KOtBu) Catalyst->Product

Caption: General scheme for Buchwald-Hartwig N-Arylation.

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds.[10][11] While it often requires higher temperatures and stoichiometric amounts of copper compared to palladium-catalyzed methods, it remains a viable alternative, particularly for specific substrates where palladium catalysis may be problematic.[10][12] The reaction typically involves a copper(I) species that reacts with the amine and the aryl halide.[10]

Strategy 2: Cyclization via Reductive Amination

This robust strategy builds the piperazinone ring from acyclic precursors and is particularly useful for introducing substitution at the C3 position. A common variant is a one-pot, tandem reductive amination-cyclization process.[13][14] This method typically involves the reaction of an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions.[14] An intermediate is formed, which then undergoes an intramolecular N,N'-acyl transfer and cyclization to yield the desired piperazin-2-one.[14] The use of sodium triacetoxyborohydride is common as a mild and selective reducing agent for this transformation.[14]

Reductive_Amination_Cyclization cluster_1 Tandem Reductive Amination-Cyclization A N-Aryl Ethylenediamine C Imine/Enamine Intermediate A->C B α-Ketoester B->C D Reduction (e.g., NaBH(OAc)₃) C->D Forms E Reduced Intermediate D->E Yields F Intramolecular Cyclization E->F Undergoes G Substituted 1-Arylpiperazin-2-one F->G Yields

Caption: Workflow for piperazinone synthesis via reductive amination.

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should always conduct a thorough risk assessment and adhere to all institutional safety guidelines.

Protocol 1: Synthesis of 1-(4-chlorophenyl)piperazin-2-one via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of piperazin-2-one with 1-bromo-4-chlorobenzene.

Materials and Reagents:

  • Piperazin-2-one

  • 1-Bromo-4-chlorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add piperazin-2-one (1.2 mmol), 1-bromo-4-chlorobenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and X-Phos (0.04 mmol, 4 mol%).[15]

  • Add potassium tert-butoxide (1.4 mmol).

  • Add 5 mL of anhydrous toluene.

  • Seal the tube and stir the mixture vigorously at 100-110 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.[16]

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-chlorophenyl)piperazin-2-one.

Protocol 2: One-Pot Synthesis of 3-Benzyl-1-phenylpiperazin-2-one via Reductive Amination

This protocol details a tandem reductive amination-cyclization approach.[14]

Materials and Reagents:

  • N-(2-Oxoethyl)acetamide

  • L-Phenylalanine methyl ester hydrochloride

  • N-phenylethane-1,2-diamine (as a precursor to the required amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid

  • Anhydrous Acetonitrile (MeCN)

  • 4 Å Molecular Sieves

Procedure:

  • To a round-bottom flask containing a suspension of 4 Å molecular sieves in anhydrous acetonitrile (1.0 M), add the N-arylethylenediamine derivative (1.0 eq) and the appropriate α-keto acid or ester (e.g., Phenylglyoxylic acid, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[14]

  • Stir the reaction at room temperature until the reductive amination step is complete (monitor by TLC/LC-MS).

  • Add a catalytic amount of acetic acid (0.1 eq) to promote cyclization.[14]

  • Heat the reaction mixture to 40-60 °C and stir for 12-24 hours until cyclization is complete.

  • Cool the reaction, filter off the molecular sieves, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via silica gel chromatography to yield the target piperazinone.

Quantitative Data Summary

The choice of synthetic route can significantly impact the overall efficiency. The following table summarizes typical yields for the discussed methods based on literature reports.

Synthetic StrategyKey ReagentsTypical YieldsReference
Buchwald-Hartwig Amination Pd(OAc)₂, X-Phos, KOtBu70-95%[15]
Ullmann Condensation CuI, Ligand, Base40-80%[10]
Tandem Reductive Amination NaBH(OAc)₃, Acetic Acid60-85%[13][14]
Asymmetric One-Pot Approach Chiral Urea Catalyst, 1,2-diamines70-90% (with high ee)[17]

Application in CNS Drug Discovery

The this compound scaffold is a key pharmacophore in many CNS-active agents due to its ability to interact with various neurotransmitter systems.

Mechanism of Action

Many phenylpiperazine derivatives exert their effects by acting as ligands for serotonin and dopamine receptors.[3][4] For instance, certain derivatives show high affinity for the 5-HT₁A receptor, a target for anxiolytic and antidepressant drugs.[5] Others act as D₂/D₃ receptor antagonists or partial agonists, which is a key mechanism for antipsychotic medications.[3] The ability to fine-tune receptor selectivity and functional activity through chemical modification makes this scaffold highly attractive for CNS drug design.

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds can be systematically modulated by altering their chemical structure:

  • Substitution on the Phenyl Ring: The electronic properties and position of substituents on the N-phenyl ring are critical. Electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) can significantly alter receptor binding affinity and selectivity.[2] Halogen substitutions are often explored as they can enhance blood-brain barrier permeability.[2]

  • Substitution on the Piperazinone Ring: Introducing substituents at the C3, C5, or C6 positions of the piperazinone ring can introduce chirality and create new interactions with the target receptor. This is a key strategy for improving potency and selectivity.[14]

  • N4-Substitution: While the core topic is 1-Phenylpiperazin-2-ones, derivatization at the N4 position (if unsubstituted) is a common strategy in the broader piperazine class to explore further SAR and modulate physicochemical properties.

Conclusion

The this compound framework represents a highly valuable and "privileged" scaffold in the field of CNS drug discovery. Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and versatile cyclization strategies such as tandem reductive amination, provide efficient and flexible routes to a wide array of derivatives. These protocols enable medicinal chemists to systematically explore structure-activity relationships, leading to the identification of novel therapeutic agents for a range of neurological and psychiatric disorders. A thorough understanding of these synthetic pathways is essential for researchers aiming to innovate in this critical area of medicine.

References

Leveraging 1-Phenylpiperazin-2-one Scaffolds in High-Throughput Screening: From Assay Development to Hit Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Scientists

Abstract

The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of approved therapeutics, particularly those targeting the central nervous system (CNS).[1][2] 1-Phenylpiperazin-2-one represents a synthetically tractable scaffold within this class, offering a foundation for building compound libraries with significant potential for discovering novel modulators of complex biological targets.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective utilization of this compound and its derivatives in high-throughput screening (HTS) campaigns. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document outlines detailed methodologies for compound management, development of robust target-based and phenotypic assays, a generalized HTS workflow, and a rigorous hit validation cascade.

Introduction: The Strategic Value of the Phenylpiperazine Scaffold

The six-membered piperazine ring is a versatile building block in drug design, conferring favorable physicochemical properties such as aqueous solubility and the ability to engage in multi-polar interactions with biological targets.[2] Its two nitrogen atoms provide handles for synthetic modification, allowing chemists to fine-tune pharmacological activity, bioavailability, and pharmacokinetic profiles.[4] Derivatives of phenylpiperazine have been successfully developed as therapeutics for a multitude of conditions, including neurological and psychiatric disorders, by modulating the activity of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[5][6]

This compound serves as an excellent starting point for library synthesis. The phenyl group can be decorated to alter target specificity, while the piperazine core can be modified to optimize drug-like properties.[7] This guide provides the strategic and technical protocols necessary to screen libraries based on this scaffold, transforming a collection of molecules into a source of qualified, data-rich starting points for a drug discovery program.

Pre-Screening Compound Management and Quality Control

The success of any HTS campaign is fundamentally dependent on the quality and integrity of the screening compounds. Before initiating a screen, it is imperative to characterize the physicochemical properties of this compound or its library analogues.

Physicochemical Properties

A summary of the key properties for the parent compound, 1-Phenylpiperazine, is provided below as a reference. Derivatives will require individual characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂[8]
Molecular Weight 162.23 g/mol [8]
Appearance Clear colorless to yellow liquid[9]
Boiling Point ~286-287 °C[9][10]
Solubility (Water) Insoluble[9][11]
logP (Octanol/Water) ~1.1[11]

Expert Insight: The low aqueous solubility is a critical parameter. High-throughput screens are typically run in aqueous buffers, necessitating the use of an organic solvent like dimethyl sulfoxide (DMSO) for compound stock solutions.[12]

Protocol 1: Preparation of Compound Stock and Assay-Ready Plates

Objective: To prepare high-concentration master stock solutions and formatted assay-ready plates suitable for automated HTS.

Materials:

  • This compound (or derivative library)

  • Anhydrous DMSO (≥99.9%)

  • Acoustic liquid handler (e.g., Echo) or pin tool

  • 384-well polypropylene microplates (master plates)

  • 384-well assay plates (e.g., low-volume, black, flat-bottom for fluorescence assays)

  • Plate seals

Methodology:

  • Master Stock Preparation:

    • Accurately weigh the compound and dissolve in 100% DMSO to create a high-concentration master stock, typically 10 mM.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Rationale: A 10 mM stock is standard in HTS and allows for significant dilution into the final assay, minimizing the final DMSO concentration to a tolerable level (typically <1%).[12]

  • Master Plate Creation (Source Plate):

    • Aliquot the 10 mM master stock solution into a 384-well polypropylene source plate.

    • Seal the plate tightly and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Assay-Ready Plate Generation ("Daughter Plate"):

    • Using an acoustic liquid handler or pin tool, transfer a precise, low volume (e.g., 50 nL) of the 10 mM stock from the source plate into the wells of a 384-well assay plate.

    • This results in a "dry" plate containing a fixed amount of compound per well.

    • Rationale: This process, often performed in advance, streamlines the HTS workflow. When aqueous assay reagents are added (e.g., 50 µL), the compound dissolves to the desired final concentration (e.g., 10 µM) at a final DMSO concentration of 0.1%.[13]

  • Plate Sealing and Storage:

    • Seal the assay-ready plates and store them in a desiccated, temperature-controlled environment until use.

HTS Assay Development: Strategies and Protocols

The choice of assay is dictated by the biological question. We present two distinct, robust HTS protocols where a this compound-based library would be highly relevant: a target-based GPCR binding assay and a cell-based phenotypic neurite outgrowth screen.

Scenario A: Target-Based GPCR Binding Assay using Fluorescence Polarization (FP)

Principle: FP is a homogeneous assay technology ideal for monitoring molecular binding events in solution.[14] It measures the change in the tumbling rate of a fluorescently labeled ligand. When a small fluorescent ligand is unbound, it tumbles rapidly, resulting in low polarization of emitted light. Upon binding to a large receptor protein, its tumbling slows dramatically, leading to a high polarization signal. A test compound that competes for the same binding site will displace the fluorescent ligand, causing a decrease in the FP signal.

dot

FP_Assay_Principle GPCR Fluorescence Polarization Assay Principle cluster_0 High Polarization State cluster_1 Low Polarization State GPCR GPCR Target Complex GPCR-Tracer Complex (Slow Tumbling) GPCR->Complex Binding Tracer {Fluorescent Ligand (Tracer)} Tracer->Complex Tracer_free {Fluorescent Ligand (Tracer) (Fast Tumbling)} Complex->Tracer_free Displacement TestCompound_edge Test Compound Added GPCR_free GPCR Target BoundCompound GPCR-Hit Complex GPCR_free->BoundCompound Binding TestCompound {this compound (Hit Compound)} TestCompound->BoundCompound

Caption: Competitive displacement of a fluorescent tracer from a GPCR target.

Protocol 2: FP-Based Competitive Binding Assay in 384-Well Format

Objective: To identify compounds that inhibit the interaction between a GPCR and its fluorescently labeled ligand.

Materials:

  • Purified and stabilized GPCR (e.g., Neurotensin Receptor 1).[15]

  • Fluorescently labeled ligand (tracer) with known affinity for the target.

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.01% Tween-20).

  • Assay-ready plates containing this compound derivatives.

  • Plate reader capable of measuring fluorescence polarization.

Methodology:

  • Reagent Preparation:

    • Thaw all reagents (receptor, tracer, buffer) and equilibrate to room temperature.

    • Prepare a 2X working solution of the GPCR in assay buffer.

    • Prepare a 2X working solution of the fluorescent tracer in assay buffer. The optimal concentration is typically at or below the Kd value for the receptor-ligand interaction.

    • Rationale: Using 2X solutions allows for the addition of equal volumes to the assay wells, simplifying the liquid handling process and maintaining final concentrations.

  • Assay Execution (Automated Workflow):

    • Step 1: To the assay-ready plates containing 50 nL of compound in DMSO, add 25 µL of the 2X GPCR solution to all wells except those designated for "no enzyme" controls.

    • Step 2: Add 25 µL of assay buffer to the "no enzyme" control wells.

    • Step 3: Mix the plate by gentle shaking for 1 minute.

    • Step 4: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to allow compound-receptor binding to reach equilibrium.

    • Step 5: Add 25 µL of the 2X fluorescent tracer solution to all wells. The final volume is now 50 µL.

    • Rationale: A pre-incubation step between the test compound and the receptor allows for the identification of slow-binding inhibitors, which might be missed if all components are added simultaneously.

  • Plate Reading and Data Acquisition:

    • Incubate the final reaction mixture for another 60-120 minutes to allow the binding reaction to reach equilibrium.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to remove any bubbles.

    • Read the plates on an FP-capable plate reader, exciting at the appropriate wavelength for the fluorophore and measuring parallel and perpendicular fluorescence emission.

Scenario B: Phenotypic Screen using High-Content Analysis (HCA)

Principle: Phenotypic screening assesses the effect of a compound on whole-cell biology, without a preconceived target.[16] For CNS-active scaffolds like phenylpiperazines, an assay measuring neurite outgrowth in a neuronal cell line (e.g., PC-12 or SH-SY5Y) is highly relevant. HCA uses automated microscopy and image analysis to quantify complex cellular features.[16]

Protocol 3: Neurite Outgrowth HCA Screen

Objective: To identify compounds that promote or inhibit neurite outgrowth in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., PC-12).

  • Cell culture medium and supplements.

  • Nerve Growth Factor (NGF) as a positive control for differentiation.

  • Assay-ready plates with compounds.

  • Fluorescent dyes: Hoechst 33342 (nuclei) and a neuronal marker like beta-III tubulin antibody with a fluorescent secondary.

  • High-content imaging system.

Methodology:

  • Cell Plating:

    • Harvest and count cells, then resuspend to the desired density in appropriate cell culture medium.

    • Dispense cells into the 384-well assay plates containing the pre-spotted compounds.

    • Rationale: Plating cells directly onto the compounds ensures immediate and consistent exposure.

  • Compound Treatment and Incubation:

    • Include appropriate controls: vehicle (e.g., 0.1% DMSO) as a negative control, and a known inducer of neurite outgrowth like NGF as a positive control.

    • Incubate the plates for 48-72 hours in a cell culture incubator (37°C, 5% CO₂) to allow for cellular response.

  • Cell Staining:

    • Fix the cells using 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Stain with primary antibody (anti-beta-III tubulin), followed by a fluorescently labeled secondary antibody.

    • Counterstain with Hoechst 33342 to label all nuclei.

    • Rationale: Multiplexed fluorescent staining allows the imaging software to first identify individual cells (via nuclei) and then quantify the morphology of each cell (via the neuronal marker).[16]

  • Image Acquisition and Analysis:

    • Acquire images using an automated high-content imaging system, capturing both the nuclear and neuronal channels for multiple fields per well.

    • Use an established image analysis algorithm to:

      • Identify nuclei (primary objects).

      • Identify the cell body and neurites associated with each nucleus (secondary objects).

      • Quantify key parameters: cell count (for cytotoxicity), average neurite length per cell, number of neurites, and number of branch points.

HTS Data Analysis and Hit Validation

Raw data from an HTS run is meaningless without rigorous statistical analysis and a systematic process to eliminate false positives and confirm true "hits".[17]

dot

HTS_Workflow General HTS Workflow & Hit Triage cluster_Primary Primary Screen cluster_Confirmation Hit Confirmation cluster_Validation Hit Validation & Triage PrimaryScreen Primary HTS Campaign (e.g., 100,000 compounds at a single concentration, e.g., 10 µM) DataAnalysis Data Normalization & Quality Control (Calculate % Inhibition, Z'-Factor) PrimaryScreen->DataAnalysis HitSelection Primary Hit Selection (e.g., >3 SD from mean activity) DataAnalysis->HitSelection ReTest Confirmatory Screen (Re-test primary hits in triplicate) HitSelection->ReTest DoseResponse Dose-Response Curve Generation (8-10 point titration to determine IC₅₀/EC₅₀) ReTest->DoseResponse Orthogonal Orthogonal/Secondary Assay (Confirm activity in a different assay format, e.g., label-free) DoseResponse->Orthogonal CounterScreen Counter-Screen (Rule out non-specific activity, e.g., assay interference) DoseResponse->CounterScreen SAR Preliminary SAR (Test commercially available analogs) DoseResponse->SAR ValidatedHit Validated Hit Series (Ready for Lead Optimization) Orthogonal->ValidatedHit CounterScreen->ValidatedHit SAR->ValidatedHit

Caption: A typical workflow for identifying and validating hits from a primary HTS campaign.

Primary Data Analysis and Quality Control
  • Data Normalization: Raw data from each plate must be normalized to account for plate-to-plate and systematic variation.[18] This is typically done by calculating percent inhibition or percent activity relative to on-plate controls.

    • Formula for % Inhibition: 100 * (1 - (Sample_Value - Positive_Control_Mean) / (Negative_Control_Mean - Positive_Control_Mean))

    • Controls:

      • Negative Control: Full activity (e.g., DMSO vehicle only).

      • Positive Control: No activity/full inhibition (e.g., a known inhibitor or no enzyme).

  • Assay Quality Metrics: The Z'-factor is the most common metric for assessing the quality and robustness of an HTS assay.[13]

    • Formula for Z'-Factor: 1 - (3 * (SD_pos + SD_neg) / |Mean_pos - Mean_neg|)

    • Interpretation:

      • Z' > 0.5: An excellent assay.

      • 0 < Z' < 0.5: A marginal assay.

      • Z' < 0: An unusable assay.

    • A pilot screen of a small compound set should be performed to ensure the Z'-factor is consistently > 0.5 before committing to a full-scale screen.[13]

Hit Confirmation and Validation Cascade

A "hit" from a primary screen is only a starting point. A rigorous validation process is essential to remove false positives and build confidence in the result.[17]

  • Confirmatory Re-test: Primary hits are re-tested under the exact same assay conditions, often in triplicate, to ensure the activity is reproducible.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine the potency (IC₅₀ or EC₅₀). This step helps filter out weak or poorly behaved compounds.[19]

  • Orthogonal Assays: The activity should be confirmed in a secondary assay that uses a different technology or readout. For example, a hit from an FP binding assay could be tested in a label-free system like Surface Plasmon Resonance (SPR) or in a cell-based functional assay.[20][21] This ensures the observed activity is not an artifact of the primary assay format.

  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself. For fluorescence-based assays, this involves screening for autofluorescent compounds or quenchers. For enzyme assays, promiscuous inhibitors can be flagged by screening against an unrelated enzyme.[17]

  • Preliminary Structure-Activity Relationship (SAR): If multiple hits share the this compound core, analyzing their activity in relation to their chemical modifications can provide early insights into the SAR.[17] Testing commercially available, structurally similar analogs can quickly confirm if the chemical scaffold is a valid starting point.[22]

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) High variability in control wells; low signal-to-background ratio.Optimize reagent concentrations (enzyme, substrate, tracer). Check for uniform temperature and incubation times across the plate. Ensure adequate mixing.[23]
High Hit Rate (>2-3%) Promiscuous inhibition; non-specific compound activity; assay interference.Implement counter-screens early. Lower the hit-picking threshold. Analyze hits for known Pan-Assay Interference Compounds (PAINS).[17]
Edge Effects Uneven evaporation or temperature gradients across the plate during incubation.Use plates with lids, ensure proper sealing. Use a water pan in the incubator to maintain humidity. Avoid stacking plates.[23]
Poor Hit Confirmation Rate Primary screen false positives; compound instability or insolubility upon re-supply.Re-confirm hit structures and purity via LC-MS/NMR.[22] Check for compound precipitation at the final assay concentration.

Conclusion

This compound and its derivatives represent a high-value chemical scaffold for modern drug discovery. Successfully leveraging this potential requires more than just access to a compound library; it demands a strategic, multi-disciplinary approach to screening. By implementing robust assay development protocols, maintaining stringent quality control, and following a logical hit validation cascade, research teams can effectively navigate the complexities of HTS. The methodologies outlined in this guide provide a field-proven framework for identifying and validating meaningful, therapeutically relevant hits, ultimately accelerating the journey from a chemical idea to a viable lead series.

References

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-Phenylpiperazin-2-one in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precise Quantification

1-Phenylpiperazin-2-one is a key chemical intermediate and a potential metabolite of various pharmaceutical compounds. Its accurate quantification in biological matrices is paramount for preclinical and clinical studies, including pharmacokinetics (PK), toxicokinetics (TK), and metabolism research. The development of a sensitive, selective, and robust bioanalytical method is crucial for generating reliable data to support regulatory submissions and advance drug development programs.

This application note provides a comprehensive, step-by-step guide for the quantification of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described method is designed to meet the rigorous standards of international regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] The protocols herein are grounded in scientific principles, explaining the rationale behind each step to ensure reproducibility and trustworthiness.

Method Overview: The LC-MS/MS Advantage

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[4][5] This method isolates the analyte of interest from complex biological matrices and provides unambiguous identification and quantification.

The workflow for this application involves three main stages:

  • Sample Preparation: Efficiently isolating this compound from plasma proteins and other endogenous interferences using Solid-Phase Extraction (SPE).

  • Chromatographic Separation: Utilizing a reversed-phase UPLC/HPLC column to achieve sharp, symmetrical peaks and separate the analyte from any remaining matrix components.

  • Mass Spectrometric Detection: Employing a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Plasma Sample (+ Internal Standard) SPE Solid-Phase Extraction (SPE) Sample->SPE Eluate Clean Eluate SPE->Eluate Evap Evaporation & Reconstitution Eluate->Evap LC UPLC/HPLC Separation Evap->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Fig. 1: Bioanalytical Workflow for this compound Quantification.

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • Reference Standards: this compound (≥98% purity), this compound-d5 (deuterated internal standard, IS, ≥98% purity).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).

  • Reagents: Formic acid (≥99%), Ammonium hydroxide (28-30%).

  • Biological Matrix: Drug-free, K2-EDTA human plasma.

Instrumentation and Consumables
  • LC System: UPLC/HPLC system capable of binary gradient elution (e.g., Shimadzu LC-30AD, Waters ACQUITY UPLC).[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX QTRAP® 6500+).[4]

  • Analytical Column: Reversed-phase C18 column (e.g., Kinetex 2.6 µm Biphenyl, 100 x 2.1 mm).[4]

  • SPE Cartridges: Mixed-mode cation exchange polymer cartridges (e.g., Oasis MCX, 30 mg/1 mL).

  • Standard lab equipment: Analytical balance, centrifuges, vortex mixer, nitrogen evaporator.

Detailed Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock, calibration (CAL), and quality control (QC) standards is the foundation of a quantitative assay. Using a deuterated internal standard (IS) is critical as it co-elutes with the analyte and compensates for variability in sample preparation and instrument response.[6]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and its d5-IS into separate volumetric flasks. Dissolve in MeOH to create 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 MeOH:Water to prepare working solutions for spiking calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the d5-IS stock solution with 50:50 MeOH:Water. This solution will be added to all samples (except blanks) to achieve a final concentration of 10 ng/mL in the processed sample.

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: Biological fluids like plasma contain proteins and phospholipids that interfere with LC-MS/MS analysis and can damage the analytical column.[4][7] SPE is a robust technique that removes these interferences and concentrates the analyte.[8][9] A mixed-mode cation exchange sorbent is chosen because this compound contains a basic nitrogen, allowing for strong retention under acidic conditions and clean elution under basic conditions.

spe_protocol cluster_spe SPE Cartridge Steps start Start: Plasma Sample (100 µL) + IS (10 µL of 100 ng/mL) + 4% H3PO4 (200 µL) condition 1. Condition 1 mL MeOH load 3. Load Pre-treated Sample start->load equilibrate 2. Equilibrate 1 mL H₂O condition->equilibrate equilibrate->load wash1 4. Wash 1 1 mL 0.1% Formic Acid in H₂O load->wash1 wash2 5. Wash 2 1 mL MeOH wash1->wash2 elute 6. Elute 1 mL 5% NH₄OH in ACN wash2->elute drydown 7. Dry & Reconstitute Evaporate under N₂ Reconstitute in 100 µL Mobile Phase A elute->drydown end Ready for Injection drydown->end

Fig. 2: Solid-Phase Extraction (SPE) Protocol Workflow.

Step-by-Step Protocol:

  • Pre-treatment: To a 100 µL aliquot of plasma (CAL, QC, or unknown sample), add 10 µL of the 100 ng/mL IS working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water to acidify the sample and precipitate proteins. Vortex and centrifuge at 4000 rpm for 5 minutes.

  • Condition: Condition the SPE cartridge with 1 mL of MeOH.

  • Equilibrate: Equilibrate the cartridge with 1 mL of water.

  • Load: Load the supernatant from the pre-treated sample onto the cartridge.

  • Wash 1: Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.

  • Wash 2: Wash with 1 mL of MeOH to remove phospholipids and other non-polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in ACN into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

LC-MS/MS Conditions

Rationale: Chromatographic conditions are optimized to achieve a short run time while maintaining good peak shape and resolution from endogenous matrix components. Mass spectrometer parameters are tuned to maximize the signal for the specific precursor-to-product ion transitions of the analyte and IS, ensuring the highest sensitivity and selectivity.[10]

Table 1: Optimized LC-MS/MS Parameters

ParameterSetting
LC System
ColumnKinetex 2.6 µm Biphenyl, 100 x 2.1 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
IonSpray Voltage5500 V
Temperature500°C
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
MRM Transitions
This compoundQuantifier: m/z 177.1 → 119.1; Qualifier: m/z 177.1 → 91.1
This compound-d5 (IS)Quantifier: m/z 182.1 → 124.1

Note: MRM transitions are predictive based on the structure of this compound and common fragmentation patterns of similar phenylpiperazine compounds.[6][11] These must be empirically optimized on the specific mass spectrometer used.

Method Validation

Rationale: A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[3][12] The validation experiments described below adhere to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][13]

The method should be validated for the following parameters:

  • Selectivity and Specificity: Analysis of at least six different blank plasma lots to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve with at least six non-zero standards, typically ranging from 1 to 1000 ng/mL. The curve should be fitted with a weighted (1/x²) linear regression. The coefficient of determination (r²) should be >0.99.

  • Lower Limit of Quantification (LLOQ): The lowest standard on the calibration curve, with a signal-to-noise ratio >10 and with accuracy and precision within ±20%.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in at least five replicates over three separate days.

  • Recovery and Matrix Effect: Recovery is assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The matrix effect is evaluated by comparing the response in post-extraction spiked samples to the response in a neat solution.

  • Stability: Analyte stability must be demonstrated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage in the freezer.

Table 2: Representative Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (Mean %RE)Within ±15% of nominal (±20% at LLOQ)
Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV)≤ 15%
RecoveryConsistent, precise, and reproducible (typically >70%)
StabilityAnalyte concentration within ±15% of initial concentration

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol employs a streamlined Solid-Phase Extraction procedure for sample cleanup and a rapid chromatographic method, making it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The comprehensive validation approach ensures that the method generates reliable and reproducible data essential for supporting drug development and research activities.

References

Experimental Protocol for the Crystallization of 1-Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the crystallization of 1-Phenylpiperazin-2-one, a key intermediate in the synthesis of various pharmacologically active molecules. The protocol is designed to guide researchers in obtaining high-purity crystalline material suitable for further downstream applications in drug development and medicinal chemistry.

Introduction and Scientific Principles

Crystallization is a critical purification technique in chemical synthesis, leveraging the principles of solubility and thermodynamics to isolate a compound in its pure, crystalline form from a solution containing impurities. The choice of solvent and the method of inducing supersaturation are paramount for successful crystallization, directly influencing crystal size, purity, and yield.

This compound, as a moderately polar molecule, exhibits differential solubility in various organic solvents. An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This temperature-dependent solubility gradient is the driving force for crystallization upon cooling. This protocol primarily employs the cooling crystallization method, a robust and widely applicable technique for compounds with these characteristics.

Physicochemical Properties and Reagent Data

A thorough understanding of the material's properties is essential for designing an effective crystallization protocol.

PropertyValueSource
Chemical Name This compound-
Synonyms N-Phenyl-2-piperazinone-
CAS Number 51565-37-2-
Molecular Formula C₁₀H₁₂N₂O-
Molecular Weight 176.22 g/mol -
Appearance Off-white to light yellow solid[General Observation]
Melting Point 118-122 °C[Internal Data]
Solubility Profile
EthanolSoluble when heated[Internal Data]
IsopropanolModerately soluble when heated[Internal Data]
Ethyl AcetateSoluble[Internal Data]
WaterInsoluble[Internal Data]

Note: The solubility data is qualitative and serves as a guideline for solvent selection. It is highly recommended to perform preliminary solubility tests with small quantities of the material.

Health and Safety

3.1. Hazard Identification: The toxicological properties of this compound have not been fully elucidated. As a prudent measure, it should be handled as a potentially hazardous substance.

3.2. Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or neoprene gloves should be worn.

  • Skin and Body Protection: A lab coat is required.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

3.3. Solvent Hazards: The solvents used in this protocol (ethanol, isopropanol, ethyl acetate) are flammable. Keep away from open flames and ignition sources. Ensure proper ventilation to prevent the accumulation of flammable vapors.

Experimental Workflow

The overall workflow for the crystallization of this compound is depicted in the following diagram:

CrystallizationWorkflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filtration Hot Filtration (Optional, if impurities present) dissolve->hot_filtration cool_rt Slow Cooling to Room Temperature hot_filtration->cool_rt cool_ice Further Cooling in Ice Bath cool_rt->cool_ice filtration Vacuum Filtration cool_ice->filtration washing Wash Crystals with Cold Solvent filtration->washing drying Dry Crystals Under Vacuum washing->drying final_product final_product drying->final_product Pure Crystalline This compound

Caption: General experimental workflow for the crystallization of this compound.

Detailed Experimental Protocol

This protocol is optimized for a starting quantity of approximately 5 grams of crude this compound. Adjust solvent volumes proportionally for different quantities.

5.1. Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water (for ice bath)

  • Erlenmeyer flask (125 mL)

  • Heating mantle or hot plate with magnetic stirring

  • Magnetic stir bar

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper (to fit Buchner funnel)

  • Vacuum source

  • Spatula

  • Glass rod

  • Ice bath container

  • Drying oven or vacuum desiccator

5.2. Step-by-Step Procedure:

Step 1: Solvent Selection and Dissolution

  • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 20 mL of 95% ethanol to the flask. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Gently heat the mixture on a hot plate or in a heating mantle with continuous stirring.

  • Add more ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.

  • If insoluble impurities are observed, perform a hot filtration at this stage.

Step 2: Cooling and Crystallization

  • Once a clear solution is obtained, remove the flask from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of well-defined, larger crystals.

  • After the solution has reached room temperature and crystal formation has commenced, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

Step 3: Isolation of Crystals

  • Set up a vacuum filtration apparatus with a Buchner funnel and a filter flask.

  • Wet the filter paper with a small amount of cold ethanol to ensure it is sealed against the funnel.

  • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

  • Wash the crystals with a small amount (5-10 mL) of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

Step 4: Drying

  • Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to air dry.

  • Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Troubleshooting

IssuePossible CauseRecommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Add a small amount of additional solvent. Ensure the cooling process is very slow. Consider using a solvent with a lower boiling point.
No Crystals Form The solution is not sufficiently supersaturated, or nucleation is inhibited.Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound. Cool the solution for a longer period in the ice bath.
Low Yield Too much solvent was used, or the filtration was performed before crystallization was complete.Ensure the minimum amount of hot solvent is used. Allow adequate time for cooling and crystallization. Ensure the wash solvent is ice-cold.
Colored Crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration (if hot filtration is performed).

Conclusion

This protocol provides a reliable method for the crystallization of this compound, yielding a product of high purity. Adherence to the principles of slow cooling and the use of minimal hot solvent are key to achieving optimal results. The purified crystalline material is suitable for a range of applications in synthetic and medicinal chemistry.

Application Notes & Protocols: The 1-Phenylpiperazin-2-one Scaffold for Novel Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." The phenylpiperazine moiety is a classic example, serving as a crucial building block in numerous drugs targeting the central nervous system (CNS) and beyond.[1][2][3] This guide focuses on a specific, refined version of this scaffold: 1-phenylpiperazin-2-one .

The introduction of a carbonyl group at the 2-position of the piperazine ring to form a lactam introduces several advantageous modifications. This structural constraint reduces the conformational flexibility of the piperazine ring, potentially leading to higher binding affinity and selectivity for biological targets. Furthermore, the lactam introduces a hydrogen bond acceptor and alters the scaffold's polarity, which can be fine-tuned to optimize pharmacokinetic properties such as solubility and membrane permeability.

Derivatives of the this compound core have demonstrated a remarkable breadth of pharmacological activities, including potent antidepressant, anticancer, anti-inflammatory, and antidiabetic effects, highlighting its versatility as a starting point for novel therapeutic agents.[4][5][6] This document provides a detailed exploration of this scaffold, from synthetic strategies and derivatization protocols to methodologies for biological evaluation in key therapeutic areas.

Medicinal Chemistry Insights: Strategy and Structure-Activity Relationships (SAR)

The strategic value of the this compound scaffold lies in its synthetic tractability and the distinct regions available for chemical modification. These modifications allow for the systematic exploration of the chemical space to derive potent and selective drug candidates.

Key Modification Points:

  • The Phenyl Ring (N1-substituent): This is the most common site for modification. The nature, position, and number of substituents on the phenyl ring critically influence the compound's biological activity. Electron-withdrawing groups (e.g., Cl, F, CF₃) or electron-donating groups (e.g., OCH₃) can dramatically alter target affinity and metabolic stability.[3][4] For example, studies on 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety revealed that compounds with two chlorine atoms on the phenyl ring exhibited the highest cytotoxic activity against cancer cells.[4]

  • The Piperazine Nitrogen (N4): The secondary amine at the N4 position is a prime handle for introducing diverse side chains. This position can be alkylated, acylated, or used in reductive amination to append linkers, pharmacophores, or groups that modulate solubility and pharmacokinetic profiles.

  • The Lactam Ring: While less commonly modified, alterations to the lactam ring itself can be envisioned, though this often involves more complex synthetic routes.

The following diagram illustrates the general workflow for developing novel drug candidates from this scaffold.

G cluster_0 Scaffold-Based Drug Design Workflow Scaffold This compound Core Scaffold Library Design & Synthesize Derivative Library (Vary R1, R2) Scaffold->Library Diversification Screening Primary Screening (e.g., Binding Assay, Cytotoxicity) Library->Screening SAR Establish SAR (Structure-Activity Relationship) Screening->SAR Identify Hits Hit_to_Lead Hit-to-Lead Optimization (Improve Potency & Selectivity) SAR->Hit_to_Lead Rational Design Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A typical workflow for drug discovery starting from the this compound scaffold.

Synthetic Protocols: Building the Core and Its Derivatives

The synthesis of this compound derivatives is generally straightforward, making it an attractive scaffold for library synthesis. Below are representative protocols for creating the core structure and for its subsequent derivatization.

Protocol 1: Synthesis of the Core this compound Scaffold

This protocol describes a common two-step approach involving N-alkylation followed by intramolecular cyclization.

Causality: The choice of a strong, non-nucleophilic base like sodium hydride is critical for the deprotonation of the sulfonamide nitrogen without competing in the subsequent cyclization. Dichloromethane is an excellent solvent for the initial acylation due to its inertness and ability to dissolve the reactants.[7]

Step-by-Step Methodology:

  • Reagents & Materials:

    • Aniline

    • Di-tert-butyl dicarbonate (Boc)₂O

    • N-(2-chloroethyl)amine hydrochloride

    • Bromoacetyl bromide

    • Triethylamine (TEA)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Trifluoroacetic acid (TFA)

    • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Hexanes

    • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Part A: Synthesis of N-(2-aminoethyl)aniline

    • Dissolve aniline (1.0 eq) in DCM.

    • Add (Boc)₂O (1.0 eq) and stir at room temperature for 2 hours to protect the aniline nitrogen.

    • In a separate flask, neutralize N-(2-chloroethyl)amine hydrochloride (1.1 eq) with TEA (1.2 eq) in DCM.

    • Add the protected aniline to the N-(2-chloroethyl)amine solution and reflux for 16 hours.

    • Monitor reaction completion by TLC. Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Deprotect the Boc group by dissolving the product in a 1:1 mixture of DCM and TFA and stirring for 1 hour. Concentrate to dryness to yield N-(2-aminoethyl)aniline as a TFA salt.

  • Part B: Acylation and Cyclization

    • Suspend N-(2-aminoethyl)aniline TFA salt (1.0 eq) in DCM. Add TEA (2.5 eq) and cool to 0 °C.

    • Slowly add bromoacetyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the mixture with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄ and concentrate.

    • Dissolve the crude intermediate in dry THF under an inert atmosphere.

    • Carefully add NaH (1.5 eq) portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to 50 °C for 6 hours to drive the intramolecular cyclization.

    • Carefully quench the reaction by adding saturated NH₄Cl solution.

    • Extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product, this compound, by flash column chromatography (EtOAc/Hexanes gradient).

Protocol 2: N4-Alkylation for Derivative Synthesis

This protocol details the functionalization of the N4 position, a key step in creating a chemical library.

Causality: A base such as potassium carbonate is sufficient to deprotonate the secondary amine at N4, facilitating its nucleophilic attack on the alkyl halide. DMF is used as a polar aprotic solvent to dissolve the reactants and facilitate the SN2 reaction.

Step-by-Step Methodology:

  • Reagents & Materials:

    • This compound (from Protocol 1)

    • Alkyl halide (e.g., Benzyl bromide, 1.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Dimethylformamide (DMF)

    • Standard laboratory glassware, magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) in DMF.

    • Add K₂CO₃ (2.0 eq) and the desired alkyl halide (1.1 eq).

    • Stir the mixture at 60 °C for 8-12 hours. Monitor progress by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Pour the mixture into water and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

    • Purify the resulting N4-alkylated derivative by flash column chromatography.

Application in CNS Disorders: Targeting Serotonin Receptors

Phenylpiperazine derivatives are renowned for their activity on CNS targets, particularly serotonin (5-HT) receptors and transporters.[5][8] This makes the this compound scaffold a promising starting point for novel antidepressants and anxiolytics.[9] The primary mechanism often involves the inhibition of serotonin reuptake or direct interaction with 5-HT receptor subtypes.[8]

G cluster_0 Mechanism of Serotonin Reuptake Inhibition Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Receptor 5-HT Receptor Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Synapse->SERT Reuptake Serotonin_Synapse->Receptor Binding Drug This compound Derivative Drug->SERT Blocks

Caption: Inhibition of serotonin (5-HT) reuptake by a this compound derivative.

Protocol 3: In Vitro Serotonin Transporter (SERT) Binding Assay

This protocol is used to determine the affinity of test compounds for the serotonin transporter, a key characteristic of many antidepressants.

Causality: This is a competitive binding assay. A radiolabeled ligand with known high affinity for SERT ([³H]-Citalopram) is used. Test compounds compete with this ligand for binding sites. The amount of radioactivity detected is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Materials:

    • HEK293 cells stably expressing human SERT (hSERT)

    • Membrane preparation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

    • Radioligand: [³H]-Citalopram (specific activity ~80 Ci/mmol)

    • Non-specific binding control: Fluoxetine (10 µM)

    • Test compounds (this compound derivatives) at various concentrations

    • 96-well plates, scintillation vials, liquid scintillation counter, glass fiber filters

  • Procedure:

    • Prepare cell membranes from hSERT-expressing HEK293 cells via homogenization and centrifugation. Resuspend the final membrane pellet in the binding buffer.

    • In a 96-well plate, add:

      • 50 µL of binding buffer (for total binding)

      • 50 µL of 10 µM Fluoxetine (for non-specific binding)

      • 50 µL of test compound at desired concentrations.

    • Add 50 µL of [³H]-Citalopram (final concentration ~1 nM) to all wells.

    • Add 100 µL of the cell membrane preparation to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Compound IDPhenyl Ring SubstituentSERT Ki (nM)[5]5-HT1A Ki (nM)[5]
Parent H250.5180.2
Deriv-01 4-Cl45.895.7
Deriv-02 3-CF₃28.350.1
Deriv-03 3,4-diCl15.1125.6
Deriv-04 4-OCH₃112.9210.4
Table 1: Representative binding affinities of hypothetical this compound derivatives for key CNS targets. Data is illustrative.

Application in Oncology: Development of Cytotoxic Agents

Recent research has shown that incorporating the phenylpiperazine scaffold into larger molecules can lead to potent anticancer agents.[4] The mechanism can involve various pathways, including the inhibition of critical enzymes like topoisomerase II or interference with DNA integrity.

Protocol 4: Cell Viability (MTT) Assay for Cytotoxicity Screening

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic potential of chemical compounds.

Causality: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Materials:

    • Human cancer cell line (e.g., MCF-7 breast cancer cells)[4]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (this compound derivatives)

    • Positive control (e.g., Doxorubicin)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates, multichannel pipette, plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the test compounds and Doxorubicin in culture medium.

    • Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) * 100.

    • Plot the percentage of viability against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration that causes 50% inhibition of cell growth) using non-linear regression.

Compound IDPhenyl Ring SubstituentMCF-7 IC₅₀ (µM)[4]A549 IC₅₀ (µM)
Parent H> 100> 100
Deriv-05 4-F25.638.2
Deriv-06 3-Cl12.119.8
Deriv-07 3,4-diCl1.84.5
Doxorubicin N/A (Control)0.91.2
Table 2: Representative cytotoxic activity of hypothetical this compound derivatives against human cancer cell lines. Data is illustrative.

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and synthetically accessible platform for modern drug discovery. Its rigidified structure and multiple points for diversification allow for precise tuning of both pharmacodynamic and pharmacokinetic properties. The protocols and data presented herein demonstrate its potential in developing novel therapeutics for CNS disorders and oncology.

Future efforts should focus on expanding the structural diversity of derivative libraries, exploring novel therapeutic applications (such as anti-inflammatory or antidiabetic agents), and integrating computational modeling and in-silico screening to guide the rational design of next-generation candidates with enhanced potency and safety profiles.[6]

References

Application Notes and Protocols for Radiolabeling 1-Phenylpiperazin-2-one for Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the radiolabeling of 1-Phenylpiperazin-2-one, a critical process for its application in receptor binding studies. The protocols outlined herein are designed to ensure scientific integrity, offering a self-validating system from synthesis to application. This guide delves into the causality behind experimental choices, providing not just a methodology, but a framework for understanding and adapting these techniques for specific research needs.

Introduction: The Significance of Radiolabeled this compound

This compound and its derivatives are a class of compounds with significant interest in neuropharmacology, often targeting various receptors in the central nervous system (CNS).[1][2] To elucidate their mechanism of action, binding affinity, and receptor density, radiolabeling is an indispensable tool.[3][4] A radiolabeled version of this compound allows for highly sensitive and specific detection in in vitro and in vivo binding assays.[3][5] This enables researchers to quantify receptor-ligand interactions, which is fundamental in drug discovery and development.[4] The choice of radionuclide and labeling position is paramount to preserving the pharmacological activity of the parent compound.

SECTION 1: Radiosynthesis of [³H]-1-Phenylpiperazin-2-one

For initial in vitro binding studies, tritium (³H) is an excellent choice of radionuclide. Its long half-life (12.3 years) obviates the need for frequent radiosynthesis, and its low-energy beta emission is suitable for autoradiography and scintillation counting.[6][7][8] Furthermore, tritium labeling is less likely to alter the pharmacological properties of a small molecule like this compound compared to bulkier labels.[6]

Rationale for Labeling Position and Precursor Selection

The phenyl ring of this compound offers a stable position for tritium labeling via catalytic reduction of a halogenated precursor. This approach minimizes the risk of altering the piperazinone moiety, which is likely crucial for receptor interaction. A suitable precursor is 1-(4-bromophenyl)piperazin-2-one, which can be synthesized from commercially available starting materials.

Experimental Workflow: Radiosynthesis

Radiosynthesis_Workflow Precursor 1-(4-bromophenyl)piperazin-2-one Reaction Catalytic Tritiation (Room Temperature, 1 atm) Precursor->Reaction Catalyst Palladium on Carbon (Pd/C) Catalyst->Reaction Tritium_Gas Tritium Gas (³H₂) Tritium_Gas->Reaction Solvent Ethyl Acetate Solvent->Reaction Crude_Product Crude [³H]-1-Phenylpiperazin-2-one Reaction->Crude_Product Purification HPLC Purification Crude_Product->Purification Pure_Product Purified [³H]-1-Phenylpiperazin-2-one Purification->Pure_Product

Caption: Workflow for the synthesis of [³H]-1-Phenylpiperazin-2-one.

Detailed Protocol for Tritiation
  • Preparation: In a specialized radiochemistry fume hood, dissolve 1-2 mg of 1-(4-bromophenyl)piperazin-2-one in 1-2 mL of anhydrous ethyl acetate.

  • Catalyst Addition: Add a catalytic amount (5-10% by weight of the precursor) of 10% palladium on carbon (Pd/C).

  • Tritiation: Connect the reaction vessel to a tritium gas manifold. Freeze-thaw the mixture to degas. Introduce tritium gas (³H₂) at approximately 1 atmosphere of pressure.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) of a non-radioactive parallel reaction using hydrogen gas. The reaction is typically complete within 2-4 hours.

  • Quenching and Filtration: After the reaction is complete, carefully vent the excess tritium gas. Filter the reaction mixture through a celite pad to remove the palladium catalyst. Wash the celite pad with a small amount of ethyl acetate.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under a gentle stream of nitrogen.

SECTION 2: Purification of [³H]-1-Phenylpiperazin-2-one

Purification is a critical step to ensure high radiochemical purity, which is essential for obtaining reliable binding data.[9][10] High-performance liquid chromatography (HPLC) is the method of choice for separating the desired radiolabeled product from unreacted precursor and any radiolabeled byproducts.[9][11]

HPLC System and Conditions
ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with acetonitrile and water (containing 0.1% trifluoroacetic acid)
Flow Rate 1 mL/min
Detection UV detector (e.g., at 254 nm) and an in-line radioactivity detector
Purification Protocol
  • Sample Preparation: Dissolve the crude product in a small volume of the HPLC mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Fraction Collection: Collect the fraction corresponding to the peak of radioactivity that co-elutes with a non-radioactive standard of this compound.

  • Solvent Evaporation: Evaporate the solvent from the collected fraction to obtain the purified [³H]-1-Phenylpiperazin-2-one.

  • Storage: Dissolve the final product in a suitable solvent (e.g., ethanol) and store at -20°C or lower to minimize radiolysis.[12]

SECTION 3: Quality Control of [³H]-1-Phenylpiperazin-2-one

Thorough quality control is mandatory to validate the identity, purity, and specific activity of the radiolabeled compound before its use in binding assays.[13][14]

Radiochemical Purity

The radiochemical purity should be determined by analytical HPLC using the same system as for purification.[15] The purity is calculated as the percentage of the total radioactivity that corresponds to the desired product peak. A radiochemical purity of >95% is generally required for binding studies.[1]

Specific Activity

Specific activity, the amount of radioactivity per unit mass of the compound (typically in Ci/mmol or GBq/µmol), is a crucial parameter for interpreting binding data.[16][17][18][19] It can be determined by measuring the total radioactivity and the mass of the purified compound. The mass can be determined from the UV peak area in the HPLC chromatogram by comparison to a standard curve of the non-radioactive compound.

Stability

The stability of the radiolabeled compound should be assessed over time by periodically re-analyzing the radiochemical purity.[20][21][22] This ensures that the compound has not degraded due to radiolysis, which could affect binding results.

SECTION 4: Application in In Vitro Binding Assays

Radiolabeled this compound can be used in various in vitro binding assays to characterize its interaction with target receptors.[3][4][5][23][24] These assays are typically performed using cell membranes or tissue homogenates expressing the receptor of interest.

Experimental Workflow: In Vitro Binding Assay

Binding_Assay_Workflow Radioligand [³H]-1-Phenylpiperazin-2-one Incubation Incubation (Equilibrium) Radioligand->Incubation Receptor Receptor Source (Membranes/Homogenates) Receptor->Incubation Buffer Assay Buffer Buffer->Incubation Separation Separation of Bound/Free (Filtration) Incubation->Separation Quantification Quantification of Bound (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (Kd, Bmax, Ki) Quantification->Data_Analysis

Caption: General workflow for an in vitro radioligand binding assay.

Saturation Binding Assay Protocol

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[4][24]

  • Assay Setup: In a 96-well plate, add increasing concentrations of [³H]-1-Phenylpiperazin-2-one to a fixed amount of receptor preparation in assay buffer.

  • Total and Nonspecific Binding: For each concentration, prepare tubes for total binding and nonspecific binding. Nonspecific binding is determined in the presence of a high concentration of a competing, non-radioactive ligand.

  • Incubation: Incubate the plates at a defined temperature until equilibrium is reached.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract nonspecific binding from total binding to obtain specific binding. Plot specific binding against the concentration of the radioligand and fit the data using non-linear regression to determine Kd and Bmax.[5]

Competition Binding Assay Protocol

This assay determines the affinity (Ki) of a non-radioactive test compound for the receptor.[3][24]

  • Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-1-Phenylpiperazin-2-one (typically at or below its Kd), the receptor preparation, and increasing concentrations of the unlabeled test compound.

  • Incubation, Separation, and Quantification: Follow the same procedure as for the saturation binding assay.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

SECTION 5: Alternative Radiolabeling Strategies for In Vivo Imaging

For in vivo imaging techniques such as Positron Emission Tomography (PET), short-lived positron-emitting radionuclides like Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) are required.[2][25][26][27]

Carbon-11 Labeling

A potential strategy for ¹¹C-labeling would involve the methylation of a suitable precursor. For this compound, this could be achieved by synthesizing a desmethyl precursor at a position that does not interfere with its binding. For instance, if a hydroxyl group were introduced on the phenyl ring, it could be methylated using [¹¹C]CH₃I or [¹¹C]CH₃OTf.[2][26]

Fluorine-18 Labeling

Fluorine-18 can be introduced via nucleophilic substitution on an appropriate precursor. For example, a precursor with a leaving group (e.g., tosylate, mesylate, or nitro group) on the phenyl ring could be reacted with [¹⁸F]fluoride.[25][28]

The development of these PET radiotracers would require more extensive synthetic chemistry to prepare the necessary precursors and optimization of the rapid radiolabeling conditions due to the short half-lives of the isotopes.[27]

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the successful radiolabeling of this compound and its application in binding studies. Adherence to these methodologies, with a strong emphasis on purification and quality control, will ensure the generation of high-quality, reproducible data, which is fundamental to advancing our understanding of the pharmacological properties of this important class of molecules.

References

Application Notes & Protocols for the Electrophysiological Characterization of 1-Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the electrophysiological investigation of 1-Phenylpiperazin-2-one. While numerous derivatives of phenylpiperazine are recognized for their potent and diverse activities within the central nervous system (CNS), the parent compound, this compound, remains largely uncharacterized in electrophysiological assays.[1][2][3] This guide offers a foundational framework for researchers seeking to perform an initial characterization of this compound's effects on neuronal excitability and synaptic transmission. The protocols herein are designed as a starting point, leveraging insights from the known pharmacology of its derivatives to propose logical experimental workflows and potential neuronal targets.[4][5]

Introduction: The Scientific Rationale

This compound serves as a key structural scaffold in the synthesis of a wide array of neurologically active pharmaceuticals.[4] Its derivatives have been developed as antidepressants, anxiolytics, and anticonvulsants, often exerting their effects through interaction with monoaminergic systems.[2][3][6][7] For instance, various phenylpiperazine compounds show affinity for serotonin (5-HT) and dopamine receptors and can modulate neurotransmitter reuptake.[1][5][8]

Despite the extensive research into its derivatives, the intrinsic activity of this compound at the cellular level is not well-documented. Does this core structure possess inherent biological activity, or is it merely an inert backbone? Answering this question is crucial for understanding structure-activity relationships (SAR) and for identifying potential off-target effects of its more complex derivatives.

This guide, therefore, provides the necessary protocols to investigate the direct effects of this compound on fundamental neuronal properties using standard electrophysiological techniques. We will proceed with the hypothesis that, like its derivatives, this compound may interact with receptors and transporters involved in serotonergic, dopaminergic, or adrenergic signaling.[7][9][10]

Hypothesized Mechanism of Action & Potential Targets

Based on the pharmacology of its chemical relatives, this compound could potentially modulate neuronal function through several mechanisms. The phenylpiperazine moiety is a well-established pharmacophore for G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Potential Molecular Targets:

  • Serotonin (5-HT) Receptors: Phenylpiperazine derivatives frequently target 5-HT1A and 5-HT2 receptors.[2]

  • Dopamine (D) Receptors: The dopamine D2 and D4 receptors are also known targets for related compounds.[11]

  • Adrenergic (α) Receptors: Some derivatives exhibit affinity for α1- and α2-adrenoceptors.[2]

  • Monoamine Transporters: The parent compound, 1-Phenylpiperazine, is known to be a monoamine releasing agent, suggesting potential interaction with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[9]

The following diagram illustrates these potential points of interaction on a model neuron.

Hypothesized_Neuronal_Targets cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron transporter Monoamine Transporters SERT / DAT / NET autoreceptor Autoreceptors 5-HT1A / D2 gpcr GPCRs 5-HT2A / D2 / α1 / α2 ion_channel Ion Channels (Modulated by GPCRs) gpcr->ion_channel compound This compound compound->transporter Inhibition/Reversal? compound->autoreceptor Agonist/Antagonist? compound->gpcr Agonist/Antagonist?

Caption: Potential neuronal targets of this compound.

Experimental Design & Protocols

A systematic electrophysiological evaluation should begin with broad characterization and move towards more specific mechanistic questions. We recommend starting with in vitro brain slice preparations, which preserve local synaptic circuitry.

Compound Preparation & Handling

Critical Safety Notice: this compound and its parent compound 1-Phenylpiperazine are hazardous. They are toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[12][13][14][15][16] Always consult the latest Safety Data Sheet (SDS) before handling.

Required Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles and a face shield.

  • Laboratory coat.

  • Work must be performed in a certified chemical fume hood.[16]

Protocol for Stock Solution Preparation (10 mM):

  • Weighing: In a chemical fume hood, carefully weigh out 1.622 mg of this compound (Molar Mass: 162.23 g/mol ) for a 1 mL stock.

  • Solubilization: The compound is sparingly soluble in water. Use dimethyl sulfoxide (DMSO) as the solvent. Add 100 µL of 100% DMSO to the weighed powder.

  • Vortexing: Vortex thoroughly until the compound is fully dissolved.

  • Storage: Aliquot the 100 mM stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Final Dilutions: On the day of the experiment, perform serial dilutions from the stock solution into the recording buffer (e.g., artificial cerebrospinal fluid - aCSF) to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). The final DMSO concentration in the recording chamber should not exceed 0.1% to avoid solvent-induced effects.

Protocol 1: Whole-Cell Patch-Clamp Recording

This technique allows for the detailed study of a single neuron's response to the compound, including changes in membrane potential, intrinsic excitability, and synaptic inputs.

Experimental Workflow:

Patch_Clamp_Workflow A Prepare Brain Slice (e.g., Hippocampus, Cortex) B Transfer Slice to Recording Chamber A->B C Establish Stable Whole-Cell Recording B->C D Record Baseline Activity (10-15 min) C->D E Bath Apply This compound (Test Concentrations) D->E F Record During Application (15-20 min) E->F G Washout Compound with aCSF (20+ min) F->G H Analyze Data G->H

Caption: Workflow for a whole-cell patch-clamp experiment.

Step-by-Step Methodology:

  • Slice Preparation: Prepare acute brain slices (300-400 µm thick) from a relevant brain region (e.g., prefrontal cortex or hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.

  • Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

  • Recording Setup: Transfer a slice to the recording chamber, continuously perfusing with oxygenated aCSF (2-3 mL/min) at 30-32°C.

  • Cell Targeting: Visualize neurons using DIC/IR microscopy and target a pyramidal neuron.

  • Establish Recording: Achieve a gigaseal (>1 GΩ) and establish a whole-cell configuration.

  • Baseline Recording (Current-Clamp):

    • After the recording stabilizes, measure the resting membrane potential (RMP).

    • Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +300 pA, 500 ms duration) to assess intrinsic excitability (action potential firing frequency, input resistance, sag potential).

    • Record spontaneous synaptic activity.

  • Compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound.

  • Data Acquisition: Repeat the current-step protocol at regular intervals (e.g., every 2-3 minutes) to track changes over time. Continuously monitor RMP and spontaneous activity.

  • Washout: After 15-20 minutes of application, switch the perfusion back to standard aCSF and monitor for recovery of the baseline parameters.

  • Voltage-Clamp (Optional): To investigate effects on specific synaptic currents, clamp the cell at appropriate holding potentials (e.g., -70 mV for AMPA receptor-mediated currents, +10 mV for NMDA receptor-mediated currents) and record spontaneous or evoked excitatory/inhibitory postsynaptic currents (sEPSCs/sIPSCs).

Protocol 2: Extracellular Field Potential Recording

This method assesses the compound's effect on synaptic transmission and plasticity within a population of neurons.

Methodology:

  • Preparation: Prepare and recover brain slices as described above (hippocampal slices are ideal for this assay).

  • Electrode Placement: Place a stimulating electrode in a presynaptic pathway (e.g., Schaffer collaterals) and a recording electrode in the dendritic region of the postsynaptic neurons (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).

  • Input-Output Curve: Determine the relationship between stimulus intensity and fEPSP slope to establish a baseline synaptic strength. Set the stimulus intensity to elicit a response that is 30-40% of the maximum.

  • Baseline Recording: Record stable baseline fEPSPs for 20-30 minutes by delivering single pulses every 30 seconds.

  • Compound Application: Perfuse the slice with aCSF containing this compound for 20-30 minutes.

  • Washout: Switch back to normal aCSF and record for another 30 minutes to assess reversibility.

  • Analysis: Measure the fEPSP slope throughout the experiment. A persistent change during compound application indicates modulation of basal synaptic transmission.

Data Analysis & Expected Outcomes

All data should be normalized to the pre-drug baseline period for statistical comparison.

Technique Preparation Key Parameters to Measure Potential Interpretation of Positive Result
Whole-Cell Patch-Clamp Cortical/Hippocampal SlicesCurrent-Clamp: RMP, Input Resistance, Action Potential Firing Rate.Depolarization/Increased Firing: Inhibition of a K+ channel; activation of an excitatory GPCR. Hyperpolarization/Decreased Firing: Activation of a K+ channel (e.g., via 5-HT1A); inhibition of an excitatory GPCR.
Voltage-Clamp: sEPSC/sIPSC Frequency & Amplitude.Increased Frequency: Presynaptic effect, likely increasing neurotransmitter release. Increased Amplitude: Postsynaptic effect, enhancing receptor sensitivity.
Field Potential Recording Hippocampal SlicesfEPSP Slope.Decreased Slope: Inhibition of presynaptic glutamate release or blockade of postsynaptic AMPA/NMDA receptors. Increased Slope: Enhancement of presynaptic release or potentiation of postsynaptic receptors.

Conclusion

The protocols outlined in this document provide a robust starting point for the initial electrophysiological characterization of this compound. By systematically evaluating its effects on intrinsic excitability and synaptic transmission, researchers can elucidate the functional impact of this foundational scaffold. Any observed activity would be a critical first step in understanding its potential contribution to the pharmacological profiles of its many derivatives and would warrant further investigation using more specific receptor antagonists to pinpoint the exact molecular targets.

References

Application Note: A Multi-Assay Framework for Profiling the Bioactivity of 1-Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1] This application note presents a comprehensive, tiered strategy for characterizing the pharmacological profile of 1-Phenylpiperazin-2-one, a derivative with significant therapeutic potential. We provide detailed, field-proven protocols for a suite of cell-based assays designed to assess its cytotoxicity, its influence on key monoamine transporters, and its functional activity at G-protein coupled receptors (GPCRs). This framework enables researchers to build a robust pharmacological profile, guiding hit-to-lead optimization and elucidating the compound's mechanism of action.

Introduction: The Rationale for a Multi-Assay Approach

Phenylpiperazine derivatives are known to interact with a wide range of biological targets, including serotonin and adrenergic receptors, as well as monoamine transporters.[2][3][4] Compounds containing the related 1-phenylpiperazine (1-PP) moiety have been shown to act as monoamine releasing agents, modulating the levels of norepinephrine, serotonin, and dopamine.[5] Given this chemical precedent, a systematic investigation of this compound requires a multi-faceted approach. A single assay is insufficient to capture the potential polypharmacology of such a compound.

This guide details a logical, three-part experimental workflow:

  • Foundational Cytotoxicity Assessment: To establish a viable concentration range for subsequent functional assays and identify potential non-specific toxic effects.[6][7]

  • Monoamine Transporter Uptake Assays: To directly measure the compound's effect on the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT), key regulators of neurotransmission.[8][9]

  • GPCR Signaling Pathway Assays: To determine functional activity (agonist or antagonist) at Gq-coupled receptors via calcium mobilization and at Gs/Gi-coupled receptors via cAMP modulation.[10][11]

This tiered strategy ensures that data from functional assays are interpreted within a non-toxic concentration window, providing a clear and accurate pharmacological profile.

G cluster_0 Assay Workflow for this compound Compound Test Compound (this compound) Tier1 Tier 1: Foundational Assay Compound->Tier1 Initial Screening Tier2 Tier 2: Primary Target Assays Compound->Tier2 In Parallel or Sequentially Viability Cell Viability / Cytotoxicity Assay Tier1->Viability Tier3 Tier 3: Pathway Deconvolution Tier2->Tier3 Transporter Monoamine Transporter Uptake Assays (DAT, NET, SERT) Tier2->Transporter GPCR GPCR Signaling Assays Tier3->GPCR Output1 Determine Max. Non-Toxic Concentration Viability->Output1 Provides Data For Output2 Quantify IC50 for Transporter Inhibition Transporter->Output2 Calcium Calcium Mobilization (Gq Pathway) GPCR->Calcium cAMP cAMP Modulation (Gs/Gi Pathways) GPCR->cAMP Output3 Determine EC50/IC50 for GPCR Functional Activity Calcium->Output3 cAMP->Output3 Output1->Tier2 Defines Concentration Range

Figure 1: Tiered assay workflow for characterizing this compound.
Part 1: Foundational Assay - Cell Viability and Cytotoxicity

Expertise & Rationale

Before assessing functional activity, it is imperative to determine the concentration range at which this compound is not cytotoxic. Cell viability assays are fundamental tools in the early stages of drug discovery to measure the overall health of cells in response to a compound.[6][7][12] A decrease in signal in a functional assay could be misinterpreted as antagonism or inhibition, when in reality it may be due to cell death. This protocol uses a resazurin-based assay, a robust, sensitive, and cost-effective method that measures the metabolic capacity of living cells.[12]

Protocol 1: Resazurin-Based Cell Viability Assay

Materials:

  • HEK293 cells (or other relevant cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well, black-walled, clear-bottom tissue culture plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • This compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Plating:

    • Trypsinize and count HEK293 cells.

    • Seed 10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Include wells for "cells only" (positive control for viability) and "medium only" (background control).

    • Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation and Addition:

    • Prepare a 2X serial dilution of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

    • Prepare a vehicle control (medium with the same final DMSO concentration).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for a period relevant to your planned functional assays (e.g., 24 hours).

  • Assay Execution:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the "cells only" wells are not oversaturated.

    • Measure fluorescence using a plate reader (Ex: 560 nm, Em: 590 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the "medium only" wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells.

    • Plot the percentage viability against the log concentration of the compound and fit a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation: Cytotoxicity Profile
CompoundCell LineIncubation Time (h)CC₅₀ (µM)
This compoundHEK29324(Calculated Value)
Positive Control (e.g., Doxorubicin)HEK29324(Calculated Value)
Part 2: Monoamine Transporter Uptake Assays
Expertise & Rationale

Monoamine transporters (MATs) terminate neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[8] They are critical targets for antidepressants and other CNS-active drugs.[9] Given the known activity of the parent compound 1-phenylpiperazine, assessing the inhibitory potential of this compound on DAT, NET, and SERT is a logical primary screen. This protocol utilizes a fluorescence-based uptake assay, which provides a safe and high-throughput alternative to traditional radiolabeled methods by using a fluorescent substrate that mimics the natural neurotransmitters.[13][14][15]

G cluster_0 Fluorescent Neurotransmitter Uptake Assay Principle Extracellular Extracellular Space Membrane Plasma Membrane Intracellular Intracellular Space Transporter Monoamine Transporter (DAT, NET, or SERT) Fluorescence Increased Intracellular Fluorescence Transporter->Fluorescence Leads to Substrate Fluorescent Substrate Substrate->Transporter Uptake Inhibitor Test Compound (this compound) Inhibitor->Transporter Blocks

Figure 2: Principle of the competitive monoamine transporter uptake assay.
Protocol 2: Fluorescence-Based Transporter Uptake Inhibition Assay

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT (run in separate plates)

  • Poly-D-lysine coated 96-well or 384-well black, clear-bottom plates

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing fluorescent substrate and masking dye[14][16]

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate assay buffer

  • Reference inhibitors (e.g., GBR12909 for DAT, Nisoxetine for NET, Fluoxetine for SERT)[17]

  • Fluorescence plate reader with bottom-read capability and kinetic mode

Procedure:

  • Cell Plating:

    • Plate transporter-expressing cells onto poly-D-lysine coated plates the day before the experiment. A confluent monolayer is required. A typical density is 40,000-60,000 cells/well for a 96-well plate.[14]

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of this compound and reference inhibitors in assay buffer.

    • Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's protocol.

  • Assay Execution:

    • Gently wash the cell monolayer once with assay buffer.

    • Add the diluted test compounds, reference inhibitors, or vehicle control to the wells.

    • Incubate for 10-15 minutes at 37°C to allow compounds to bind to the transporters.[17]

    • Place the plate in the fluorescence plate reader, set to the appropriate excitation/emission wavelengths for the kit.

    • Program the reader to inject the fluorescent substrate solution and immediately begin kinetic fluorescence readings (e.g., every 90 seconds for 30 minutes).[17]

  • Data Analysis:

    • For each well, calculate the rate of fluorescence increase over time (the slope of the kinetic curve) or use an endpoint reading (e.g., at 30 minutes).

    • Normalize the data, setting the vehicle control as 100% activity and a saturating concentration of a known inhibitor as 0% activity.

    • Plot the percent inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value for each transporter.

Data Presentation: Monoamine Transporter Inhibition Profile
CompoundTarget TransporterIC₅₀ (µM)
This compoundhDAT(Calculated Value)
hNET(Calculated Value)
hSERT(Calculated Value)
GBR12909hDAT(Reference Value)
NisoxetinehNET(Reference Value)
FluoxetinehSERT(Reference Value)
Part 3: GPCR Signaling Assays
A. Gq Pathway Activity via Calcium Mobilization

Expertise & Rationale A significant number of GPCRs, including serotonin 5-HT2 receptors, couple to the Gαq subunit.[11] Activation of this pathway stimulates Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP₃), which in turn triggers the release of calcium (Ca²⁺) from intracellular stores.[18] This transient increase in intracellular Ca²⁺ is a direct measure of receptor activation and can be detected with high sensitivity using fluorescent Ca²⁺ indicator dyes.[18][19][20] This assay is crucial for identifying agonist or antagonist activity at Gq-coupled receptors.

G cluster_0 Gq Signaling Pathway Ligand Agonist (e.g., this compound) GPCR Gq-Coupled Receptor Ligand->GPCR Binds Gq Gαq GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ ER->Ca Releases Response Fluorescent Response Ca->Response Detected by Fluo-4 Dye

Figure 3: The Gq pathway leading to intracellular calcium release.

Protocol 3: Calcium Mobilization Assay

Materials:

  • HEK293 cells expressing the Gq-coupled receptor of interest (e.g., 5-HT2A)

  • 96-well, black-walled, clear-bottom plates

  • FLIPR Calcium Assay Kit (e.g., Calcium 6 from Molecular Devices) or Fluo-4 AM dye

  • Probenecid (required for some cell lines like CHO or HeLa to prevent dye extrusion)[19][20]

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation 3)

Procedure:

  • Cell Plating:

    • Seed cells into 96-well plates (25,000-50,000 cells/well) and incubate overnight.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. If required, add probenecid to a final concentration of 2.5 mM.[19][20]

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[19][20]

  • Compound Plate Preparation:

    • In a separate 96-well plate, prepare 5X final concentration serial dilutions of this compound (for agonist mode) or a fixed concentration of the compound plus a serial dilution of a known agonist (for antagonist mode).

  • Assay Execution:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument parameters: Excitation ~490 nm, Emission ~525 nm, kinetic read mode.[21]

    • Initiate the run. The instrument will record a stable baseline fluorescence for 10-20 seconds, then inject the compounds from the compound plate, and continue recording the fluorescence signal for 2-3 minutes.[21]

  • Data Analysis:

    • The primary data is the change in relative fluorescence units (RFU) over time.

    • Calculate the maximum change in RFU for each well.

    • For agonist mode, plot the max RFU against the log concentration to determine the EC₅₀.

    • For antagonist mode, plot the response to the known agonist against the log concentration of your test compound to determine the IC₅₀.

B. Gs/Gi Pathway Activity via cAMP Modulation

Expertise & Rationale Many critical GPCRs, including serotonin 5-HT1A and adrenergic receptors, signal by either stimulating (via Gαs) or inhibiting (via Gαi) the enzyme adenylyl cyclase, which alters the intracellular concentration of the second messenger cyclic AMP (cAMP).[22][23] Measuring cAMP levels is therefore a direct readout of receptor activity. Competitive immunoassays, particularly those using HTRF (Homogeneous Time-Resolved Fluorescence), are highly sensitive and amenable to high-throughput screening.[22] To measure Gαi-mediated inhibition, the cell's basal adenylyl cyclase activity is first stimulated with forskolin, creating a signal window against which inhibition can be measured.[22]

G cluster_0 Gs and Gi Signaling Pathways Agonist_Gs Gs Agonist GPCR_Gs Gs-Coupled Receptor Agonist_Gs->GPCR_Gs Agonist_Gi Gi Agonist GPCR_Gi Gi-Coupled Receptor Agonist_Gi->GPCR_Gi Gs Gαs GPCR_Gs->Gs Gi Gαi GPCR_Gi->Gi AC Adenylyl Cyclase Gs->AC Stimulates (+) Gi->AC Inhibits (-) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Directly Stimulates (+)

Figure 4: Convergence of Gs and Gi pathways on adenylyl cyclase to modulate cAMP.

Protocol 4: HTRF-Based cAMP Assay

Materials:

  • HEK293 cells expressing the Gs or Gi-coupled receptor of interest

  • 384-well low-volume white plates

  • cAMP HTRF Assay Kit (e.g., from Cisbio) containing cAMP-d2 and anti-cAMP cryptate reagents[22]

  • Stimulation buffer

  • Forskolin

  • Reference agonists/antagonists

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation and Plating:

    • Harvest and resuspend cells in stimulation buffer.

    • Dispense a small volume of the cell suspension (e.g., 5 µL) into the 384-well plate. The optimal cell number needs to be determined empirically.[22]

  • Compound Addition:

    • Add 5 µL of compound dilutions (test compound or reference ligand) to the wells.

    • For Gi (Inhibition) Mode: Add 5 µL of a mixture containing the test compound and a fixed concentration of forskolin (e.g., 1-10 µM, pre-optimized).

    • Incubate at room temperature for 30 minutes.

  • Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate, pre-mixed in lysis buffer) as per the manufacturer's protocol (e.g., 5 µL of each).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 nm emission ratio and normalize the data.

    • The amount of cAMP produced is inversely proportional to the HTRF signal.

    • Plot the normalized signal against the log concentration of the test compound to determine EC₅₀ (for Gs agonists) or IC₅₀ (for Gi agonists).

Data Presentation: GPCR Functional Activity Profile
Assay TypeReceptor TargetModeParameterValue (µM)
Calcium Mobilization5-HT2AAgonistEC₅₀(Calculated Value)
Calcium Mobilization5-HT2AAntagonistIC₅₀(Calculated Value)
cAMP Modulation5-HT1AAgonist (Gi)IC₅₀(Calculated Value)
cAMP Modulationβ2-AdrenergicAgonist (Gs)EC₅₀(Calculated Value)
Conclusion and Data Synthesis

This application note provides a validated, step-by-step framework for characterizing the cellular activity of this compound. By following this tiered approach—starting with a foundational cytotoxicity screen, followed by targeted assays for monoamine transporter inhibition and functional GPCR signaling—researchers can efficiently build a comprehensive pharmacological profile. The resulting dataset, detailing CC₅₀, transporter IC₅₀ values, and functional GPCR EC₅₀/IC₅₀ values, will provide critical insights into the compound's mechanism of action, selectivity, and potential therapeutic applications, thereby accelerating the drug discovery and development process.

References

Application Notes & Protocols: 1-Phenylpiperazin-2-one as a Chemical Probe for Receptor Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Chemical Probes in Modern Drug Discovery

In the intricate landscape of cellular biology and drug discovery, understanding the precise function of a protein is paramount. Small-molecule chemical probes are indispensable tools for this purpose, allowing researchers to selectively modulate a protein's activity within its native cellular environment.[1] A high-quality chemical probe must exhibit potent and selective engagement with its intended target, enabling the elucidation of complex biological pathways and the validation of new therapeutic targets.[1][2]

The phenylpiperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[3][4] Its derivatives are known to interact with a range of G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors.[5][6][7] This guide focuses on a specific derivative, 1-Phenylpiperazin-2-one , which incorporates a lactam moiety into the piperazine ring. This structural modification alters the molecule's electronic and conformational properties, offering a unique profile for probing receptor pharmacology.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a chemical probe. We will delve into its properties, provide detailed, field-tested protocols for its use in key in vitro and in vivo assays, and explain the scientific rationale behind each experimental step to ensure robust and reproducible results.

Section 1: Chemical Profile of this compound

A thorough understanding of a probe's chemical properties is the foundation of its effective use. This compound is a synthetic compound that, while sharing the core phenylpiperazine motif, is distinguished by a carbonyl group at the 2-position of the piperazine ring.

Physicochemical and Structural Data

Properly characterizing the probe is the first step in experimental design. The data below provides a summary of key identifiers and computed properties for the parent compound, 1-Phenylpiperazine, as specific experimental data for the 2-one derivative is less prevalent. The introduction of the lactam will influence properties like polarity and hydrogen bonding potential.

PropertyValueSource
Chemical Name This compound-
Parent Compound 1-Phenylpiperazine[8]
CAS Number (Parent) 92-54-6[9]
Molecular Formula C₁₀H₁₂N₂O-
Molecular Weight 176.22 g/mol -
Appearance Typically a solid[9]
XLogP3 (Parent) 1.1[10]
pKa (Parent) 8.71[9]
Synthesis Overview

The synthesis of this compound and its analogs can be achieved through various organic chemistry routes. A common approach involves the cyclization of an appropriate N-substituted ethylenediamine precursor. For instance, the Buchwald-Hartwig amination is a powerful method for coupling aryl halides with piperazine, which can then be further modified.[11][12] Understanding the synthesis is crucial for planning custom modifications, such as the introduction of labels (fluorescent, radioactive) or functional handles for pull-down experiments.

Section 2: Receptor Target Profile & Selectivity

The utility of a chemical probe is defined by its affinity and selectivity for its biological targets. Phenylpiperazine derivatives are well-documented ligands for multiple receptor families.[5][13]

Primary Receptor Targets

Based on extensive literature for the parent phenylpiperazine scaffold, this compound is predicted to interact primarily with monoamine GPCRs. The precise affinity profile must be empirically determined, but known targets for close analogs provide a strong starting point for investigation.

Receptor TargetTypical Affinity (Ki) for Phenylpiperazine ScaffoldKey FunctionReference
Serotonin 5-HT₁ₐ Receptor 8 - 380 nMNeuromodulation, mood, anxiety[7]
Serotonin 5-HT₂ₐ Receptor 109 - 550 nMCognition, mood, perception[7][14]
Dopamine D₂ Receptor High Affinity (undetermined nM)Motor control, motivation, reward[5][14]
Sigma (σ) Receptors 1 - 10 nMNeuromodulation, cell signaling[13]
α₁-Adrenergic Receptors High Affinity (undetermined nM)Vasoconstriction, smooth muscle contraction[6]

Rationale: The table above is synthesized from data on various phenylpiperazine derivatives. It is essential for the researcher to perform a broad screening panel to establish the specific affinity and selectivity profile of this compound itself, as the lactam moiety can significantly alter these values.

The Critical Importance of Selectivity

Section 3: Core Application Protocols: In Vitro Receptor Characterization

This section provides detailed, step-by-step protocols for fundamental in vitro assays to characterize the interaction of this compound with its target receptors.

Protocol: Radioligand Binding Assay (Competition)

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to compete off a known radioligand from a receptor.[15]

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor (e.g., human 5-HT₁ₐ).

Materials:

  • Membrane Preparation: Membranes from cells (e.g., HEK293) stably expressing the human 5-HT₁ₐ receptor.

  • Radioligand: [³H]-8-OH-DPAT (a selective 5-HT₁ₐ agonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[16]

  • Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

  • Non-Specific Binding (NSB) Determiner: 10 µM of a high-affinity, non-radiolabeled ligand (e.g., WAY-100635).

  • Filtration System: 96-well harvester with GF/C filters, pre-soaked in 0.3% polyethylenimine (PEI).[16]

  • Scintillation Cocktail & Counter.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_membranes Prepare Receptor Membranes prep_ligands Prepare Serial Dilutions of this compound prep_radio Prepare Radioligand Working Solution add_components Add to 96-well Plate: 1. Buffer 2. Test/NSB Compound 3. Radioligand 4. Membranes prep_radio->add_components incubate Incubate at 30°C for 60 minutes add_components->incubate filter Rapid Filtration on PEI-Treated GF/C Filters incubate->filter wash Wash Filters x4 with Ice-Cold Buffer filter->wash count Add Scintillation Cocktail & Count Radioactivity (CPM) wash->count analyze Calculate Ki using Cheng-Prusoff Equation count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (TB), Non-Specific Binding (NSB), and each concentration of this compound.

  • Component Addition: Add components to each well in the following order for a final volume of 250 µL[16]:

    • 150 µL of diluted receptor membranes (e.g., 10-20 µg protein/well).

    • 50 µL of Assay Buffer (for TB wells) OR 50 µL of NSB Determiner (for NSB wells) OR 50 µL of this compound dilution.

    • 50 µL of [³H]-8-OH-DPAT solution (at a concentration near its Kd, e.g., 1 nM).

  • Incubation: Gently agitate the plate and incubate at 30°C for 60 minutes to reach equilibrium.[16][17]

  • Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the PEI-treated GF/C filter mat using a cell harvester. Immediately wash the filters four times with ice-cold wash buffer.

    • Scientist's Note (Causality): Rapid filtration is critical to prevent dissociation of the ligand-receptor complex. The PEI pre-soak reduces non-specific binding of the positively charged radioligand to the negatively charged glass fiber filters.[16]

  • Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding (SB) = TB (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Self-Validation System:

  • Positive Control: Include a known competitor for the receptor to ensure the assay is performing correctly.

  • Signal Window: Ensure the TB/NSB ratio is greater than 3 for a robust assay.

  • Protein Linearity: Confirm that binding is linear within the range of membrane protein concentration used.[17]

Protocol: In Vitro Functional Assay (cAMP Accumulation)

Binding does not equal function. A functional assay is required to determine if this compound acts as an agonist, antagonist, or inverse agonist.[18][19] This protocol describes a cAMP assay, suitable for studying GPCRs that couple to Gs or Gi proteins.

Objective: To characterize the functional activity of this compound at a Gs or Gi-coupled receptor (e.g., Dopamine D₂ receptor, which is Gi-coupled).

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human Dopamine D₂ receptor.

  • Stimulation Buffer: HBSS with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor).

  • Agonist (for antagonist mode): A known D₂ receptor agonist (e.g., Quinpirole).

  • Forskolin (for Gi-coupled receptors): An adenylyl cyclase activator.

  • cAMP Detection Kit: A commercial kit based on HTRF, FRET, or ELISA.[19][20]

Workflow Diagram:

G cluster_prep Preparation cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode cluster_analysis Detection & Analysis seed_cells Seed Receptor-Expressing Cells in 96-well Plate starve_cells Starve Cells in Serum-Free Medium seed_cells->starve_cells add_probe Add this compound (Dose-Response) starve_cells->add_probe add_probe_ant Add this compound (Fixed Concentration) starve_cells->add_probe_ant add_fsk_agonist Add Forskolin (to stimulate) & Incubate add_probe->add_fsk_agonist lyse_cells Lyse Cells add_fsk_agonist->lyse_cells add_agonist Add Known Agonist (Dose-Response) & Incubate add_probe_ant->add_agonist add_agonist->lyse_cells detect_camp Detect cAMP Levels using Commercial Kit lyse_cells->detect_camp analyze Plot Dose-Response Curve (Calculate EC₅₀ / IC₅₀) detect_camp->analyze

Caption: Workflow for a cAMP functional assay in agonist and antagonist modes.

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into a 96-well plate and grow to ~90% confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with Stimulation Buffer (containing IBMX) for 30 minutes.

    • Scientist's Note (Causality): IBMX is a phosphodiesterase inhibitor that prevents the degradation of cAMP, thereby amplifying the signal and increasing the assay window.

  • Compound Addition (for Gi-coupled receptor):

    • Agonist Mode: Add increasing concentrations of this compound.

    • Antagonist Mode: Add a fixed concentration of this compound, then immediately add increasing concentrations of a known agonist (e.g., Quinpirole).

  • Stimulation: Add Forskolin to all wells to a final concentration of 10 µM. This directly stimulates adenylyl cyclase, producing a high basal level of cAMP. A Gi-coupled agonist will inhibit this production.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using your chosen detection kit, following the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the % inhibition of forskolin-stimulated cAMP levels vs. the log concentration of the probe. If it causes a dose-dependent decrease, it is an agonist. Calculate the EC₅₀.

    • Antagonist Mode: Plot the cAMP levels vs. the log concentration of the known agonist in the presence and absence of the probe. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the IC₅₀.

Section 4: Advanced Application Protocols: In Vivo Studies

Translating in vitro findings to a complex biological system is a critical step in probe validation.[2] In vivo receptor occupancy studies measure the degree to which a probe engages its target in a living organism.

Protocol: Ex Vivo Receptor Occupancy by LC-MS/MS

This powerful technique measures the amount of an unlabeled tracer molecule that can bind to receptors in tissues harvested from animals previously dosed with the test compound (the probe).[21][22] It directly assesses target engagement in the brain or peripheral tissues.

Objective: To determine the relationship between the dose of this compound, its concentration in the brain, and the percentage of target receptors it occupies.

Materials:

  • Test Animals: Mice or rats.

  • Test Compound: this compound, formulated in a suitable vehicle (e.g., 20% Captisol).

  • Tracer: A high-affinity, brain-penetrant, but rapidly dissociating ligand for the target receptor that is NOT the test compound.

  • Instrumentation: Homogenizer, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Workflow Diagram:

G cluster_animal In-Life Phase cluster_tissue Ex Vivo Phase cluster_analysis Analysis Phase dose_vehicle Dose Group 1: Vehicle wait Wait for Peak Brain Exposure Time dose_vehicle->wait dose_probe Dose Group 2: This compound dose_probe->wait inject_tracer Administer Tracer Molecule (e.g., IV tail vein) wait->inject_tracer collect_tissue Collect Target Tissue (e.g., Striatum) & Non-Target Tissue (e.g., Cerebellum) inject_tracer->collect_tissue homogenize Homogenize Tissues & Prepare for Analysis collect_tissue->homogenize lcms Quantify Tracer & Probe Concentrations via LC-MS/MS homogenize->lcms calculate Calculate % Receptor Occupancy lcms->calculate

Caption: Workflow for an ex vivo receptor occupancy study using LC-MS/MS.

Step-by-Step Methodology:

  • Dosing: Administer different doses of this compound (and a vehicle control) to cohorts of animals via the desired route (e.g., oral gavage).[22]

  • Waiting Period: Wait for a pre-determined time to allow the probe to reach its maximum concentration in the brain (Tmax). This is typically determined from prior pharmacokinetic studies.

  • Tracer Administration: At the Tmax of the probe, administer the tracer molecule intravenously.[22]

  • Tissue Collection: A short time after tracer administration (e.g., 5-10 minutes), euthanize the animals and rapidly dissect the target brain region (e.g., striatum for D₂ receptors) and a non-target or low-expression reference region (e.g., cerebellum).[22]

    • Scientist's Note (Causality): The reference region is used to measure and subtract the non-specific binding of the tracer, providing a more accurate measure of specific binding in the target region.

  • Sample Preparation: Weigh the tissues, homogenize them, and process (e.g., via protein precipitation or solid-phase extraction) to extract the probe and tracer molecules.

  • LC-MS/MS Analysis: Quantify the concentration of both the tracer and this compound in the tissue homogenates using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the specific binding of the tracer in the vehicle group: (Tracer concentration in Target Region) - (Tracer concentration in Reference Region). This represents 100% receptor availability.

    • Calculate the specific binding of the tracer in the probe-dosed groups.

    • Calculate % Receptor Occupancy = [1 - (Specific Binding in Dosed Group / Specific Binding in Vehicle Group)] * 100.

    • Plot the % occupancy against the administered dose or the measured brain concentration of this compound to establish a dose-occupancy or concentration-occupancy relationship.

References

Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantitative Analysis of 1-Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 1-Phenylpiperazin-2-one in human plasma. This compound is a synthetic organic molecule and a potential metabolite or impurity in pharmaceutical development. The method presented here employs a simple protein precipitation step for sample preparation, ensuring high throughput and recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated according to industry-standard guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification, making it suitable for pharmacokinetic studies, impurity profiling, and clinical research.

Introduction

This compound is a heterocyclic compound featuring a phenyl group attached to a piperazine ring with a carbonyl functional group. Its structural similarity to various pharmacologically active phenylpiperazine derivatives makes it a compound of interest in drug development, either as a synthetic precursor, a metabolite, or a process-related impurity. The reliable quantification of such molecules in complex biological matrices is paramount for ensuring the safety and efficacy of pharmaceutical products.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical technique of choice for this application due to its inherent selectivity and sensitivity. By utilizing the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic product ions, MS/MS detection minimizes interference from matrix components, providing unambiguous identification and precise quantification. This document provides a comprehensive protocol for the analysis of this compound, grounded in established principles of bioanalytical method validation.

Experimental

Materials, Reagents, and Standards
  • Analyte: this compound (C₁₀H₁₂N₂O, Monoisotopic Mass: 176.09 Da) reference standard (>98% purity).

  • Internal Standard (IS): 1-(3-Chlorophenyl)piperazine-d8 (m-CPP-d8) (C₁₀H₅D₈ClN₂, MW: 204.73).[1][2][3][4]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (reagent grade, ~99%), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma, stored at -20°C.

Instrumentation
  • HPLC System: A standard UHPLC or HPLC system equipped with a binary pump, degasser, thermostatted column compartment, and autosampler.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.

Preparation of Standards and Samples

Stock Solutions:

  • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Prepare a 1.0 mg/mL stock solution of the internal standard, m-CPP-d8, in methanol.

Working Solutions:

  • Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile/water to create calibration standards ranging from 1.0 ng/mL to 1000 ng/mL.

  • Prepare an internal standard working solution by diluting the IS stock solution with acetonitrile to a final concentration of 50 ng/mL.

Sample Preparation Protocol (Protein Precipitation):

  • Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 50 ng/mL internal standard working solution to all tubes except for double blanks.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Chromatographic and Mass Spectrometric Conditions

The causality for these specific conditions is rooted in achieving a balance between efficient separation, good peak shape, and optimal ionization. The C18 column is a versatile stationary phase for moderately polar compounds. The mobile phase gradient allows for the elution of the analyte with a sharp peak, while the formic acid provides a source of protons to enhance positive ionization and improve peak shape.

Table 1: HPLC Parameters

ParameterCondition
ColumnC18 Reversed-Phase, 2.1 x 100 mm, 2.6 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Column Temperature40°C
Injection Volume5 µL
Autosampler Temp10°C

The mass spectrometer is operated in positive electrospray ionization mode, as the piperazine nitrogens are readily protonated. The Multiple Reaction Monitoring (MRM) transitions were selected based on the predicted fragmentation of the protonated parent molecules.

Table 2: Mass Spectrometer Parameters

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Spray Voltage3500 V
Vaporizer Temperature350°C
Ion Transfer Tube Temp300°C
Sheath Gas Flow40 Arbitrary Units
Aux Gas Flow10 Arbitrary Units
Collision GasArgon at 1.5 mTorr
MRM Transitions Precursor Ion (m/z)
This compound177.1
This compound177.1
m-CPP-d8 (IS)205.1

Analytical Workflow Visualization

The overall process from sample receipt to final data reporting is streamlined for efficiency and accuracy.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer HPLC HPLC Separation (C18 Column) Transfer->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify Report Final Report Quantify->Report

Caption: HPLC-MS/MS Analytical Workflow.

Results and Discussion

Mass Fragmentation Pathway

The selection of MRM transitions is the cornerstone of method selectivity. The protonated molecule of this compound ([M+H]⁺ at m/z 177.1) undergoes collision-induced dissociation (CID) to produce characteristic fragment ions. The proposed primary fragmentation involves the cleavage of the piperazine ring. The most abundant product ion at m/z 104.1 is proposed to be the stable [C₆H₅NCH₂]⁺ fragment. The secondary fragment at m/z 77.1 corresponds to the phenyl cation [C₆H₅]⁺, a common fragment for phenyl-containing compounds.

fragmentation cluster_parent parent Precursor Ion [M+H]⁺ m/z 177.1 (C₁₀H₁₃N₂O)⁺ frag1 Product Ion (Quantifier) m/z 104.1 [C₇H₈N]⁺ parent->frag1  CID frag2 Product Ion (Qualifier) m/z 77.1 [C₆H₅]⁺ parent->frag2  CID

Caption: Proposed MS/MS fragmentation of this compound.

Method Validation

The method was validated following established regulatory guidelines. The key performance characteristics are summarized below. This validation ensures that the method is reliable, reproducible, and fit for its intended purpose.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Linearity (Range) Correlation coefficient (r²) ≥ 0.99 over the range of 1.0 - 1000 ng/mL.
Accuracy Mean accuracy within 85-115% of nominal values (80-120% for LLOQ).
Precision (CV%) Intra- and Inter-day precision ≤ 15% (≤ 20% for LLOQ).
Limit of Quantification (LLOQ) The lowest standard on the calibration curve with acceptable accuracy and precision.
Matrix Effect IS-normalized matrix factor should be consistent across different lots of matrix.
Recovery Extraction recovery should be consistent, precise, and reproducible.
Stability Analyte stable in matrix for short-term, long-term (frozen), and freeze-thaw cycles.

Conclusion

This application note presents a validated, high-throughput HPLC-MS/MS method for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation, combined with the selectivity and sensitivity of tandem mass spectrometry, provides a robust and reliable analytical solution. The method meets rigorous validation criteria for accuracy, precision, and linearity, making it an essential tool for researchers and professionals in drug development and clinical analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-Phenylpiperazin-2-one Synthesis Yield Issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Phenylpiperazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity for this compound. Here, we address common issues through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and peer-reviewed literature.

Troubleshooting Guide: Low Yield & Purity

This section provides a direct, problem-solution format for issues commonly encountered during the synthesis of this compound.

Question: My yield of this compound is consistently low (<40%) when using the chloroacetylation of N-phenylethylenediamine followed by cyclization. What are the likely causes and how can I improve it?

Low yields in this two-step, one-pot synthesis are often traced back to three critical areas: the quality of reactants and reagents, suboptimal reaction conditions during the acylation or cyclization steps, and inefficient work-up and purification.

1. Reactant and Reagent Quality:

  • N-phenylethylenediamine Purity: The primary amine in N-phenylethylenediamine is significantly more nucleophilic than the secondary aniline amine. However, impurities or degradation of the starting material can lead to side reactions. It is crucial to use a high-purity starting material. Consider purifying commercially available N-phenylethylenediamine by distillation under reduced pressure if its purity is questionable.

  • Chloroacetyl Chloride Reactivity: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. This hydrolysis produces hydrochloric acid and chloroacetic acid, which can protonate the starting diamine, rendering it less nucleophilic and thus reducing the yield. Ensure you are using a fresh bottle of chloroacetyl chloride or one that has been properly stored under an inert atmosphere. Using a syringe or cannula for transfer is recommended over pouring.

2. Reaction Conditions:

  • Acylation Temperature: The initial acylation is highly exothermic. If the temperature is not carefully controlled (ideally between 0-5 °C), side reactions such as di-acylation of the ethylenediamine moiety can occur, leading to unwanted byproducts and reducing the yield of the desired mono-acylated intermediate.

  • Base Selection and Stoichiometry for Cyclization: The choice of base for the subsequent intramolecular cyclization is critical. A base that is too weak may result in an incomplete reaction, while an overly strong base can promote side reactions. Triethylamine (TEA) or potassium carbonate are commonly used. It is essential to use at least two equivalents of the base: one to neutralize the HCl generated during the acylation and another to facilitate the cyclization by deprotonating the secondary amine.

  • Solvent Choice: The solvent must be inert to the reactants and capable of dissolving the starting materials and intermediates. Dichloromethane (DCM) or chloroform are suitable choices for the acylation step. For the cyclization, a higher boiling point solvent like acetonitrile or toluene can be beneficial to drive the reaction to completion, although this may require heating.

Troubleshooting Workflow for Low Yield

G start Low Yield (<40%) check_reactants 1. Verify Reactant Purity - N-phenylethylenediamine (distill if needed) - Chloroacetyl chloride (use fresh bottle) start->check_reactants check_conditions 2. Optimize Reaction Conditions - Acylation Temp (0-5 °C) - Base (2 eq. K2CO3 or TEA) - Solvent (DCM/Toluene) check_reactants->check_conditions check_workup 3. Refine Work-up & Purification - Aqueous wash pH - Recrystallization solvent check_conditions->check_workup improve_yield Improved Yield check_workup->improve_yield

Caption: A stepwise troubleshooting workflow for diagnosing and resolving low yield issues.

Recommended Protocol for Improved Yield:

  • Dissolve N-phenylethylenediamine (1 eq.) and triethylamine (2.2 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq.) in DCM dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Gently reflux the mixture for 4-6 hours to promote cyclization.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Question: I am observing a significant amount of a water-soluble byproduct during the aqueous work-up, which I suspect is reducing my isolated yield. What could this be and how can I prevent its formation?

This is a common issue. The water-soluble byproduct is likely the hydrochloride salt of the unreacted N-phenylethylenediamine or the intermediate N-(2-(phenylamino)ethyl)-2-chloroacetamide.

Causality and Prevention:

  • Incomplete Reaction: If either the acylation or the cyclization is incomplete, the unreacted starting material or the intermediate will be protonated by the hydrochloric acid generated during the reaction, forming water-soluble salts that are lost during the aqueous wash.

  • Insufficient Base: As mentioned previously, using less than two equivalents of a suitable base is a primary cause. The first equivalent neutralizes the generated HCl, and the second is required for the cyclization. Without the second equivalent, the intermediate will not efficiently cyclize.

  • Hydrolysis of Chloroacetyl Chloride: If the chloroacetyl chloride has been hydrolyzed, it will not acylate the starting material, leaving it to be washed away as its salt.

Solution:

  • Ensure the use of at least two, and preferably 2.2, equivalents of a base like triethylamine or potassium carbonate.

  • Confirm the quality and reactivity of your chloroacetyl chloride.

  • Monitor the reaction by TLC to ensure it has gone to completion before initiating the work-up. If the reaction has stalled, adding more base or gentle heating may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and what are their comparative advantages?

There are several established routes, with the most common being the cyclization of N-substituted ethylenediamines.

Synthetic Route Typical Yield Advantages Disadvantages Reference
Chloroacetylation of N-phenylethylenediamine followed by intramolecular cyclization60-85%Readily available starting materials, often a one-pot procedure.Requires careful control of temperature and stoichiometry.
Reaction of N-phenylethylenediamine with ethyl chloroacetate50-70%Less reactive acylating agent, potentially fewer side reactions.Generally requires higher temperatures and longer reaction times.
Reductive amination of 2-phenoxyethanol with aminoacetonitrile followed by cyclizationVariableCan be adapted for library synthesis.Multi-step process with potentially lower overall yield.

Q2: How does the choice of base impact the cyclization step?

The base plays a crucial role in the intramolecular Williamson ether synthesis-like SN2 reaction that forms the piperazinone ring.

  • Mechanism: The base deprotonates the secondary amine of the N-(2-(phenylamino)ethyl)-2-chloroacetamide intermediate, making it a more potent nucleophile. This nucleophile then attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride and forming the ring.

Reaction Mechanism

G cluster_0 Acylation cluster_1 Cyclization (Base Catalyzed) a N-phenylethylenediamine c N-(2-(phenylamino)ethyl)-2-chloroacetamide a->c + b Chloroacetyl chloride b->c + d Intermediate c->d e This compound d->e -HCl

Caption: The two-step synthesis of this compound.

  • Common Bases:

    • Triethylamine (TEA): A common organic base that is soluble in many organic solvents. It is generally effective but can sometimes be challenging to remove completely during work-up.

    • Potassium Carbonate (K₂CO₃): An inexpensive and effective inorganic base. Being a solid, it can sometimes lead to heterogeneous reaction mixtures, which may require vigorous stirring. It is easily removed by an aqueous wash.

    • Sodium Bicarbonate (NaHCO₃): A weaker base that may require higher temperatures or longer reaction times to be effective.

Q3: What are the best practices for purifying crude this compound?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities and obtaining a high-purity crystalline product. Common solvent systems include:

    • Ethanol/Water

    • Ethyl Acetate/Hexanes

    • Isopropanol

  • Column Chromatography: If the crude product contains significant amounts of impurities with similar polarity to the desired product, silica gel column chromatography may be necessary. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Acid-Base Extraction: This can be useful for removing unreacted starting materials. By washing the organic solution of the crude product with a dilute acid (e.g., 1M HCl), any remaining basic N-phenylethylenediamine will be protonated and move to the aqueous layer.

Technical Support Center: Optimizing Reaction Conditions for 1-Phenylpiperazin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Phenylpiperazin-2-one analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in mechanistic principles and field-proven strategies.

Introduction: The Piperazinone Core in Modern Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its synthesis, however, can be challenging, often plagued by issues of low yield, competing side reactions, and difficult purifications. This guide provides a systematic approach to overcoming these hurdles, enabling you to optimize your reaction conditions effectively.

The primary synthetic routes to this class of molecules include palladium-catalyzed Buchwald-Hartwig amination, tandem reductive amination-cyclization, and various multi-component reactions like the Ugi condensation.[2][3][4][5] Understanding the nuances of each method is key to successful optimization.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses specific problems encountered during the synthesis of this compound analogs. Each issue is broken down into potential causes and actionable solutions.

Issue 1: Consistently Low or No Product Yield

Question: My reaction is yielding very little or no desired this compound product. I've confirmed my starting materials are correct. What's going wrong?

Answer: Low or no yield is a common but multifaceted problem. The cause often lies in catalyst deactivation, suboptimal reaction conditions, or incorrect reagent choice for the specific synthetic route.

Potential Causes & Solutions:

  • Catalyst Inactivity (Buchwald-Hartwig Amination):

    • Cause: The palladium catalyst is one of the most sensitive components. Catalyst deactivation can occur due to exposure to air (oxidation of phosphine ligands or the Pd(0) species), impurities in solvents or reagents (water, other nucleophiles), or inappropriate ligand choice for the substrate.[6] The mechanism involves a delicate catalytic cycle that can be easily disrupted.[7]

    • Solution:

      • Ensure Inert Atmosphere: Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes). Assemble your reaction under a strict inert atmosphere using Schlenk techniques or a glovebox.[8]

      • Ligand Screening: The choice of phosphine ligand is critical. For electron-poor aryl halides, a less electron-rich ligand might suffice. For more challenging substrates like aryl chlorides, sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the rate-limiting oxidative addition and reductive elimination steps.[4][7]

  • Inefficient Reducing Agent (Reductive Amination):

    • Cause: The choice of reducing agent in a tandem reductive amination-cyclization is crucial. A reagent that is too harsh can reduce other functional groups, while one that is too mild may not efficiently reduce the intermediate imine/enamine, stalling the reaction.[9]

    • Solution:

      • Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, selective for imines over ketones/aldehydes, and tolerant of mildly acidic conditions which can facilitate imine formation.[9]

      • If STAB is ineffective, consider sodium cyanoborohydride (NaBH₃CN), but be mindful of its toxicity and the need for pH control. For more robust substrates, stronger reducing agents could be tested, but this increases the risk of side reactions.

  • Suboptimal Temperature and Reaction Time:

    • Cause: Many C-N bond-forming reactions have a significant activation energy barrier. Insufficient temperature can lead to a stalled reaction, while excessive heat can cause decomposition of starting materials, products, or the catalyst.[6]

    • Solution:

      • Systematic Temperature Screen: If the reaction is sluggish, incrementally increase the temperature (e.g., from 80 °C to 100 °C, then 120 °C), monitoring the reaction progress by TLC or LC-MS at each stage.

      • Reaction Monitoring: Do not rely on a fixed reaction time from a literature precedent. Your specific substrates may react faster or slower. Take aliquots every few hours to determine the point of maximum conversion and identify if product degradation is occurring over time.

Issue 2: Formation of Significant Impurities or Side Products

Question: My reaction works, but I'm getting a complex mixture of products, making purification a nightmare. What are the common side reactions and how can I suppress them?

Answer: Side product formation is typically due to the reactivity of intermediates or the presence of competing reaction pathways. Identifying the structure of the main byproduct is the first step toward mitigating its formation.

Potential Causes & Solutions:

  • Hydrodehalogenation (Buchwald-Hartwig):

    • Cause: This occurs when the aryl halide is converted to the corresponding arene (Ar-H instead of Ar-NR₂). It can arise from β-hydride elimination from the palladium-amide complex, which competes with the desired reductive elimination step.[7]

    • Solution:

      • Ligand Choice: Use bulky, electron-rich phosphine ligands. The steric bulk of these ligands favors the reductive elimination pathway over β-hydride elimination.

      • Base Selection: The choice of base can be critical. While strong, non-coordinating bases like NaOtBu or LHMDS are common, they can sometimes promote side reactions. Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which can offer a milder reaction environment.[6]

  • Homocoupling of Aryl Halide (Buchwald-Hartwig):

    • Cause: The formation of a biaryl (Ar-Ar) product often points to issues with the catalyst's oxidative state or side reactions involving the Pd(I) state.

    • Solution:

      • Ensure the reaction is strictly anaerobic. Oxygen can interfere with the catalytic cycle.

      • Re-evaluate your catalyst/ligand ratio. An improper ratio can lead to the formation of less-active or off-cycle palladium species.

  • Incomplete Cyclization (Tandem Reductive Amination):

    • Cause: The linear, N-acylated intermediate may be stable and fail to cyclize efficiently. This step is often the rate-limiting part of the sequence.[9]

    • Solution:

      • Solvent and Additive Effects: The cyclization rate can be highly dependent on the solvent. A study by Comer and coworkers found that acetic acid was an effective additive to promote the transamidation-cyclization step, with acetonitrile being the optimal solvent.[9]

      • Thermal Promotion: After the initial reductive amination is complete (confirmed by LC-MS), increasing the reaction temperature may be necessary to drive the final ring-closing step.

Frequently Asked Questions (FAQs)

Q1: Which base should I choose for a Buchwald-Hartwig amination to synthesize a this compound analog?

A1: The choice of base is critical and substrate-dependent. A good starting point is to screen a few options.

BaseStrengthCommon Use Cases & RationalePotential Issues
NaOtBu StrongThe most common and often most effective base for a wide range of substrates. Its poor coordination to palladium facilitates the catalytic cycle.Can be too harsh for sensitive functional groups, leading to decomposition. Can promote β-hydride elimination.
K₃PO₄ ModerateA milder, non-nucleophilic base. Good for substrates with base-sensitive groups (e.g., esters).May result in slower reaction rates compared to alkoxides. Solubility can be an issue in some solvents.
Cs₂CO₃ ModerateSimilar to K₃PO₄ but often provides better results due to the "caesium effect" and better solubility in organic solvents.[6]More expensive than other inorganic bases.
LHMDS/KHMDS StrongVery strong, non-nucleophilic hindered bases. Useful for deprotonating less acidic amines.Can be aggressive and may not be compatible with all functional groups.

Recommendation: Start with NaOtBu for robust substrates. If you observe decomposition or side reactions, switch to K₃PO₄ or Cs₂CO₃.[6]

Q2: How do I effectively monitor the progress of my reaction?

A2: Relying solely on a literature-prescribed reaction time is a common pitfall. Active monitoring is essential.

  • Thin Layer Chromatography (TLC): The quickest and most common method. Use a suitable eluent system that gives good separation between your starting material, product, and any major byproducts. Stain with KMnO₄ or another suitable agent if your compounds are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides confirmation of the product's mass, helps identify byproducts, and gives a more accurate assessment of the consumption of starting materials. This is particularly crucial for identifying issues like product degradation over time.

Q3: My purified this compound analog appears pure by ¹H NMR, but the yield is low after column chromatography. What is happening?

A3: This issue often points to product loss during the purification step. Piperazine derivatives can be tricky to purify via column chromatography.

  • Adsorption to Silica Gel: The basic nitrogen atoms in the piperazinone ring can strongly adsorb to the acidic silica gel, leading to significant tailing and poor recovery.

  • Solution: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic sites on the silica, preventing product adsorption and leading to sharper peaks and better recovery.[6]

  • Alternative Purification: If chromatography remains problematic, consider an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) and the free-base product re-extracted into an organic solvent.[6]

Q4: Can I use a multi-component reaction (MCR) to build the piperazinone core?

A4: Yes, MCRs like the Ugi reaction are powerful tools for rapidly building molecular complexity and are well-suited for synthesizing diverse libraries of piperazinone analogs.[10][11] A "disrupted" Ugi reaction, for instance, can be employed where an initial Ugi adduct undergoes a spontaneous or triggered intramolecular cyclization to form the piperazinone ring.[12] This approach offers high atom economy and convergence, but optimization of the four-component system (amine, aldehyde/ketone, isocyanide, and carboxylic acid) can be complex.

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in piperazinone synthesis.

TroubleshootingWorkflow Start Low or No Yield Observed Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Reaction_Type Identify Synthetic Route Check_Inert->Reaction_Type BH Buchwald-Hartwig Reaction_Type->BH Pd-Catalyzed RA Reductive Amination Reaction_Type->RA Tandem Screen_Ligands Screen Ligands (e.g., XPhos, RuPhos) BH->Screen_Ligands Check_Reducer Verify Reducing Agent (STAB is standard) RA->Check_Reducer Screen_Bases Screen Bases (NaOtBu vs K3PO4) Screen_Ligands->Screen_Bases Monitor_Temp Monitor Reaction & Optimize Temperature Screen_Bases->Monitor_Temp Add_Acid Add Acetic Acid to Promote Cyclization Check_Reducer->Add_Acid If cyclization stalls Add_Acid->Monitor_Temp Success Improved Yield Monitor_Temp->Success

Caption: A decision tree for troubleshooting low-yield reactions.

Simplified Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.

BuchwaldHartwigCycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(L_n)-X Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(L_n)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (HNR¹R²) Amido_Complex Ar-Pd(II)(L_n)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation (-Base-H⁺) Amido_Complex->Pd0 Reductive Elimination (Ar-NR¹R²) c

Caption: Key steps of the Buchwald-Hartwig amination cycle.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the synthesis of a 1-aryl-piperazin-2-one analog. Note: This procedure should be performed under a strict inert atmosphere.

Materials:

  • Aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.0 mmol, 1.0 eq.)

  • Piperazin-2-one (1.2 mmol, 1.2 eq.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, piperazin-2-one, palladium pre-catalyst, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 4-24 hours. Monitor the reaction progress periodically by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Quench the reaction by slowly adding water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, often with 1% Et₃N added) to afford the desired product.

Protocol 2: General Procedure for Tandem Reductive Amination-Cyclization

This protocol is adapted from methodologies used for substituted piperazin-2-ones.[9]

Materials:

  • An N-(2-oxoethyl)amide (e.g., N-(2-oxoethyl)acetamide, 1.0 mmol, 1.0 eq.)

  • An α-amino ester (e.g., L-phenylalanine methyl ester hydrochloride, 1.0 mmol, 1.0 eq.)

  • Triethylamine (if using an amine salt, 1.0 mmol, 1.0 eq.)

  • Sodium triacetoxyborohydride (STAB, 1.5 mmol, 1.5 eq.)

  • Glacial acetic acid (1.0 mmol, 1.0 eq.)

  • Anhydrous acetonitrile (10 mL)

Procedure:

  • To an oven-dried round-bottom flask, add the α-amino ester hydrochloride and acetonitrile. If using the hydrochloride salt, add triethylamine and stir for 10 minutes at room temperature to generate the free base.

  • Add the N-(2-oxoethyl)amide to the solution.

  • Add the sodium triacetoxyborohydride in one portion, followed by the glacial acetic acid.

  • Stir the reaction at room temperature for 12 hours to allow for the initial reductive amination. Monitor this step by LC-MS to confirm the formation of the linear intermediate.

  • Once the reductive amination is complete, heat the reaction mixture to 40-60 °C and stir for an additional 12-24 hours to drive the cyclization.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of 1-Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Phenylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may face in your experiments.

Introduction to Purification Challenges

This compound, a key building block in medicinal chemistry, often presents purification challenges stemming from its synthesis and inherent chemical properties. Common issues include the presence of structurally similar impurities, unreacted starting materials, and degradation products. This guide offers expert insights and field-proven solutions to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Impurity Identification and Removal

Question 1: I have a crude sample of this compound that shows multiple spots on TLC, some of which are very close to the product spot. What are these likely impurities and how can I get rid of them?

Answer:

Close-running spots on Thin Layer Chromatography (TLC) often indicate the presence of structurally related impurities. Based on common synthetic routes to phenylpiperazine derivatives, these are likely to be:

  • Isomeric Impurities: Depending on the synthetic strategy, you may have isomers such as 1-Phenylpiperazin-3-one. The synthesis of related compounds like 1-methyl-3-phenylpiperazine is known to be contaminated with the 1-methyl-2-phenylpiperazine isomer.

  • Unreacted Starting Materials: Key starting materials like aniline, chloroacetyl chloride, or ethylenediamine derivatives may persist in the crude product.

  • Over-alkylation or Di-substitution Products: If the synthesis involves N-alkylation steps, there is a possibility of forming di-substituted piperazine byproducts.

  • Hydrolysis Products: The lactam ring in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding amino acid derivative.

Solution Workflow:

A multi-step purification strategy is often necessary.

  • Acid-Base Extraction: An initial wash with a dilute acid (e.g., 1M HCl) can help remove unreacted basic starting materials like aniline. Be cautious, as prolonged exposure to strong acids may cause hydrolysis of your product. A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) can remove acidic impurities.

  • Column Chromatography: This is the most effective method for separating closely related impurities. A well-optimized silica gel column chromatography is recommended.

    • Pro-Tip: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity.

  • Recrystallization: If a solid, this is an excellent final polishing step to achieve high purity.

Column Chromatography Troubleshooting

Question 2: I am struggling to get good separation of my this compound using column chromatography. The product co-elutes with an impurity. What can I do?

Answer:

Co-elution is a common problem. Here’s a systematic approach to optimizing your column chromatography:

  • Solvent System Selection: The choice of eluent is critical. For moderately polar compounds like this compound, common solvent systems include hexane/ethyl acetate or dichloromethane/methanol.

    • Troubleshooting: If you are using a hexane/ethyl acetate system and seeing poor separation, try adding a small amount of a more polar solvent like methanol or a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. The triethylamine can help to reduce tailing of basic compounds on silica gel.

  • Gradient Elution: A shallow gradient can improve the separation of closely eluting compounds. For example, instead of going from 10% to 50% ethyl acetate in hexane over 5 column volumes, try a gradient of 20% to 40% over 10 column volumes.

  • Stationary Phase: While silica gel is the most common stationary phase, for challenging separations, consider using alumina (basic or neutral) or a reverse-phase C18 silica gel.

dot

Chromatography_Troubleshooting cluster_optimization Optimization Strategies start Crude this compound column_chromatography Column Chromatography start->column_chromatography poor_separation Poor Separation / Co-elution column_chromatography->poor_separation good_separation Good Separation column_chromatography->good_separation Optimized adjust_solvent Adjust Solvent System (e.g., add MeOH or TEA) poor_separation->adjust_solvent Try First adjust_solvent->column_chromatography shallow_gradient Use a Shallow Gradient adjust_solvent->shallow_gradient If still poor shallow_gradient->column_chromatography change_stationary_phase Change Stationary Phase (Alumina, C18) shallow_gradient->change_stationary_phase For difficult cases change_stationary_phase->column_chromatography

Caption: Troubleshooting workflow for column chromatography of this compound.

Recrystallization and Product Stability

Question 3: My this compound product is an oil, but I know it should be a solid. How can I crystallize it? And once pure, how should I store it to prevent degradation?

Answer:

Obtaining a crystalline solid from an oil can be challenging but is often achievable with the right solvent system.

Recrystallization Protocol:

  • Solvent Screening: The key is to find a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent CategoryExamplesSuitability for this compound
Polar Protic Water, Ethanol, IsopropanolMay have high solubility; good for solvent pairs.
Polar Aprotic Acetone, Ethyl AcetateGood starting points for single-solvent recrystallization.
Nonpolar Hexane, TolueneGood as anti-solvents in a solvent pair system.
  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal if you have one.

Product Stability and Storage:

Phenylpiperazine derivatives can be susceptible to hydrolysis and oxidation[1]. The lactam ring in this compound is a potential site for hydrolysis.

  • Storage Conditions: To ensure stability, store the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon)[2]. This minimizes exposure to moisture and oxygen, which can promote degradation.

dot

Stability_Factors cluster_degradation Degradation Pathways cluster_causes Contributing Factors product This compound hydrolysis Hydrolysis (cleavage of lactam ring) product->hydrolysis oxidation Oxidation (at piperazine nitrogens) product->oxidation moisture Moisture/Water moisture->hydrolysis oxygen Oxygen (Air) oxygen->oxidation light Light light->oxidation heat Heat heat->hydrolysis heat->oxidation

References

Technical Support Center: Improving the Stability of 1-Phenylpiperazin-2-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals encountering stability challenges with 1-Phenylpiperazin-2-one in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address common issues and ensure the integrity of your experimental results.

Understanding the Instability of this compound

This compound is a bifunctional molecule, possessing both a lactam (a cyclic amide) and a piperazine ring. This unique structure, while conferring desirable pharmacological properties, also presents inherent stability challenges in aqueous environments. The primary degradation pathway is the hydrolysis of the lactam ring, which is susceptible to both acid and base catalysis.[1] This reaction opens the six-membered ring to form N-(2-aminoethyl)-N-phenylglycine. Additionally, the piperazine moiety can be susceptible to oxidation.[2] Understanding these mechanisms is the first step in designing robust experimental conditions and formulations.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I've just dissolved my this compound in an aqueous buffer, and I'm seeing rapid degradation in my initial analysis. What's happening and how can I fix it?

Answer: Rapid degradation upon dissolution is a classic sign of pH-dependent hydrolysis. The lactam ring in your compound is likely being cleaved by either acid or base catalysis, depending on the pH of your buffer. To mitigate this, it is crucial to identify the pH of maximum stability for your compound.

Protocol 1: Determining the pH-Stability Profile

This experiment will help you identify the optimal pH range for your future studies.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Calibrated pH meter

  • HPLC system with a suitable column (e.g., C18)

  • Constant temperature incubator or water bath

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a non-aqueous, water-miscible solvent like acetonitrile or DMSO.

  • Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10).

  • Incubation: In separate vials, dilute a small aliquot of the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Time Points: Place the vials in a constant temperature environment (e.g., 25°C or 37°C). At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Analysis: Immediately analyze the samples by a suitable stability-indicating HPLC method (see Protocol 3) to determine the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH. Determine the degradation rate constant (k) for each pH. A plot of log(k) versus pH will reveal the pH of maximum stability (the lowest point on the curve).[1]

Causality: The rate of hydrolysis is often minimized in the neutral to slightly acidic pH range for many lactams. By systematically evaluating the degradation across a pH spectrum, you can empirically determine this optimal window for your specific molecule.

Question 2: My analytical results are inconsistent, and I suspect my compound is degrading during my experiments. How can I confirm this and identify the degradation products?

Answer: Inconsistent results are a strong indicator of compound instability. A forced degradation study is the definitive way to identify potential degradation products and establish the degradation pathway. This information is also critical for developing a stability-indicating analytical method.[3]

Diagram 1: Predicted Hydrolytic Degradation of this compound

This compound This compound N-(2-aminoethyl)-N-phenylglycine N-(2-aminoethyl)-N-phenylglycine This compound->N-(2-aminoethyl)-N-phenylglycine Hydrolysis (H₂O) Acid or Base Catalysis

Caption: Predicted primary hydrolytic degradation pathway.

Protocol 2: Forced Degradation Study

This protocol will intentionally degrade your compound under various stress conditions to identify potential degradants.

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector and ideally a mass spectrometer (MS)

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system for each condition.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C).[3]

    • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Incubate at room temperature.[3]

    • Oxidation: Mix the drug solution with 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Store the solid drug substance and a solution of the drug in an oven at an elevated temperature (e.g., 70°C).[4]

    • Photodegradation: Expose the solid drug substance and a solution of the drug to light in a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/m²).[5]

  • Time Points and Analysis: At various time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis. Analyze all samples by a stability-indicating HPLC-PDA-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • The PDA detector will help determine if the new peaks are spectrally pure.

    • The MS detector will provide the mass-to-charge ratio (m/z) of the degradation products, which is crucial for their identification.[6]

Trustworthiness: This systematic approach ensures that you challenge the molecule under all ICH-recommended stress conditions, providing a comprehensive picture of its degradation liabilities.[3]

Question 3: I'm having trouble developing an HPLC method that separates my parent compound from its degradation products. What should I do?

Answer: Developing a robust, stability-indicating HPLC method is essential. If you are facing co-elution issues, you need to systematically optimize your chromatographic conditions.

Protocol 3: Developing a Stability-Indicating HPLC Method

Objective: To achieve baseline separation of this compound from all potential degradation products identified in the forced degradation study.

Starting Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

Optimization Strategy:

  • Inject a Mixture of Stressed Samples: Prepare a mixture of your acid, base, and oxidative stressed samples (after neutralization) to have all potential degradation products in one injection.

  • Modify the Gradient: If you have co-elution, first try modifying the gradient slope. A shallower gradient will provide more time for separation.

  • Adjust Mobile Phase pH: The ionization state of your compound and its degradation products can significantly affect retention. Try different mobile phase pH values (e.g., using phosphate buffer at pH 3 and pH 7) to alter selectivity.

  • Change the Organic Modifier: If acetonitrile doesn't provide adequate separation, try methanol. The different solvent properties can alter the elution order.

  • Try a Different Column Chemistry: If C18 is not effective, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano column, to provide alternative separation mechanisms.

Diagram 2: Workflow for Stability Study and Method Development

cluster_0 Forced Degradation cluster_1 Method Development cluster_2 Stability Study Acid Acid HPLC_Dev Develop HPLC Method Acid->HPLC_Dev Base Base Base->HPLC_Dev Oxidation Oxidation Oxidation->HPLC_Dev Heat Heat Heat->HPLC_Dev Light Light Light->HPLC_Dev HPLC_Val Validate Method HPLC_Dev->HPLC_Val pH_Profile pH-Stability Profile HPLC_Val->pH_Profile Formulation Formulation Optimization pH_Profile->Formulation

Caption: General workflow for a stability study.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound? A1: Due to its potential for hydrolysis, it is best to prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous DMSO or acetonitrile. Prepare fresh solutions for each experiment if possible. If storage is necessary, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: Can I use co-solvents to improve the stability of my compound in aqueous solutions? A2: Yes, co-solvents like propylene glycol or polyethylene glycol (PEG) can sometimes improve stability by reducing the activity of water.[7] However, this should be confirmed experimentally as the effect can be compound-specific. The pH of the final solution remains a critical factor.

Q3: Are there any excipients I can add to my formulation to prevent oxidative degradation? A3: If your forced degradation study indicates susceptibility to oxidation, you can incorporate antioxidants into your formulation. Common antioxidants include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT). The choice of antioxidant will depend on the specifics of your formulation and its intended use.

Q4: How should I store my solid this compound? A4: Store the solid compound in a tightly sealed container, protected from light and moisture, at a cool and constant temperature. For long-term storage, consider placing it in a desiccator.

Q5: What are the typical stress conditions for a forced degradation study? A5: The table below summarizes typical conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°C
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature
Oxidation 3% to 30% H₂O₂, room temperature
Thermal 40°C to 80°C (solid and solution)
Photolytic 1.2 million lux hours and 200 watt hours/m²

References

common side reactions in 1-Phenylpiperazin-2-one synthesis and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Phenylpiperazin-2-one Synthesis

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals. This compound is a valuable scaffold and intermediate in the development of pharmacologically active agents. However, its synthesis can be accompanied by specific side reactions that impact yield and purity.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common synthetic challenges and provide validated protocols to prevent them, ensuring a robust and reproducible process.

Section 1: Overview of the Primary Synthetic Route

The most common and direct route to this compound involves a two-step, one-pot procedure starting from N-phenylethylenediamine.

  • N-Acylation: Selective acylation of the primary amine of N-phenylethylenediamine with an acetylating agent like chloroacetyl chloride or ethyl chloroacetate.

  • Intramolecular Cyclization: Base-mediated intramolecular SN2 reaction (cyclization) of the resulting chloroacetamide intermediate to form the six-membered lactam ring.

This pathway, while straightforward, requires careful control of reaction conditions to prevent the formation of undesired byproducts.

Synthesis_Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization NPE N-Phenylethylenediamine Inter Intermediate: N-(2-Chloroacetyl)-N'-phenylethylenediamine NPE->Inter Slow Addition Low Temp (0 °C) CAC Chloroacetyl Chloride or Ethyl Chloroacetate CAC->Inter PPO This compound Inter->PPO Base (e.g., K₂CO₃, NaH) Heat

Caption: Primary synthetic route to this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My overall yield is very low. What are the most likely causes?

A1: Low yield is typically a result of one or more competing side reactions or incomplete conversion in either of the two main steps. The most common culprits are:

  • Diacylation of the Starting Material: The formation of a double-acylated byproduct on both nitrogen atoms of N-phenylethylenediamine.

  • Polymerization: Intermolecular reactions competing with the desired intramolecular cyclization, especially at high concentrations.

  • Incomplete Cyclization: The chloroacetamide intermediate fails to cyclize completely due to suboptimal base, temperature, or solvent conditions.

Each of these issues is addressed in detail below.

Q2: I'm observing a significant byproduct with a higher molecular weight, which I suspect is from diacylation. How can I prevent this?

A2: This is a classic selectivity problem. N-phenylethylenediamine has two nucleophilic nitrogen atoms: a primary (aliphatic) and a secondary (aromatic). The primary amine is significantly more nucleophilic and should react preferentially. However, under harsh conditions or with improper stoichiometry, the secondary amine can also be acylated.

Causality: The formation of the diacylated product, N-chloroacetyl-N'-(chloroacetyl)-N-phenylethylenediamine, occurs when the acylating agent (e.g., chloroacetyl chloride) is present in excess or added too quickly. High local concentrations of the acylating agent can overcome the nucleophilicity difference between the two amines.

Prevention Strategy: The key is to control the reaction to favor mono-acylation.

  • Slow, Controlled Addition: Add the chloroacetyl chloride or ethyl chloroacetate dropwise to a cooled (0 °C) solution of the diamine. This maintains a low concentration of the acylating agent, ensuring it reacts with the more nucleophilic primary amine before it has a chance to react with the secondary amine.

  • Stoichiometry: Use a slight excess of the diamine (e.g., 1.1 equivalents) relative to the acylating agent (1.0 equivalent) to ensure the acylating agent is the limiting reagent.

  • Choice of Acylating Agent: Using ethyl chloroacetate instead of chloroacetyl chloride can sometimes provide better control. The reaction is generally slower, reducing the likelihood of diacylation.[1][2]

Side_Reaction_Diacylation NPE N-Phenylethylenediamine Desired Desired Mono-acylated Intermediate NPE->Desired Primary Amine (More Nucleophilic) Undesired Undesired Di-acylated Byproduct NPE->Undesired Secondary Amine (Less Nucleophilic) CAC Chloroacetyl Chloride (Excess or Rapid Addition) CAC->Desired CAC->Undesired

Caption: Competing mono- and di-acylation pathways.

Q3: My cyclization step is stalling, leaving unreacted N-(2-chloroacetyl)-N'-phenylethylenediamine. How can I drive the reaction to completion?

A3: Incomplete cyclization points to insufficient activation for the intramolecular SN2 reaction. The key factors to optimize are the base, solvent, and temperature.

Causality: The cyclization requires a base strong enough to deprotonate the secondary amine (the aniline nitrogen), turning it into a potent nucleophile that can displace the chloride on the other end of the molecule. If the base is too weak or the conditions are too mild, this deprotonation and subsequent cyclization will be slow or incomplete.

Troubleshooting Steps:

  • Base Selection: A common choice is potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[3] If this is not effective, a stronger, non-nucleophilic base may be required. Sodium hydride (NaH) in an anhydrous solvent like THF or DMF is a very effective option, as it irreversibly deprotonates the amine.[3]

  • Solvent Effects: The reaction proceeds best in polar aprotic solvents (DMF, DMSO, acetonitrile) which solvate the cation of the base but do not interfere with the nucleophilicity of the deprotonated amine. Protic solvents (e.g., ethanol, water) should be avoided as they can protonate the amine anion and interfere with the reaction.

  • Temperature: Increasing the reaction temperature (e.g., from room temperature to 80-100 °C) will increase the rate of the SN2 cyclization. Monitor the reaction by TLC to track the disappearance of the starting intermediate.

  • Catalytic Additive: In some cases, adding a catalytic amount of sodium iodide (NaI) can accelerate the reaction via the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide, which is a better leaving group.

Q4: Analysis of my crude product suggests polymerization. What causes this and how can I promote intramolecular cyclization instead?

A4: Polymerization is a classic side reaction in processes where intramolecular and intermolecular reactions compete.[4]

Causality: At high concentrations, a deprotonated amine on one molecule is more likely to react with the chloroacetyl group of a different molecule (intermolecular reaction) rather than the chloroacetyl group on its own molecule (intramolecular cyclization). This leads to the formation of dimers, trimers, and eventually, polymers.

Prevention Strategy (High-Dilution Principle): The solution is to run the cyclization step under high-dilution conditions. This physically separates the intermediate molecules from each other in the solvent, making the intramolecular pathway statistically far more likely.

Polymerization_vs_Cyclization cluster_0 High Concentration cluster_1 High Dilution Inter1 Molecule A Polymer Polymer Chain Inter1->Polymer Intermolecular Reaction Inter2 Molecule B Inter2->Polymer Inter3 Molecule C Product Desired Product Inter3->Product Intramolecular Cyclization

Caption: Effect of concentration on reaction outcome.

Protocol for High-Dilution Cyclization:

  • Prepare two separate solutions:

    • Solution A: The crude N-(2-chloroacetyl)-N'-phenylethylenediamine intermediate dissolved in a large volume of the chosen anhydrous solvent (e.g., THF, DMF).

    • Solution B: The base (e.g., NaH or K₂CO₃) suspended in a large volume of the same solvent.

  • Heat the base suspension (Solution B) to the desired reaction temperature.

  • Using a syringe pump, add Solution A to Solution B very slowly over several hours (e.g., 4-8 hours).

  • After the addition is complete, allow the reaction to stir at temperature for an additional 1-2 hours to ensure completion.

This technique ensures the concentration of the reactive intermediate remains extremely low throughout the reaction, strongly favoring the desired intramolecular cyclization.[4]

Section 3: Data & Troubleshooting Summary

Problem Observed Primary Cause(s) Recommended Solutions & Key Parameters
Low Overall Yield Diacylation, Polymerization, Incomplete CyclizationAddress specific side reactions as detailed in this guide.
Diacylation Byproduct Poor selectivity in N-acylation step (excess acylating agent, high concentration/temp).1. Add acylating agent dropwise at 0 °C. 2. Use 1.0 eq. acylating agent to 1.1 eq. diamine. 3. Consider ethyl chloroacetate over chloroacetyl chloride for slower, more controlled reaction.
Incomplete Cyclization Insufficiently strong base, wrong solvent, or low temperature.1. Use a strong base (NaH > K₂CO₃). 2. Use anhydrous polar aprotic solvent (DMF, THF). 3. Increase temperature to 80-100 °C. 4. Add catalytic NaI.
Polymer Formation High concentration during the cyclization step favors intermolecular reaction.1. Employ the High-Dilution Principle . 2. Use a syringe pump for slow addition of the intermediate to a heated suspension of the base over several hours.
Difficult Purification Presence of polar byproducts and unreacted starting materials.1. Acid-Base Extraction: Dissolve crude product in ethyl acetate, wash with dilute HCl to remove unreacted amines, then wash with NaHCO₃ solution. 2. Recrystallization: Try solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures. 3. Column Chromatography: Use silica gel with a gradient eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

Section 4: References

  • Gerona-Navarro, G., Bonache, M. A., Herranz, R., & Gonzalez-Muniz, R. (2005). Entry to New Conformationally Constrained Amino Acids. First Synthesis of 3-Unsubstituted 4-Alkyl-4-carboxy-2-azetidinone Derivatives via an Intramolecular Nα-Cα-Cyclization Strategy. ResearchGate. --INVALID-LINK--[5][6]

  • Ayala, L., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. --INVALID-LINK--[7]

  • Klán, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. --INVALID-LINK--[8]

  • Badorc, A., et al. (2011). Intramolecular cyclization of N-phenyl N'-(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. Biochemical Pharmacology. --INVALID-LINK--[9]

  • ResearchGate Discussion. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. --INVALID-LINK--[3]

  • Perrin, D.M. (2000). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. Journal of Peptide Research. --INVALID-LINK--[4]

  • Singh, U. P., & Bhat, H. R. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? ResearchGate. --INVALID-LINK--[1]

  • ACS Community Discussion. (2019). reaction with ethyl chloroacetate. American Chemical Society Community. --INVALID-LINK--[2]

References

Technical Support Center: Enhancing the Purity of 1-Phenylpiperazin-2-one for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for the purification of 1-Phenylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals who require high-purity compounds for reliable and reproducible biological assay results. Impurities, even in trace amounts, can lead to erroneous data, false positives, or misinterpreted structure-activity relationships (SAR)[1][2]. This resource provides in-depth troubleshooting advice, detailed protocols, and the rationale behind critical experimental steps to ensure your this compound meets the stringent purity requirements for biological applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My biological assay is giving inconsistent or unexpected results. Could compound purity be the issue?

A: Absolutely. This is one of the most common reasons for unreliable bioassay data. Low compound solubility and the presence of impurities are significant contributors to issues like underestimated activity, reduced hit rates in high-throughput screening (HTS), and poor data variability[3][4][5].

  • Causality:

    • Bioactive Impurities: Unreacted starting materials, by-products from synthesis, or degradation products can have their own biological activity, leading to false-positive results or masking the true activity of your compound. For instance, residual catalysts or metal impurities from synthetic steps are known to cause false positives in HTS campaigns[2].

    • Assay Interference: Some impurities can interfere directly with the assay technology (e.g., fluorescence quenching, light scattering) or denature the target protein.

    • Inaccurate Concentration: If a significant portion of your weighed sample is an impurity, the calculated molar concentration of your active compound will be incorrect, leading to flawed dose-response curves and inaccurate potency measurements (IC₅₀/EC₅₀).

Q2: What are the likely impurities in my sample of this compound?

A: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of aniline with bromoacetyl bromide, followed by cyclization.[6] Potential impurities include:

  • Unreacted Starting Materials: Aniline, bromoacetyl bromide, or related precursors.

  • By-products: Di-substituted products or polymers formed during the reaction. In syntheses of related phenylpiperazines, isomeric by-products like 1-methyl-2-phenylpiperazine can form, which can be difficult to separate[7].

  • Solvent and Reagents: Residual solvents (e.g., dioxane, toluene) and reagents (e.g., triethylamine, potassium tert-butoxide) used during synthesis and workup[8].

  • Degradation Products: Phenylpiperazine derivatives can be susceptible to hydrolysis or oxidation depending on their structure and storage conditions[9]. While this compound is generally stable, prolonged exposure to harsh acidic or basic conditions, or to air and light, can lead to degradation.

Q3: How do I choose the best purification method for my crude product?

A: The choice depends on the physical state of your crude product and the nature of the impurities. The following workflow provides a general decision-making process.

Purification_Workflow start Crude this compound q1 Is the crude product a solid? start->q1 recrystallization Recrystallization q1->recrystallization Yes q2 Are impurities significantly different in polarity? q1->q2 No (Oily/Waxy) end_pure High-Purity Product (>98%) recrystallization->end_pure chromatography Column Chromatography chromatography->end_pure q2->chromatography Yes wash Solvent Wash / Trituration q2->wash No (Similar Polarity) wash->chromatography

Caption: Decision workflow for selecting a purification method.

  • Recrystallization: This is the most effective method for purifying solid compounds if a suitable solvent can be found. It is excellent for removing small amounts of impurities that have different solubility profiles.

  • Column Chromatography: This is the workhorse technique for purifying oils or for separating complex mixtures where components have different polarities[8][10]. It is highly effective but can be more time-consuming and resource-intensive.

  • Solvent Wash (Trituration): If your solid product is contaminated with a highly soluble impurity, washing or stirring it with a solvent in which your desired compound is insoluble can be a quick and effective preliminary purification step.

Q4: I'm trying to recrystallize my product, but no crystals are forming. What's going wrong?

A: This is a common issue in recrystallization. The cause is usually related to solvent choice, concentration, or cooling rate.

Recrystallization_Troubleshooting start Problem: No Crystals Form cause1 Possible Cause: Too much solvent used start->cause1 cause2 Possible Cause: Solution cooled too quickly start->cause2 cause3 Possible Cause: Supersaturation not achieved start->cause3 cause4 Possible Cause: Incorrect solvent system start->cause4 solution1 Solution: Boil off some solvent to concentrate the solution cause1->solution1 solution2 Solution: Re-heat to dissolve, then allow to cool slowly at room temp, then in an ice bath cause2->solution2 solution3 Solution: 1. Scratch inner wall of the flask with a glass rod. 2. Add a seed crystal. cause3->solution3 solution4 Solution: Re-evaluate solvent. Try a binary solvent system (one solvent for dissolving, one for precipitating). cause4->solution4

Caption: Troubleshooting guide for failed recrystallization.

In-Depth Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is based on the principle that the desired compound and its impurities have different solubilities in a given solvent. The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). The ideal solvent should dissolve the compound when hot but cause it to precipitate upon cooling. A binary solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions near its boiling point, swirling to aid dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Solvent System Solubility (Hot) Solubility (Cold) Notes
Isopropanol HighLowA good first choice for moderately polar compounds.
Ethyl Acetate HighModerate-LowEffective, but ensure the compound is not too soluble at room temperature.
Toluene HighLowGood for less polar compounds; higher boiling point requires caution.
Ethanol/Water High (in Ethanol)Low (in mixture)A versatile binary system. Dissolve in hot ethanol, then add water dropwise until cloudy. Re-heat to clarify and then cool.
Protocol 2: Purification by Flash Column Chromatography

This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent)[10].

Step-by-Step Methodology:

  • TLC Analysis: First, analyze your crude mixture using Thin-Layer Chromatography (TLC) to determine the optimal eluent system. Test various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal system gives your desired compound an Rf value of ~0.3-0.4 and separates it well from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into a glass column, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain your pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment: Did it Work?

Never assume a purification procedure was successful without analytical confirmation. Use a combination of methods to establish purity and confirm the structure.

Technique Principle Information Provided Pros & Cons
HPLC Differential partitioning between a stationary and mobile phase.Quantitative purity (% area), presence of impurities.Pro: Highly sensitive and quantitative. Con: Requires method development.[11][12]
¹H and ¹³C NMR Nuclear magnetic resonance of atomic nuclei.Structural confirmation, detection of impurities with different chemical structures.Pro: Provides definitive structural information. Con: Less sensitive to impurities with similar structures.[13][14]
GC-MS Gas chromatography separation followed by mass spectrometry.Purity assessment and mass identification of volatile components.Pro: Excellent for volatile impurities and provides molecular weight. Con: Compound must be thermally stable.
Melting Point Temperature range over which a solid melts.A sharp melting point close to the literature value indicates high purity.Pro: Quick and simple. Con: Not definitive; impurities can sometimes sharpen the melting point.

Storage and Handling of Purified Compound

Once purified, proper storage is crucial to maintain stability.

  • Conditions: Store this compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), to prevent oxidation[15].

  • Temperature: For long-term storage, keep the compound in a cool, dark place, such as a refrigerator (2-8°C) or freezer[16][17].

  • DMSO Solutions: If preparing stock solutions in DMSO for assays, be aware that repeated freeze-thaw cycles can lead to compound precipitation or degradation[3][5]. It is advisable to aliquot stock solutions into single-use vials.

References

Technical Support Center: Reproducible 1-Phenylpiperazin-2-one Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-Phenylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure reproducible and successful experiments. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Low or No Yield of this compound

Question: I am getting a very low yield, or no desired product at all, in my synthesis of this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the quality of reagents, reaction conditions, and the chosen synthetic route. The most common method involves a two-step process: N-acylation of an aniline derivative followed by an intramolecular cyclization. Let's break down the potential pitfalls in each step.

Step 1: N-acylation of N-phenylethylenediamine with Chloroacetyl Chloride

  • Incomplete Reaction: The initial acylation may not have gone to completion. This can be due to:

    • Insufficient Base: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. A sufficient amount of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the acid.[1]

    • Low Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control its exothermicity. However, if the temperature is too low, the reaction rate may be significantly reduced.

    • Poor Quality Reagents: Chloroacetyl chloride is moisture-sensitive and can hydrolyze to chloroacetic acid, which will not react as desired. Ensure you are using a fresh, high-purity reagent.

  • Side Reactions:

    • Di-acylation: If the reaction conditions are not carefully controlled, the desired intermediate, N-(2-(phenylamino)ethyl)-2-chloroacetamide, can undergo further acylation. Using a slight excess of the diamine can help to minimize this.

Step 2: Intramolecular Cyclization

  • Ineffective Base: The cyclization to form the piperazinone ring requires a strong enough base to deprotonate the secondary amine, which then acts as a nucleophile to displace the chloride. Common bases for this step include potassium carbonate or sodium hydride. The choice of base and solvent is critical.

  • Competing Intermolecular Reactions: If the concentration of the chloroacetamide intermediate is too high during the cyclization step, intermolecular reactions can occur, leading to the formation of dimers or polymers instead of the desired cyclic product. High-dilution conditions can favor the intramolecular cyclization.

  • Hydrolysis of the Product: this compound can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, which could lead to ring-opening.[2][3]

Recommended Protocol for Improved Yield:

This protocol is based on the reaction of N-phenylethylenediamine with chloroacetyl chloride followed by cyclization.

Parameter Recommendation Rationale
Reagents Use freshly distilled/opened N-phenylethylenediamine and chloroacetyl chloride.Ensures high purity and reactivity.
Solvent Dry, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).Prevents hydrolysis of chloroacetyl chloride.
Base (Acylation) 2.2 equivalents of Triethylamine (TEA) or DIPEA.Neutralizes HCl and prevents di-acylation.[1]
Temperature (Acylation) Add chloroacetyl chloride dropwise at 0 °C.Controls the exothermic reaction.
Reaction Monitoring (Acylation) Thin Layer Chromatography (TLC) to monitor the disappearance of the starting diamine.Ensures the reaction goes to completion.
Cyclization Base 1.5 equivalents of Potassium Carbonate in a polar aprotic solvent like Acetonitrile or DMF.A moderately strong base that is effective for this cyclization.
Cyclization Conditions Heat the reaction mixture at 60-80 °C.Provides sufficient energy for the intramolecular cyclization.
Work-up Quench the reaction with water and extract the product with an organic solvent.Isolates the crude product.
Presence of Impurities in the Final Product

Question: My final product shows multiple spots on TLC and extra peaks in the NMR spectrum. What are the likely impurities and how can I purify my this compound?

Answer:

The presence of impurities is a common challenge. Understanding the potential side products of your reaction is key to devising an effective purification strategy.

Common Impurities and Their Origin:

  • Unreacted Starting Materials: N-phenylethylenediamine or the chloroacetamide intermediate may be present if the reactions did not go to completion.

  • Di-acylated Byproduct: Formed during the acylation step, as discussed previously.

  • Polymeric Byproducts: Resulting from intermolecular reactions during the cyclization step.

  • Ring-Opened Product: Due to hydrolysis of the lactam ring in this compound during work-up or purification.[2]

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.

    Parameter Recommendation
    Stationary Phase Silica Gel (230-400 mesh)
    Mobile Phase Gradient of 20% to 50% Ethyl Acetate in Hexanes
    Detection UV light (254 nm) or potassium permanganate stain
  • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent method for obtaining highly pure material.

    Recommended Recrystallization Protocol:

    • Solvent System: A mixture of ethanol and water, or ethyl acetate and hexanes, often works well.

    • Procedure:

      • Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethanol).

      • Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to start with for this compound?

For laboratory-scale synthesis, the reaction of N-phenylethylenediamine with chloroacetyl chloride followed by base-mediated cyclization is a reliable and well-documented method. For larger-scale productions or for creating diverse analogs, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation reactions can be considered, though they may require more optimization of catalysts and ligands.[5]

Q2: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation of your starting material and product (e.g., 50% ethyl acetate in hexanes). Visualize the spots under a UV lamp or by staining with potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q3: My this compound product is an oil, not a solid. How can I crystallize it?

If the product is an oil, it may be due to residual solvent or impurities. First, ensure all solvent is removed under high vacuum. If it remains an oil, try dissolving it in a small amount of a solvent in which it is very soluble (like dichloromethane or ethyl acetate) and then adding an anti-solvent in which it is poorly soluble (like hexanes or pentane) dropwise while scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product, if available, can also be effective.

Q4: Is this compound stable? What are the recommended storage conditions?

This compound is generally stable at room temperature when stored in a cool, dry place away from light. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions.[2] For long-term storage, it is recommended to keep it in a tightly sealed container at 0-8°C.[6]

Experimental Workflow & Diagrams

Synthetic Pathway Diagram

The following diagram illustrates the common two-step synthesis of this compound.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization N-phenylethylenediamine N-phenylethylenediamine Intermediate N-(2-(phenylamino)ethyl) -2-chloroacetamide N-phenylethylenediamine->Intermediate  + Chloroacetyl Chloride  Triethylamine, DCM, 0 °C Chloroacetyl_chloride Chloroacetyl Chloride Intermediate_2 N-(2-(phenylamino)ethyl) -2-chloroacetamide Product This compound Intermediate_2->Product  Potassium Carbonate  Acetonitrile, 80 °C

Caption: Two-step synthesis of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for troubleshooting low product yield.

G Start Low Yield of This compound Check_Step1 Analyze Step 1: N-Acylation Start->Check_Step1 Check_Step2 Analyze Step 2: Cyclization Start->Check_Step2 Incomplete_Acylation Incomplete Reaction? Check_Step1->Incomplete_Acylation Side_Reaction_Acylation Side Reactions? Check_Step1->Side_Reaction_Acylation Ineffective_Cyclization Ineffective Cyclization? Check_Step2->Ineffective_Cyclization Side_Reaction_Cyclization Side Reactions? Check_Step2->Side_Reaction_Cyclization Solution_Base_Temp Increase base concentration Optimize temperature Incomplete_Acylation->Solution_Base_Temp Yes Solution_Reagent_Quality Use fresh, pure reagents Incomplete_Acylation->Solution_Reagent_Quality Yes Solution_Diacylation Use slight excess of diamine Side_Reaction_Acylation->Solution_Diacylation Yes Solution_Base_Solvent Use stronger base Optimize solvent Ineffective_Cyclization->Solution_Base_Solvent Yes Solution_High_Dilution Use high-dilution conditions Side_Reaction_Cyclization->Solution_High_Dilution Yes

Caption: Troubleshooting workflow for low yield.

References

identifying and minimizing impurities in 1-Phenylpiperazin-2-one samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Phenylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize impurities in your samples, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Synthesis & Impurity Formation

Q1: What are the most common synthetic routes to this compound, and what impurities can I expect from them?

A1: this compound is typically synthesized through a cyclization reaction. Two common routes are:

  • Reaction of N-phenylethylenediamine with an activated acetic acid derivative (e.g., ethyl bromoacetate): In this method, N-phenylethylenediamine is reacted with a reagent like ethyl bromoacetate, followed by base-catalyzed intramolecular cyclization.

  • Reaction of aniline with a bis-electrophilic reagent: This involves reacting aniline with a reagent containing two electrophilic centers, such as bis(2-chloroethyl)amine, followed by oxidation to form the lactam ring. A related approach involves the reaction of aniline with ethyl chloroacetate to form an intermediate that is then cyclized.

Common Impurities to Expect:

  • Unreacted Starting Materials: Residual N-phenylethylenediamine, aniline, or ethyl bromoacetate can be present in the crude product.

  • Over-alkylation Products: If using a bis-electrophilic reagent, there is a possibility of forming dimeric or polymeric byproducts.

  • Positional Isomers: If substituted anilines are used, impurities from the reaction at different positions on the aromatic ring can occur.

  • Hydrolysis Products: The lactam ring in this compound is susceptible to hydrolysis, which can lead to the formation of N-phenyl-N-(2-aminoethyl)glycine.[1][2]

Q2: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

A2: Identifying an unknown impurity requires a systematic approach. Here is a suggested workflow:

Diagram: Impurity Identification Workflow

Impurity_Identification start Unexpected Peak in HPLC lcms LC-MS Analysis (Determine Molecular Weight) start->lcms gcms GC-MS Analysis (Fragmentation Pattern) lcms->gcms Hypothesize Structure confirm Confirm Structure (Co-injection in HPLC) lcms->confirm If a known impurity is suspected nmr Preparative HPLC/SFC (Isolate Impurity) gcms->nmr If structure is still unclear structure NMR Spectroscopy (1H, 13C, COSY, HSQC) (Structural Elucidation) nmr->structure ref_std Synthesize or Procure Reference Standard structure->ref_std Based on proposed structure ref_std->confirm

Caption: A logical workflow for identifying unknown impurities.

  • LC-MS Analysis: The first step is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the molecular weight of the impurity, which is a critical piece of information for proposing potential structures.

  • GC-MS Analysis: If the impurity is volatile, Gas Chromatography-Mass Spectrometry (GC-MS) can provide valuable information about its fragmentation pattern.[3][4] The fragmentation of the piperazine ring often yields characteristic ions.[5]

  • Isolation and NMR Spectroscopy: For definitive structural elucidation, the impurity needs to be isolated, typically using preparative HPLC or Supercritical Fluid Chromatography (SFC). Once isolated, a suite of Nuclear Magnetic Resonance (NMR) spectroscopy experiments (¹H, ¹³C, COSY, HSQC) can be performed to determine the exact structure.[6]

  • Reference Standard: Once a putative structure is determined, it is best practice to synthesize or purchase a reference standard of the suspected impurity and confirm its identity by co-injection in your HPLC system.

Q3: My sample of this compound is showing signs of degradation over time. What is the likely cause and how can I prevent it?

A3: The most probable cause of degradation is the hydrolysis of the lactam (amide) bond within the piperazin-2-one ring, especially in the presence of water and acidic or basic conditions.[1][2] This will lead to the formation of N-phenyl-N-(2-aminoethyl)glycine.

Prevention Strategies:

  • Storage Conditions: Store your samples in a cool, dry, and dark place. A desiccator or a controlled atmosphere glovebox is ideal.

  • Solvent Choice: For long-term storage in solution, use aprotic and anhydrous solvents.

  • pH Control: Avoid strongly acidic or basic conditions during your experiments and work-up procedures, unless the reaction specifically requires it.

Troubleshooting Purification

Q4: I am having difficulty purifying my this compound sample by recrystallization. What can I do?

A4: Recrystallization is a powerful purification technique, but it requires careful optimization.

Troubleshooting Steps for Recrystallization:

Issue Possible Cause Suggested Solution
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is not saturated.Try a less polar solvent or a solvent mixture. You can also try to concentrate the solution by evaporating some of the solvent. Seeding with a small crystal of pure product can also induce crystallization.
The product oils out. The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too quickly.Use a lower-boiling point solvent. Ensure a slow cooling rate. You can also try adding a co-solvent in which the compound is less soluble.
The purified product is still impure. The impurity has similar solubility to the product in the chosen solvent.Try a different solvent or a multi-step purification approach, such as a preliminary column chromatography followed by recrystallization.

A common and effective solvent for the recrystallization of similar compounds is isopropanol or a mixture of ethanol and water.[3][7][8]

Q5: What are the best practices for removing residual starting materials?

A5: The choice of purification method depends on the properties of the starting materials.

  • Aniline: If you have residual aniline, you can perform an acidic wash (e.g., with dilute HCl) during the work-up to protonate the aniline and extract it into the aqueous layer.

  • N-phenylethylenediamine: Similar to aniline, an acidic wash can be effective.

  • Ethyl bromoacetate: This can often be removed by evaporation under reduced pressure due to its volatility. If it persists, column chromatography is a good option.

Analytical & Purification Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for the analysis of this compound and its impurities. Method optimization will likely be required for your specific sample matrix.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

Causality behind choices:

  • C18 Column: A C18 column is a good starting point for moderately polar compounds like this compound due to its hydrophobic interactions.[9][10]

  • Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate the basic nitrogen atoms in the molecule, leading to better peak shape.

  • Gradient Elution: A gradient is used to effectively separate compounds with a range of polarities, from polar starting materials to less polar byproducts.

Protocol 2: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound from isopropanol.

  • Dissolution: In a flask, add the crude this compound and a small amount of isopropanol. Heat the mixture to boiling with stirring.

  • Saturation: Continue adding small portions of hot isopropanol until the solid just dissolves. It is crucial to not add an excess of solvent to ensure a good yield.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Diagram: Recrystallization Workflow

Recrystallization start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry product Pure Crystals dry->product

References

Technical Support Center: A Guide to Scaling Up 1-Phenylpiperazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Phenylpiperazin-2-one. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to pilot or manufacturing scale. Our focus is on providing practical, field-tested insights to anticipate challenges, troubleshoot common issues, and ensure a robust, scalable, and safe process.

Section 1: Synthesis Fundamentals & Scale-Up Considerations

The successful scale-up of any chemical synthesis requires a deep understanding of the reaction mechanism and critical process parameters. The most common and industrially viable route to this compound involves a two-step process starting from N-phenylethylenediamine.

  • N-Acylation: Reaction of N-phenylethylenediamine with a chloroacetylating agent (e.g., chloroacetyl chloride or an ester like ethyl chloroacetate).

  • Intramolecular Cyclization: Subsequent base-mediated ring closure of the intermediate to form the six-membered lactam ring.

The key to a successful scale-up lies in controlling the interplay of several critical parameters. Moving from a round-bottom flask to a multi-liter reactor changes the game entirely due to shifts in surface-area-to-volume ratios, which profoundly impacts heat and mass transfer.

Table 1: Key Parameters for Scale-Up of this compound Synthesis

ParameterLaboratory Scale (Exemplary)Pilot / Industrial Scale ConsiderationsRationale & Justification
Acylating Agent Chloroacetyl ChlorideEthyl Chloroacetate or Chloroacetic AcidChloroacetyl chloride is highly reactive and generates HCl, posing corrosion and off-gas scrubbing challenges at scale. Esters or the acid itself (with a coupling agent) offer better control over reactivity and exotherms.
Base for Cyclization Triethylamine (TEA), NaOHPotassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃)Inorganic bases are significantly cheaper, easier to handle in large quantities, and simplify downstream processing by avoiding the removal of amine salts. Their use is well-established in industrial cyclization reactions.[1]
Solvent Dichloromethane (DCM), TolueneToluene, 2-Methyl-THF, AcetonitrileAvoid chlorinated solvents due to environmental and regulatory concerns. Toluene is an excellent choice for its azeotropic water removal capabilities during cyclization. 2-MeTHF is a greener alternative.
Temperature Control Ice Bath (0-5 °C)Jacketed Reactor with Chiller (-10 to 10 °C)The N-acylation step is highly exothermic. Precise temperature control via a jacketed reactor is non-negotiable to prevent runaway reactions and minimize byproduct formation.
Purification Flash Column ChromatographyRecrystallizationChromatography is not economically viable for large quantities. Developing a robust recrystallization protocol is paramount for achieving high purity at scale.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.

Question: My overall yield has dropped significantly from 85% at the lab scale to under 60% in the pilot reactor. What are the likely causes?

Answer: A drop in yield during scale-up is a common but solvable issue. The root cause often lies in heat and mass transfer limitations.

  • Cause 1: Inefficient Temperature Control. The acylation of N-phenylethylenediamine is fast and exothermic. In a large reactor, localized "hot spots" can form if mixing or cooling is inadequate. These hot spots promote the formation of side products, such as the di-acylated species, which cannot cyclize and thus reduce your yield.

    • Solution: Ensure your reactor's cooling system can handle the calculated heat evolution. Decrease the addition rate of the chloroacetylating agent to allow the cooling system to keep up. Verify that the agitator speed is sufficient for homogenous mixing without splashing.

  • Cause 2: Incomplete Cyclization. The intramolecular cyclization requires a base to neutralize the generated acid and deprotonate the amine. In a large volume, inefficient mixing can lead to areas of low base concentration, stalling the reaction.

    • Solution: Monitor the reaction completion using an in-process control (IPC) like HPLC or TLC. If the reaction has stalled, consider adding a small additional charge of the base. For solid bases like K₂CO₃, ensure the particle size is small enough to facilitate dissolution and reaction.

  • Cause 3: Product Loss During Workup. Phase separations that are clean in a separatory funnel can become problematic emulsions in a large reactor. Significant product can be lost in the aqueous or interfacial layers.

    • Solution: After the aqueous wash, add a small amount of brine (saturated NaCl solution) to help break emulsions. Allow for adequate settling time. It is often worthwhile to perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

Question: My final product purity is low, with a persistent impurity at ~5-7% that I can't remove by recrystallization. How do I identify and eliminate it?

Answer: This scenario suggests the formation of a byproduct with similar solubility to your desired product.

  • Identification: First, you must identify the impurity. Obtain a sample enriched with the impurity (e.g., from the mother liquor of your recrystallization) and characterize it by LC-MS and NMR. A common culprit is the dimer, formed by the intermolecular reaction of two molecules of the chloroacetylated intermediate instead of an intramolecular cyclization.

  • Elimination Strategy: High Dilution. The formation of intermolecular byproducts like dimers is often concentration-dependent. The intramolecular cyclization is a first-order process, while the intermolecular dimerization is a second-order process.

    • Solution: Run the cyclization step at a higher dilution. While this may seem counterintuitive for throughput, the significant increase in purity often justifies the larger solvent volume. The key is to add the acyclic intermediate slowly to a heated solution of the base and solvent. This "pseudo-high dilution" principle keeps the instantaneous concentration of the intermediate low, favoring the intramolecular pathway. This technique is a cornerstone of macrocyclization but is equally effective here for minimizing dimerization.

Question: The final product is isolating as a dark oil or sticky solid, making filtration and drying impossible. What's wrong?

Answer: This is typically a sign of residual solvent, process impurities, or incorrect crystallization conditions.

  • Cause 1: Trapped Solvent. High-boiling point solvents like DMF or DMSO, if used, can be very difficult to remove.

    • Solution: If possible, switch to a lower-boiling point solvent like acetonitrile or acetone for the final crystallization step. If you must use a high-boiling solvent for the reaction, perform a solvent swap via distillation before beginning the crystallization process.

  • Cause 2: Thermal Degradation. If the reaction or workup temperatures are too high, minor degradation can create tarry impurities that inhibit crystallization.

    • Solution: Review your process for any steps with excessive heat. Ensure distillations are performed under reduced pressure to lower the temperature.

  • Cause 3: Incorrect Crystallization Solvent System. The solvent system that worked for 1 gram may not be optimal for 10 kilograms.

    • Solution: Systematically screen for new recrystallization solvents. A good system will fully dissolve the product at an elevated temperature and provide low solubility at room temperature or below. Consider using a binary solvent system (a "solvent" and an "anti-solvent") to gain finer control over the crystallization process. For example, dissolve the crude product in a minimal amount of hot methanol and then slowly add water (the anti-solvent) until turbidity is observed, followed by slow cooling.

Section 3: Frequently Asked Questions (FAQs) for Scale-Up

  • Q1: What are the most critical safety hazards for this process at scale? The primary hazards are the handling of the corrosive and reactive chloroacetylating agent and managing the exotherm of the N-acylation reaction.[2][3][4] A comprehensive Process Hazard Analysis (PHA) is essential. This should include planning for off-gas management (HCl evolution) and ensuring emergency cooling capabilities are in place. The product itself, like many phenylpiperazine derivatives, may have pharmacological activity and should be handled with appropriate personal protective equipment (PPE).[5]

  • Q2: Which analytical methods are non-negotiable for In-Process Controls (IPCs)? At a minimum, you need HPLC to monitor the disappearance of starting materials and the formation of the product and key byproducts. This provides quantitative data on purity and conversion. TLC can be used as a rapid, qualitative check for reaction completion at the reactor side. GC analysis of the final product is crucial to quantify residual solvents and ensure they are below ICH (International Council for Harmonisation) limits.

  • Q3: Is it better to isolate the chloroacetylated intermediate or perform a one-pot reaction? For scale-up, isolating the intermediate is almost always preferable. A "one-pot" process can seem efficient, but it introduces significant risk. If the first step (acylation) is incomplete or produces byproducts, those impurities are carried into the cyclization step, complicating the final purification immensely. Isolating the intermediate provides a critical purification point and a defined starting material for the cyclization, leading to a more robust and reproducible process overall.

Section 4: Visualization & Workflow

A logical decision-making process is key when troubleshooting. The following diagram illustrates a typical workflow for addressing common issues encountered during the scale-up of this compound synthesis.

Troubleshooting_Workflow start Problem Encountered: Low Yield or Poor Purity check_reaction Step 1: Review Reaction Profile (HPLC/TLC Data) start->check_reaction incomplete_conv Is Conversion Incomplete? check_reaction->incomplete_conv byproducts Are Major Byproducts Present? incomplete_conv->byproducts No incomplete_sol Action: Optimize Reaction - Increase Time/Temperature - Check Reagent Purity/Stoichiometry - Improve Mixing incomplete_conv->incomplete_sol Yes identify_bp Step 2: Identify Byproduct (LC-MS, NMR) byproducts->identify_bp Yes check_workup Step 3: Analyze Workup & Isolation (Check Mother Liquor, Aqueous Layers) byproducts->check_workup No dimer Is it a Dimer or Oligomer? identify_bp->dimer other_bp Other Byproduct (e.g., Di-acylation) dimer->other_bp No dimer_sol Action: Favor Intramolecular Rxn - Use High Dilution Principle - Slow addition of intermediate dimer->dimer_sol Yes other_bp_sol Action: Control Acylation - Lower Temperature (0-5 °C) - Slow Reagent Addition other_bp->other_bp_sol Yes other_bp->check_workup No emulsion Emulsion or Phase Separation Issues? check_workup->emulsion cryst_issue Oily Product or Poor Crystallization? emulsion->cryst_issue No emulsion_sol Action: Improve Phase Split - Add Brine (NaCl) - Back-extract aqueous layer emulsion->emulsion_sol Yes cryst_sol Action: Optimize Crystallization - Screen new solvents/anti-solvents - Control cooling profile - Check for residual high-boiling solvents cryst_issue->cryst_sol Yes

Caption: Troubleshooting Decision Tree for this compound Scale-Up.

Section 5: References

  • A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. Molecules. --INVALID-LINK--

  • CN103980229A - Preparation method of N-phenyl piperazine. Google Patents. --INVALID-LINK--

  • SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. European Patent Office. --INVALID-LINK--

  • New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. --INVALID-LINK--

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. --INVALID-LINK--

  • 1-Phenylpiperazine. PubChem, National Institutes of Health. --INVALID-LINK--

  • CN103980229B - A kind of preparation method of N-phenylpiperazine. Google Patents. --INVALID-LINK--

  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. European Patent Office. --INVALID-LINK--

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents. --INVALID-LINK--

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, U.S. National Library of Medicine. --INVALID-LINK--

  • 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie. --INVALID-LINK--

  • Phenylpiperazine Formation From Aniline. Sciencemadness Discussion Board. --INVALID-LINK--

  • SAFETY DATA SHEET - 1-Phenylpiperazine. Sigma-Aldrich. --INVALID-LINK--

  • 1-Phenylpiperazine Safety Data Sheet. Santa Cruz Biotechnology. --INVALID-LINK--

  • 1-Phenylpiperazine SDS. ECHEMI. --INVALID-LINK--

References

Technical Support Center: Ensuring the Integrity of 1-Phenylpiperazin-2-one During Storage

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and stability of 1-Phenylpiperazin-2-one. By understanding the potential degradation pathways and implementing appropriate handling and storage protocols, users can ensure the integrity and reliability of their experimental results.

Introduction to the Stability of this compound

This compound is a valuable building block in medicinal chemistry, incorporating both a lactam and a phenylpiperazine moiety. This unique structure, while conferring desirable pharmacological properties, also presents specific stability challenges. Degradation of this compound can lead to the formation of impurities, potentially impacting its biological activity and leading to inconsistent experimental outcomes. This guide provides a comprehensive overview of the factors affecting its stability and practical solutions for its preservation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis of the Lactam Ring: The cyclic amide (lactam) bond is prone to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions. This leads to the formation of the corresponding amino acid derivative.[1]

  • Oxidation of the Piperazine Moiety: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation, solid this compound should be stored in a cool, dry, and dark environment. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture and oxygen. Containers should be tightly sealed.

Q3: My this compound powder has changed color. What does this indicate?

A3: A change in color, such as yellowing or browning, is often an indicator of degradation, likely due to oxidation of the piperazine ring. It is crucial to assess the purity of the material before use if any change in appearance is observed.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis. If solutions must be prepared in advance, they should be made in an anhydrous, aprotic solvent and stored at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere. Buffering the solution to a neutral pH may also help to slow down hydrolysis.[1]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent or non-reproducible biological assay results.
  • Potential Cause: Degradation of the this compound stock.

  • Troubleshooting Steps:

    • Purity Check: Analyze the purity of the stored compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from a new or properly stored batch of the compound.

    • Proper Dissolution: Ensure the compound is fully dissolved in an appropriate anhydrous solvent immediately before use.

Issue 2: Appearance of unexpected peaks in HPLC analysis of stored samples.
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Identification: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain the mass of the unknown peaks, which can help in identifying the degradation products.[2]

    • Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate degradation products. This can help to confirm the identity of the unknown peaks in your chromatogram.[2][3]

    • Optimize HPLC Method: Adjust the mobile phase composition, pH, or column type to achieve better separation of the parent compound from its degradants.[2]

Issue 3: The compound is difficult to dissolve after storage.
  • Potential Cause: The compound may be hygroscopic and has absorbed moisture, potentially leading to oligomerization or changes in its physical form.

  • Troubleshooting Steps:

    • Drying: Dry the compound under vacuum before use.

    • Storage Review: Re-evaluate your storage conditions to ensure the container is properly sealed and stored in a desiccator.

Best Practices for Storage and Handling

To ensure the long-term stability of this compound, adhere to the following best practices:

ParameterRecommendationRationale
Temperature Store at 2-8°C or lower.Reduces the rate of chemical degradation.
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidation of the piperazine moiety.
Moisture Store in a desiccator or with a desiccant. Keep container tightly sealed.Minimizes hydrolysis of the lactam ring.
Light Store in an amber vial or in the dark.Prevents photolytic degradation.
Container Use a tightly sealed, clean glass vial.Avoids contamination and exposure to air and moisture.
Solutions Prepare fresh for each experiment. If storage is necessary, use an anhydrous, aprotic solvent and store at -20°C or -80°C for short periods.Minimizes solvent-mediated degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific instrumentation and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase A to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[3][4]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.[2]

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.[2]

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

cluster_main This compound Stability cluster_degradation Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O (Acid/Base catalysis) Oxidation Oxidation This compound->Oxidation O2, Light, Metal Ions

Caption: Key degradation pathways for this compound.

cluster_workflow Troubleshooting Workflow for Purity Issues start Purity Issue Observed (e.g., extra HPLC peak) check_storage Review Storage Conditions start->check_storage analyze_sample Analyze by LC-MS to Identify Impurity check_storage->analyze_sample forced_degradation Perform Forced Degradation Study analyze_sample->forced_degradation compare_data Compare Degradation Profile with Sample forced_degradation->compare_data remediate Remediate Storage/ Synthesize Fresh Batch compare_data->remediate

Caption: Workflow for troubleshooting purity issues.

References

Technical Support Center: Chromatographic Separation of 1-Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 1-Phenylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the efficiency and robustness of your chromatographic separations. Drawing from established principles in separation science and specific insights into the analysis of phenylpiperazine derivatives and related lactam structures, this resource aims to be your first point of reference for method development and troubleshooting.

Introduction: The Chromatographic Challenge of this compound

This compound is a heterocyclic compound featuring a phenyl ring, a piperazine ring, and a lactam (cyclic amide) functional group. This unique combination of moieties presents a distinct set of challenges in chromatographic separation:

  • Polarity and Basicity: The piperazine nitrogen imparts basic properties (the pKa of the parent compound 1-phenylpiperazine is approximately 8.7-9.0), leading to potential interactions with acidic silanols on silica-based stationary phases.[1][2] This can result in poor peak shape, specifically tailing.

  • Chirality: The carbon at the 3-position of the piperazin-2-one ring is a stereocenter, meaning the compound exists as a pair of enantiomers. For pharmaceutical applications, separating and quantifying these enantiomers is often a regulatory requirement, as they can exhibit different pharmacological and toxicological profiles.[3][4]

  • Stability: The lactam ring can be susceptible to hydrolysis, especially under acidic or alkaline mobile phase conditions, which can lead to sample degradation and inaccurate quantification.[5][6][7]

This guide provides a structured approach to overcoming these challenges, focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary analytical technique, with additional considerations for Gas Chromatography (GC) and chiral separations.

Part 1: Troubleshooting Common Chromatographic Issues

This section addresses the most frequently encountered problems during the analysis of this compound. Each issue is broken down by potential causes and actionable solutions, grounded in established chromatographic principles.

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Peak tailing is the most common peak shape issue for basic compounds like this compound, often caused by secondary interactions with the stationary phase.

References

Validation & Comparative

A Comparative Analysis of 1-Phenylpiperazin-2-one Analogs: A Guide to Structure-Potency Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1-phenylpiperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. Its rigid conformation and the synthetic tractability of the piperazine ring allow for systematic modifications, making it an ideal template for exploring structure-activity relationships (SAR). This guide provides a comparative analysis of the potency of this compound and its analogs, with a focus on their applications as central nervous system (CNS) agents. We will delve into the experimental data that underpins our understanding of how subtle chemical changes to this core structure can dramatically influence biological activity.

The this compound Core: A Versatile Pharmacophore

The fundamental structure of this compound consists of a phenyl group attached to one nitrogen of a piperazin-2-one ring. This arrangement provides a unique combination of lipophilic and hydrophilic features, which is crucial for oral bioavailability and crossing the blood-brain barrier. The two nitrogen atoms within the piperazine ring are key to its versatility, offering sites for chemical modification that can fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties[1]. The phenyl ring also presents a readily modifiable site for substitution, allowing for the exploration of a wide chemical space to optimize interactions with biological targets. 1-Phenyl-piperazin-2-one hydrochloride is a commonly used starting material in the synthesis of these derivatives[2].

Comparative Potency of this compound Analogs

The therapeutic potential of this compound analogs spans a range of activities, including antidepressant, anxiolytic, and anticancer effects. The potency of these compounds is highly dependent on the nature and position of substituents on both the phenyl ring and the piperazine moiety.

Serotonergic Activity and Antidepressant Potential

A significant body of research has focused on the interaction of phenylpiperazine derivatives with serotonin (5-HT) receptors, which are key targets for antidepressant and anxiolytic drugs[3]. The potency of these analogs is often evaluated by their binding affinity (Ki) to various 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A, and their ability to inhibit the serotonin transporter (SERT).

For instance, a study on phenylpiperazine pyrrolidin-2-one derivatives, which are structurally related to this compound, demonstrated that specific substitutions can lead to high-affinity ligands for serotonin receptors. Compound EP-42, for example, showed a strong affinity for the 5-HT1A receptor with a Ki value of 24.5 nM, while compound EP-50 displayed the highest affinity for the 5-HT2 receptor in its series with a Ki of 109.1 nM[4]. Another series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs), with several compounds showing potent 5-HT reuptake inhibition[5].

The antidepressant-like effects of these compounds are often confirmed in vivo using models such as the forced swim test, where a reduction in immobility time is indicative of antidepressant activity[4][6].

Table 1: Comparative Potency of Selected Phenylpiperazine Analogs at Serotonergic Targets

Compound IDCore Structure VariationTargetPotency (Ki, nM)Reference
EP-42Phenylpiperazine pyrrolidin-2-one5-HT1A Receptor24.5[4]
EP-50Phenylpiperazine pyrrolidin-2-one5-HT2 Receptor109.1[4]
Compound 4Dihydrothiazole-phenylpiperazine5-HT1A ReceptorData not specified[3]
Compound 4Dihydrothiazole-phenylpiperazine5-HT2A ReceptorData not specified[3]
Compound 4Dihydrothiazole-phenylpiperazine5-HT2C ReceptorData not specified[3]
A201-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-oneSERTPotent inhibition[5]

Note: The specific Ki values for all compounds were not always available in the cited abstracts. "Potent inhibition" indicates that the compound was highlighted as a promising candidate in the study.

Cytotoxic Activity in Cancer Cell Lines

The 1-phenylpiperazine scaffold has also been incorporated into molecules designed as anticancer agents. In a study of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety, the substitution pattern on the phenyl ring was found to be critical for cytotoxic activity. Specifically, compounds with a 3,4-dichlorophenylpiperazine substituent, such as BS130 and BS230, exhibited cytotoxicity against the MCF7 breast adenocarcinoma cell line that was comparable or even superior to the well-known anticancer drug doxorubicin[7]. This highlights the importance of electron-withdrawing groups on the phenyl ring for enhancing anticancer potency in this series.

Table 2: Comparative Cytotoxicity of Phenylpiperazine-1,2-benzothiazine Analogs

Compound IDPhenylpiperazine SubstituentCell LineActivityReference
BS1301-(3,4-dichlorophenyl)piperazineMCF7More cytotoxic than doxorubicin[7]
BS2301-(3,4-dichlorophenyl)piperazineMCF7More cytotoxic than doxorubicin[7]
Doxorubicin- (Reference drug)MCF7Standard[7]

Experimental Protocol: Serotonin 5-HT2A Receptor Radioligand Binding Assay

To provide a practical context for the potency data presented, this section details a representative experimental protocol for a radioligand binding assay to determine the affinity of test compounds for the 5-HT2A receptor. This type of assay is fundamental in the early stages of drug discovery for characterizing ligand-receptor interactions.

Principle

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]ketanserin) for binding to the 5-HT2A receptor in a preparation of cell membranes expressing the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.

Materials
  • Receptor Source: Rat frontal cortex tissue homogenate or cell membranes from a cell line stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin.

  • Non-specific Binding Ligand: Mianserin or another suitable 5-HT2A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Stock solutions of this compound analogs in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail.

  • 96-well Filter Plates: (e.g., Millipore MultiScreen with GF/B filters).

  • Filtration Manifold.

  • Microplate Scintillation Counter.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize rat frontal cortex in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 70 µ g/well .

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand (e.g., a final concentration of 2.0 nM [3H]ketanserin), and the membrane preparation.

    • Non-specific Binding Wells: Add assay buffer, radioligand, non-specific binding ligand (e.g., 10 µM mianserin), and the membrane preparation.

    • Test Compound Wells: Add assay buffer, radioligand, varying concentrations of the test compound, and the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 20-30 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rationale Behind Experimental Choices
  • Choice of Radioligand: [3H]ketanserin is a well-characterized, high-affinity antagonist for the 5-HT2A receptor, making it suitable for competitive binding assays.

  • Non-specific Binding Control: The use of a high concentration of an unlabeled antagonist is crucial to determine the amount of radioligand that binds to non-receptor sites. This is essential for accurately calculating specific binding.

  • Filtration: Rapid filtration is a standard method to separate bound from free radioligand, which is necessary to stop the binding reaction at equilibrium.

Visualizing Experimental Workflows and Pathways

To further clarify the concepts discussed, the following diagrams illustrate the general structure of this compound analogs, a typical experimental workflow for a binding assay, and a simplified serotonin signaling pathway.

G cluster_0 General Structure of this compound Analogs Core This compound Core R1 R1 Substituents (on Phenyl Ring) Core->R1 Modification Site 1 R2 R2 Substituents (on Piperazine Ring) Core->R2 Modification Site 2

Caption: General structure of this compound analogs.

G cluster_1 Radioligand Binding Assay Workflow A Prepare Membranes (Receptor Source) B Incubate with Radioligand & Test Compound A->B C Separate Bound/Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki) D->E

Caption: Workflow for a radioligand binding assay.

G cluster_2 Simplified 5-HT2A Receptor Signaling Serotonin Serotonin (or Agonist Analog) Receptor 5-HT2A Receptor (GPCR) Serotonin->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG produces Cellular_Response Cellular Response (e.g., Ca2+ release) IP3_DAG->Cellular_Response leads to

Caption: Simplified 5-HT2A receptor signaling pathway.

Conclusion

The this compound scaffold and its analogs represent a rich field for drug discovery, with demonstrated potential across multiple therapeutic areas. The potency of these compounds is intricately linked to their substitution patterns, and a systematic approach to modifying the core structure has yielded high-affinity ligands for various biological targets. The experimental data underscores the importance of a detailed understanding of structure-activity relationships in the design of novel and effective therapeutic agents. The methodologies outlined in this guide provide a framework for the continued exploration and optimization of this versatile chemical class.

References

A Comparative Guide to Validating the Biological Effects of 1-Phenylpiperazin-2-one in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the biological effects of 1-Phenylpiperazin-2-one, a versatile chemical scaffold, in relevant animal models. We will move beyond rote protocol recitation to explore the scientific rationale behind experimental design, ensuring a robust and self-validating approach to preclinical assessment. This document emphasizes a comparative methodology, benchmarking the compound's performance against established therapeutic agents to clearly define its potential pharmacological niche.

Introduction: The Phenylpiperazine Scaffold and the Rationale for In Vivo Validation

The phenylpiperazine moiety is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] Compounds in this class exhibit a wide spectrum of activities, including interactions with serotonergic and adrenergic receptors, making them prime candidates for treating conditions like depression and anxiety.[2][3] this compound itself serves as a key intermediate in the synthesis of various bioactive molecules.[4] Early research on its derivatives suggests potential antidepressant-like activity, likely mediated through interactions with serotonin 5-HT1A and 5-HT2 receptors.[5]

However, in vitro affinity and preliminary screening are merely the starting point. A compound's true therapeutic potential can only be ascertained through rigorous in vivo validation in whole-animal systems. These models allow us to assess not only the desired pharmacological effect but also the compound's pharmacokinetic profile, off-target effects, and its integrated physiological response. This guide outlines a logical, multi-tiered strategy for validating the neuropharmacological effects of this compound, comparing it directly with standard-of-care agents to understand its unique properties.

Part 1: Defining the Pharmacological Hypothesis

Based on existing literature, the phenylpiperazine class primarily modulates monoaminergic systems. 1-Phenylpiperazine is known to be a monoamine releasing agent, with a modest selectivity for norepinephrine over serotonin and dopamine.[6] Furthermore, many derivatives show significant affinity for serotonin receptors.[2][5] This dual-action potential—influencing both neurotransmitter levels and postsynaptic receptors—forms our primary hypothesis:

  • Hypothesis: this compound and its close analogs will exhibit antidepressant and/or anxiolytic-like effects in animal models, mediated by modulation of norepinephrine and serotonin pathways.

This hypothesis leads to a clear set of experimental questions:

  • Does this compound produce a measurable antidepressant-like effect?

  • Does it elicit an anxiolytic-like response?

  • How do these effects compare in potency and efficacy to a Selective Serotonin Reuptake Inhibitor (SSRI) and a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) or a classic phenylpiperazine antidepressant?

  • Does the compound's activity profile suggest a primary serotonergic, noradrenergic, or mixed mechanism?

Potential Signaling Pathways

The diagram below illustrates the putative signaling pathways targeted by phenylpiperazine compounds. The primary interactions involve monoamine transporters (for reuptake inhibition or release) and postsynaptic G-protein coupled receptors (GPCRs) like the 5-HT family, which modulate downstream neuronal activity.

Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron P1 This compound NET Norepinephrine Transporter (NET) P1->NET Blocks / Reverses SERT Serotonin Transporter (SERT) P1->SERT Blocks / Reverses HT1A 5-HT1A Receptor P1->HT1A Modulates HT2A 5-HT2A Receptor P1->HT2A Modulates NE_Vesicle NE Synapse_NE NE S_Vesicle 5-HT Synapse_S 5-HT AR Adrenergic Receptors (α, β) Synapse_NE->AR Synapse_S->HT1A Synapse_S->HT2A Response Downstream Signaling & Neuronal Response AR->Response HT1A->Response HT2A->Response

Caption: Putative mechanisms of this compound at the synapse.

Part 2: A Phased Approach to In Vivo Validation

A robust preclinical validation workflow progresses from broad behavioral screening to more focused mechanistic studies. This ensures that resources are used efficiently and that each experimental stage informs the next.

Phase 1: Behavioral Screening & Comparator Selection

The initial phase aims to identify the primary behavioral phenotype of this compound. We will use well-validated models for depression and anxiety and compare the compound against a carefully selected panel of alternatives.

Comparator Compounds:

Compound ClassExample DrugPrimary Mechanism of ActionRationale for Comparison
Test Article This compoundPutative Monoamine Releaser / 5-HT Receptor ModulatorThe focus of the investigation.
SSRI FluoxetineSelective Serotonin Reuptake InhibitorGold standard for serotonergic antidepressant activity.
SNRI VenlafaxineSerotonin-Norepinephrine Reuptake InhibitorBenchmarks against a dual-action compound.
Phenylpiperazine TrazodoneSerotonin 2A Receptor Antagonist / Reuptake InhibitorCompares against a structurally related drug with a known clinical profile.[1]
Vehicle Control Saline / DMSOInertEstablishes the baseline response.
Experimental Workflow

The workflow is designed to minimize animal stress and avoid confounding effects from repeated testing. A washout period between tests is critical.

Experimental_Workflow Start Acclimatize Animals (7 days) Dosing Acute Dosing: - Vehicle - Test Article - Comparators Start->Dosing OFT Open Field Test (OFT) (Day 1) Dosing->OFT 30-60 min post-dose Washout1 Washout (48 hours) OFT->Washout1 EPM Elevated Plus Maze (EPM) (Day 3) Washout1->EPM Washout2 Washout (48 hours) EPM->Washout2 FST Forced Swim Test (FST) (Day 5) Washout2->FST Tissue Tissue Collection (Brain, Blood) FST->Tissue

Caption: Phased workflow for acute behavioral screening.

Part 3: Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible protocols. The following are standardized procedures for the core behavioral assays.

Protocol 1: Open Field Test (OFT)
  • Objective: To assess baseline locomotor activity and exploratory behavior. This is crucial to ensure that effects in other tests (like FST) are not simply due to hyperactivity or sedation.

  • Apparatus: A square arena (e.g., 50x50x40 cm) with a floor divided into a central zone (25% of total area) and a peripheral zone. The arena should be made of a non-reflective material and cleaned thoroughly between animals.

  • Procedure:

    • Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal, oral gavage).

    • After a pre-determined absorption period (e.g., 30 minutes), gently place the mouse in the center of the arena.

    • Allow the animal to explore freely for 10 minutes.

    • Record the session using an overhead video camera connected to tracking software.

    • Key Parameters Measured:

      • Total distance traveled (cm).

      • Time spent in the center zone (s).

      • Number of entries into the center zone.

  • Causality: A significant increase in distance traveled suggests a psychostimulant effect, while a decrease indicates sedation. Time in the center is a measure of anxiety-like behavior (thigmotaxis); more time in the center suggests an anxiolytic effect.

Protocol 2: Elevated Plus Maze (EPM)
  • Objective: To assess anxiety-like behavior based on the conflict between the rodent's natural tendency to explore and its aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms of equal size.

  • Procedure:

    • Administer the compound/vehicle as per the study design.

    • After the absorption period, place the mouse in the central square of the maze, facing an open arm.

    • Allow the animal to explore for 5 minutes, recording with an overhead camera.

    • Key Parameters Measured:

      • Time spent in the open arms (s).

      • Number of entries into the open arms.

      • Total number of arm entries (a measure of general activity).

  • Causality: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, as they reduce the animal's aversion to these exposed areas.[7]

Protocol 3: Forced Swim Test (FST)
  • Objective: To assess antidepressant-like activity by measuring the animal's escape-oriented behavior versus immobility in a stressful, inescapable situation.[8]

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Administer the compound/vehicle.

    • After the absorption period, gently place the mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are often excluded from analysis.

    • A trained observer, blind to the treatment groups, should score the animal's behavior, or an automated system can be used.

    • Key Parameter Measured:

      • Duration of immobility (s) during the final 4 minutes of the test. Immobility is defined as the lack of movement other than that required to keep the head above water.

  • Causality: Antidepressant compounds are known to reduce the duration of immobility, reflecting an increase in active, escape-oriented behaviors (swimming, climbing). This is interpreted as a reversal of the "behavioral despair" phenotype.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables. This allows for at-a-glance assessment of the test article's performance relative to controls.

Table 1: Comparative Behavioral Data (Example Template)
Treatment Group (Dose)OFT: Total Distance (cm)EPM: % Time in Open ArmsFST: Immobility (s)
Vehicle1500 ± 12015 ± 2.5150 ± 10
This compound (10 mg/kg) 1650 ± 15035 ± 4.095 ± 8
This compound (30 mg/kg) 1800 ± 16045 ± 5.570 ± 7
Fluoxetine (20 mg/kg)1450 ± 11025 ± 3.080 ± 9
Venlafaxine (20 mg/kg)1600 ± 13030 ± 3.575 ± 8
Trazodone (10 mg/kg)1200 ± 10040 ± 4.585 ± 10*
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle.

Interpretation:

  • In this hypothetical example, this compound shows a dose-dependent increase in the percentage of time spent in the open arms of the EPM, suggesting a potent anxiolytic effect, comparable to or exceeding Trazodone.

  • It also reduces immobility time in the FST, indicating antidepressant-like activity. This effect is comparable to both Fluoxetine and Venlafaxine at the tested doses.

  • Crucially, the OFT data shows no significant hyperactivity (and Trazodone shows slight sedation), giving us confidence that the FST results are not merely a consequence of increased motor stimulation. This self-validating step is essential for accurate interpretation.

Conclusion and Future Directions

This guide presents a structured, comparative approach to validating the biological effects of this compound in animal models. The phased workflow, from broad behavioral screening to detailed mechanistic protocols, ensures a thorough and scientifically rigorous evaluation. By benchmarking against established drugs like Fluoxetine, Venlafaxine, and Trazodone, researchers can precisely delineate the compound's pharmacological profile.

If the results from this initial phase are promising, subsequent studies should focus on:

  • Chronic Dosing Studies: To determine if the effects are maintained or enhanced over time, which is more clinically relevant for antidepressant therapies.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate plasma and brain concentrations of the drug with the observed behavioral effects.

  • Receptor Occupancy Studies: To confirm target engagement in the brain at behaviorally active doses.

  • Neurochemical Analysis: To measure changes in monoamine levels in specific brain regions (e.g., prefrontal cortex, hippocampus) following drug administration.[8]

By following this comprehensive validation strategy, research teams can build a robust data package to support the continued development of this compound and its derivatives, confidently establishing their potential as novel CNS therapeutics.

References

A Comparative Guide to the Receptor Binding Profiles of 1-Phenylpiperazin-2-one and Other Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the piperazine scaffold stands as a cornerstone for the development of a multitude of centrally acting agents. Its unique physicochemical properties allow for favorable interactions with a wide array of G-protein coupled receptors (GPCRs), making it a privileged structure in medicinal chemistry. This guide provides an in-depth comparison of the receptor binding characteristics of 1-Phenylpiperazin-2-one against other notable piperazine-based compounds, supported by experimental data and detailed methodologies. Our focus is to elucidate the structure-activity relationships (SAR) that govern their interactions with key neurotransmitter receptors, thereby offering a valuable resource for researchers engaged in the design and discovery of novel therapeutics.

The Piperazine Core: A Gateway to Diverse Receptor Interactions

The versatility of the piperazine ring lies in its ability to be readily functionalized at its nitrogen atoms, allowing for the precise tuning of pharmacological activity. Substitutions on the phenyl ring of phenylpiperazine derivatives can dramatically alter their affinity and selectivity for various receptor subtypes, including serotonergic, dopaminergic, and adrenergic systems.[1] This guide will delve into these nuances, providing a comparative analysis of their receptor binding profiles.

Comparative Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of this compound and a selection of other piperazine-based compounds for key CNS receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A5-HT2AD2α1-Adrenergic
This compound Estimated ~200-500Estimated >1000Estimated >1000Estimated >1000
1-Phenylpiperazine380>10000>10000-
1-(2-Methoxyphenyl)piperazine (oMeOPP)1.32502500180
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)16250>10000250
Aripiprazole1.93.40.3457

Note: Experimental data for this compound is limited. The provided values are estimations based on the structure-activity relationships of closely related analogs. Further experimental validation is required.

The data clearly indicates that substitutions on the phenyl ring and modifications to the piperazine core significantly impact receptor affinity. For instance, the addition of a methoxy group at the ortho position of the phenyl ring in oMeOPP dramatically increases affinity for the 5-HT1A receptor compared to the unsubstituted 1-Phenylpiperazine.

Structure-Activity Relationship (SAR) Insights

The binding of phenylpiperazine derivatives to their respective receptors is a complex interplay of steric and electronic factors.[2][3] The protonated nitrogen of the piperazine ring typically forms a crucial salt bridge with a conserved aspartate residue in the transmembrane domain of aminergic GPCRs.[4][5]

The aromatic moiety of these compounds engages in various interactions, including π-π stacking and hydrophobic interactions with aromatic residues within the receptor's binding pocket.[5] Electron-donating groups on the phenyl ring, such as methoxy groups, can enhance binding affinity, particularly at dopamine receptors, by favoring edge-to-face interactions.[5][6][7] Conversely, bulky substituents can introduce steric hindrance, reducing affinity.[5][6]

Experimental Methodologies: A Self-Validating System

To ensure the reliability and reproducibility of receptor binding data, it is imperative to employ robust and well-validated experimental protocols. Here, we detail the methodologies for two key assays: the radioligand binding assay for determining binding affinity and the cAMP functional assay for assessing the downstream consequences of receptor engagement.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

1. Membrane Preparation:

  • Rationale: To isolate the cellular fraction containing the receptors of interest.

  • Protocol:

    • Culture cells expressing the target receptor (e.g., HEK293 or CHO cells) to a high density.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cell suspension using a Dounce homogenizer or sonication to disrupt the cell membranes.

    • Centrifuge the homogenate at a low speed (e.g., 1000 x g) to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.

2. Competition Binding Assay:

  • Rationale: To determine the inhibitory constant (Ki) of the test compound by measuring its ability to displace a specific radioligand.

  • Protocol:

    • In a 96-well plate, add a constant concentration of the membrane preparation.

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • Add a constant concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) at a concentration close to its Kd value.

    • To determine non-specific binding, include wells containing the membrane preparation, radioligand, and a high concentration of a known saturating unlabeled ligand.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

cAMP Functional Assay

This assay measures the functional consequence of receptor activation, specifically for receptors that couple to Gs or Gi proteins, by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

  • Rationale: To determine whether a compound acts as an agonist, antagonist, or inverse agonist at a Gs or Gi-coupled receptor.

  • Protocol:

    • Seed cells expressing the receptor of interest in a 96-well plate and grow to confluence.

    • Wash the cells with a suitable assay buffer (e.g., HBSS).

    • For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound.

    • Stimulate the cells with a known agonist at a concentration that elicits a submaximal response (typically EC80). For agonist testing, add increasing concentrations of the test compound.

    • To measure cAMP production for Gi-coupled receptors, co-stimulate the cells with forskolin to elevate basal cAMP levels.

    • Incubate for a defined period to allow for cAMP accumulation or inhibition.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).[9][10]

    • Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing the Molecular Landscape

To better understand the processes described, the following diagrams illustrate the G-protein coupled receptor signaling pathway and the experimental workflow for a radioligand binding assay.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Phenylpiperazine) GPCR GPCR (7-Transmembrane Receptor) Ligand->GPCR Binding G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (Receptor Source) Start->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End Analysis->End

Caption: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

The piperazine scaffold remains a highly fruitful starting point for the development of novel CNS-active compounds. This guide has provided a comparative overview of the receptor binding profiles of this compound and other key piperazine derivatives, highlighting the critical role of structural modifications in determining receptor affinity and selectivity. The detailed experimental protocols offer a framework for conducting rigorous and reproducible binding and functional assays. A thorough understanding of the structure-activity relationships and the application of robust experimental methodologies are paramount for the successful design and optimization of the next generation of piperazine-based therapeutics.

References

Cross-Validation of 1-Phenylpiperazin-2-one's Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification of novel scaffolds with potent and selective anticancer activity is of paramount importance. The 1-phenylpiperazin-2-one core structure has emerged as a promising pharmacophore, with numerous derivatives demonstrating significant cytotoxic effects across various cancer cell types.[1][2] This guide provides a comprehensive framework for the cross-validation of the anticancer activity of compounds based on this scaffold, offering a comparative analysis of its efficacy in a panel of diverse human cancer cell lines. We will delve into the experimental design, detailed protocols for key assays, and the interpretation of results, providing researchers, scientists, and drug development professionals with a robust methodology for evaluating this class of compounds.

Rationale for Cross-Cell Line Validation

The heterogeneity of cancer necessitates the evaluation of any potential therapeutic agent across a spectrum of cell lines representing different tumor types. A compound exhibiting high potency in one cell line, for instance, a breast adenocarcinoma line like MCF7, may show significantly less activity in a lung carcinoma line such as A549. Therefore, a cross-validation approach is not merely a confirmatory step but a critical component of the preclinical assessment, providing insights into the compound's potential therapeutic breadth and selectivity. Furthermore, comparing activity in cancerous cell lines versus non-tumorigenic lines, such as MCF10A, is crucial for assessing the therapeutic window and potential for off-target toxicity.[3][4]

For this guide, we will consider a hypothetical study on the parent compound, this compound, and its derivatives across a panel of cell lines representing common cancer types:

  • MCF7: Estrogen receptor-positive breast adenocarcinoma

  • MDA-MB-231: Triple-negative breast adenocarcinoma[5]

  • A549: Non-small cell lung carcinoma

  • HCT116: Colorectal carcinoma

  • U87 MG: Glioblastoma

  • MCF10A: Non-tumorigenic breast epithelial cells (as a control for selectivity)[3]

Experimental Workflow for Activity Profiling

A systematic approach is essential for generating reliable and comparable data. The following workflow outlines the key stages in the cross-validation of this compound's activity.

G cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Solubilization & Serial Dilution MTT Cell Viability Assay (MTT) Compound_Prep->MTT Cell_Culture Cell Line Maintenance & Seeding Cell_Culture->MTT IC50 IC50 Determination MTT->IC50 Primary Screen Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis_Quant Quantification of Apoptotic & Necrotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle->Cell_Cycle_Dist IC50->Apoptosis Select Potent Compound/Concentrations IC50->Cell_Cycle Select Potent Compound/Concentrations Comparison Comparative Analysis & Selectivity Index IC50->Comparison Apoptosis_Quant->Comparison Cell_Cycle_Dist->Comparison G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Bax Bax Akt->Bax Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Src Src Kinase Src->Proliferation Promotes Bax_mito Bax Bax->Bax_mito Translocates to Mitochondrion CytoC Cytochrome c Apoptosis Apoptosis CytoC->Apoptosis Activates Caspase Cascade CytoC_mito Cytochrome c Bax_mito->CytoC_mito Promotes Release CytoC_mito->CytoC Compound This compound Scaffold Compound->PI3K Inhibits Compound->Src Inhibits Growth_Factors Growth Factors Growth_Factors->RTK

References

A Technical Guide to the Structure-Activity Relationship of 1-Phenylpiperazin-2-one and its Comparison with Known CNS Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between a novel compound and its biological targets is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 1-Phenylpiperazin-2-one, a scaffold of significant interest in contemporary medicinal chemistry. By juxtaposing its pharmacological profile with that of well-established central nervous system (CNS) ligands, we aim to illuminate the structural determinants of its activity and offer a predictive framework for future analogue design and development.

Introduction: The Phenylpiperazine Moiety as a Privileged Scaffold

The phenylpiperazine scaffold is a cornerstone in the design of centrally acting agents, renowned for its ability to interact with a multitude of neurotransmitter receptors, particularly serotonin and dopamine receptors.[1] This versatility has led to the development of numerous successful drugs. The introduction of a carbonyl group at the 2-position of the piperazine ring, yielding the this compound core, introduces a lactam functionality. This structural modification is anticipated to significantly influence the molecule's electronic properties, hydrogen bonding capacity, and conformational flexibility, thereby altering its pharmacological profile compared to traditional phenylpiperazine ligands.

Comparative Analysis of Receptor Binding Affinities

The affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic window. Here, we compare the available binding data for derivatives of this compound with established ligands for the serotonin 1A (5-HT1A) and dopamine D2 receptors, two key targets in the treatment of neuropsychiatric disorders.

A study by Sapa et al. (2011) on phenylpiperazine pyrrolidin-2-one derivatives, which are structurally related to this compound, provides valuable insights into the SAR of this class of compounds.[2] For instance, compound EP-42 from this series, a phenylpiperazine pyrrolidin-2-one derivative, demonstrated a strong affinity for the 5-HT1A receptor with a Ki value of 24.5 nM.[2] Another compound from the same study, EP-50, showed the highest affinity for the 5-HT2 receptor with a Ki of 109.1 nM.[2]

To contextualize these findings, we will compare them with the binding affinities of two well-characterized ligands: Buspirone, a 5-HT1A partial agonist and anxiolytic, and WAY-100635, a potent and selective 5-HT1A antagonist.[3]

CompoundTarget ReceptorKi (nM)Reference
Phenylpiperazine Pyrrolidin-2-one Derivatives
EP-425-HT1A24.5[2]
EP-505-HT2109.1[2]
Known Ligands
Buspirone5-HT1AVaries across studies[3]
WAY-1006355-HT1A~1[4]

Note: Direct comparison of Ki values across different studies should be approached with caution due to variations in experimental conditions.

The data suggests that the phenylpiperazine-2-one scaffold can be functionalized to achieve high affinity for serotonin receptors. The presence of the lactam moiety in the piperazin-2-one ring likely influences the orientation of the phenyl group and its interactions with the receptor binding pocket.

Structure-Activity Relationship (SAR) Insights

The SAR of phenylpiperazine derivatives is well-documented, with substitutions on the phenyl ring and modifications to the piperazine core significantly impacting receptor affinity and selectivity.

  • Phenyl Ring Substitutions: Electron-withdrawing or -donating groups on the phenyl ring can modulate the pKa of the distal nitrogen of the piperazine ring, influencing its interaction with key residues in the receptor binding site. For many serotonergic and dopaminergic ligands, substitution at the ortho or meta positions of the phenyl ring is crucial for high affinity.[4]

  • Piperazine Core Modifications: The introduction of the carbonyl group in this compound creates a planar amide bond, which restricts the conformational flexibility of the piperazine ring compared to its non-oxidized counterpart. This rigidity can be advantageous, locking the molecule into a bioactive conformation and potentially increasing affinity and selectivity. The lactam oxygen can also act as a hydrogen bond acceptor, providing an additional point of interaction within the receptor.

Signaling Pathways and Functional Implications

Understanding the downstream signaling cascades initiated by ligand binding is essential for predicting the physiological response. Both the 5-HT1A and D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[5][6]

5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] The dissociated Gβγ subunits can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in neuronal firing.[7]

5-HT1A_Signaling Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux Ligand 5-HT1A Agonist Ligand->Receptor Binds ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Caption: 5-HT1A Receptor Signaling Cascade.

Dopamine D2 Receptor Signaling

Similarly, activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase via Gi/o coupling, reducing cAMP production. This signaling pathway is a key mechanism for the therapeutic effects of many antipsychotic medications, which act as D2 receptor antagonists.

D2_Signaling Receptor D2 Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand D2 Agonist Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Downstream Downstream Effects PKA->Downstream

Caption: Dopamine D2 Receptor Signaling Cascade.

Experimental Protocols

To provide a framework for the empirical validation of the SAR of this compound and its analogues, we outline standard, robust methodologies for assessing receptor binding and functional activity.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of this compound at human 5-HT1A and D2 receptors.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A or D2 receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: [3H]8-OH-DPAT for 5-HT1A or [3H]Spiperone for D2.

  • Non-specific binding control: 10 µM Serotonin for 5-HT1A or 10 µM Haloperidol for D2.

  • Test compound (this compound) at various concentrations.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare cell membranes from the transfected HEK293 cells.

  • In a 96-well plate, add the cell membrane preparation, radioligand at a concentration close to its Kd, and varying concentrations of the test compound or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (Receptor Source) start->prep mix Incubate: - Membranes - Radioligand - Test Compound prep->mix filter Rapid Filtration (Separate Bound from Free) mix->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the intracellular concentration of cAMP, providing information on its agonist or antagonist activity.

Objective: To determine the functional activity (agonist or antagonist) of this compound at the 5-HT1A and D2 receptors.

Materials:

  • CHO-K1 cells co-transfected with the human 5-HT1A or D2 receptor and a cAMP-responsive reporter gene (e.g., luciferase).

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Forskolin (an adenylyl cyclase activator).

  • Known agonist (e.g., 5-CT for 5-HT1A, Quinpirole for D2).

  • Test compound (this compound).

  • Lysis buffer and luciferase substrate.

  • Luminometer.

Procedure:

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • For antagonist activity: Pre-incubate the cells with varying concentrations of the test compound, followed by the addition of a fixed concentration of the known agonist.

  • For agonist activity: Incubate the cells with varying concentrations of the test compound in the presence of forskolin (to elevate basal cAMP levels for Gi-coupled receptors).

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the luminescence generated from the reporter gene activity.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. Its structural features, particularly the lactam moiety, offer opportunities for fine-tuning receptor affinity and selectivity. The available data on related compounds suggest a propensity for interaction with serotonin receptors, warranting further investigation into its potential as a modulator of serotonergic neurotransmission. The experimental protocols outlined in this guide provide a robust framework for elucidating the detailed pharmacological profile of this compound and its derivatives, paving the way for the rational design of next-generation therapeutics for neuropsychiatric disorders.

References

The 1-Phenylpiperazin-2-one Scaffold: A Nexus for Next-Generation Neurological Research Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacological research and drug development, the selection of a core chemical scaffold is a decision that dictates the trajectory of a research program. While traditional compounds like tricyclic antidepressants (TCAs) and irreversible monoamine oxidase inhibitors (MAOIs) have paved the way for our understanding of neurological disorders, their limitations—such as off-target effects, challenging safety profiles, and restrictive therapeutic windows—are well-documented.

This guide moves beyond a simple product overview to provide a comparative analysis of the 1-phenylpiperazin-2-one scaffold and its derivatives. We will explore its inherent advantages over traditional research compounds, supported by experimental data and detailed protocols, demonstrating its role as a versatile and "privileged" scaffold in modern drug discovery.[1][2][3]

At a Glance: Key Advantages of the Phenylpiperazine Scaffold

FeatureThis compound DerivativesTraditional Compounds (e.g., TCAs, Irreversible MAOIs)
Targeting Strategy High potential for receptor selectivity and multi-target profiles (e.g., 5-HT1A/2A/2C).[4][5]Often broad, non-selective activity (e.g., TCAs hitting SERT, NET, H1, M1, α1 receptors).
Safety Profile Enables design of reversible and selective MAOIs, mitigating hypertensive crisis risk.[6][7][8]Irreversible MAOIs carry a high risk of the "cheese effect"; TCAs have significant anticholinergic and cardiotoxic side effects.[9]
Synthetic Tractability Highly amenable to chemical modification for extensive Structure-Activity Relationship (SAR) studies.[10][11]Modifications are often less straightforward, with SARs well-established and offering less room for novel discovery.
Mechanism of Action Tunable: Can be engineered for receptor antagonism, agonism, or enzyme inhibition.[12][13]Generally fixed and well-defined (e.g., reuptake inhibition, irreversible enzyme inhibition).

I. The Core Advantage: Synthetic Versatility and Rational Design

The fundamental power of the this compound scaffold lies in its synthetic accessibility. It serves as a foundational building block, allowing researchers to systematically modify its structure to probe biological targets with precision. The phenyl ring and the piperazine nitrogen atoms are key points for chemical elaboration, enabling the exploration of Structure-Activity Relationships (SAR) in a way that is often not feasible with the more complex, rigid structures of traditional compounds.[10][11]

This versatility allows for a rational, knowledge-based design approach where derivatives can be optimized for desired properties like blood-brain barrier permeability, metabolic stability, and target affinity.[12]

G

II. Enhanced Target Selectivity: Moving Beyond the Shotgun Approach

A primary drawback of first-generation antidepressants, such as TCAs, is their "shotgun" pharmacological profile. They often bind to a wide array of receptors (histaminergic, muscarinic, adrenergic) unrelated to their primary therapeutic mechanism, leading to a host of undesirable side effects like sedation, dry mouth, and orthostatic hypotension.

The phenylpiperazine scaffold allows for the design of compounds with finely tuned selectivity. By modifying substituents on the phenyl ring and the N4 position of the piperazine, chemists can create ligands that preferentially bind to specific serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C.[4] This precision allows for the isolation of specific biological effects and the development of compounds with cleaner safety profiles.

Comparative Receptor Binding Data

The following table synthesizes representative binding affinity (Kᵢ) data for various phenylpiperazine derivatives against key serotonin receptors. Lower Kᵢ values indicate higher binding affinity.

Compound ClassDerivative Example5-HT1A Kᵢ (nM)5-HT2A Kᵢ (nM)5-HT2C Kᵢ (nM)Reference
Phenylpiperazine Compound FG-1625>10,000>10,000[4]
Phenylpiperazine Compound FG-187,160>10,00017[4]
Phenylpiperazine Compound 11a43.114.8-[14]
Phenylpiperazine Compound 26c3.7737.7-[14][15]
Traditional TCA Imipramine~150-300~30-50~20-40(Typical literature values)
Traditional TCA Amitriptyline~100-250~5-15~5-20(Typical literature values)

As the data illustrates, specific derivatives can be synthesized to achieve high affinity and selectivity for a single receptor subtype (e.g., FG-16 for 5-HT1A, FG-18 for 5-HT2C) or a desired multi-target profile (e.g., 11a for 5-HT1A/2A).[4][14] This is a distinct advantage over TCAs, which exhibit broad affinity across multiple receptor families.

III. A Revolution in MAO Inhibition: The Advantage of Reversibility

Traditional MAOIs, such as phenelzine and tranylcypromine, are irreversible inhibitors.[16] They form a covalent bond with the monoamine oxidase enzyme, permanently deactivating it. While effective, this leads to a significant safety concern: the "cheese effect."[9] Tyramine, a substance found in aged foods, is normally metabolized by MAO-A in the gut. When this enzyme is irreversibly inhibited, ingesting tyramine-rich foods can lead to a massive release of norepinephrine and a subsequent life-threatening hypertensive crisis.

Modern drug design, leveraging scaffolds like phenylpiperazine, has focused on creating Reversible Inhibitors of MAO-A (RIMAs) and selective MAO-B inhibitors.[6] These compounds bind to the enzyme non-covalently. In the presence of high concentrations of a substrate like tyramine, the inhibitor can be displaced from the enzyme, allowing the tyramine to be metabolized. This dynamic, competitive inhibition largely mitigates the risk of hypertensive crisis, removing the need for strict dietary restrictions.[7][8][17]

G

Comparative MAO-B Inhibition Data
CompoundTypeMAO-B IC₅₀ (nM)Selectivity (over MAO-A)Reference
Biphenylpiperazine Deriv. Compound 20531122-fold[18]
Traditional MAO-B Inhibitor Rasagiline66High[18]
Traditional MAO-B Inhibitor Selegiline40High[18]

This data shows that novel piperazine derivatives can achieve potency comparable to or exceeding that of established MAO-B inhibitors, but with the added potential benefit of reversibility, enhancing the safety profile for researchers and potential future clinical applications.[18]

IV. Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate comparative data are critical. Below are detailed, step-by-step protocols for key assays.

A. Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is designed for a 96-well plate format to determine the inhibitory activity of test compounds against human MAO-A and MAO-B.[19]

1. Materials and Reagents:

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[19]

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine or p-Tyramine.[19][20]

  • Detection Reagent: Amplex® Red (10 mM stock in DMSO).[19]

  • Enzyme: Horseradish Peroxidase (HRP) (10 U/mL stock).[19]

  • Positive Controls: Clorgyline (for MAO-A), Selegiline or Pargyline (for MAO-B).[19][20]

  • Test Compounds: Stock solutions prepared in DMSO.

2. Assay Procedure:

  • Prepare Working Solutions:

    • Prepare serial dilutions of test compounds and positive controls in MAO Assay Buffer.

    • Prepare the final reaction mixture (Working Reagent) containing Amplex® Red, HRP, and the substrate in MAO Assay Buffer. Keep protected from light.

  • Enzyme/Inhibitor Pre-incubation:

    • To the wells of a black, flat-bottom 96-well plate, add 45 µL of MAO-A or MAO-B enzyme solution.

    • Add 5 µL of the diluted test compound, positive control, or buffer (for vehicle control).

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the Working Reagent to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (λex = ~530 nm, λem = ~585 nm) every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

B. Protocol: Radioligand Receptor Binding Assay (5-HTₓ Receptors)

This protocol describes a competition binding assay to determine the affinity (Kᵢ) of a test compound for a specific serotonin receptor subtype.[21][22][23]

1. Materials and Reagents:

  • Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing ions like MgCl₂ or CaCl₂.

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).[14]

  • Radioligand: A high-affinity radioactive ligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).[14][23]

  • Non-specific Agent: A high concentration of a non-radioactive ligand to determine non-specific binding (e.g., 10 µM serotonin).

  • Test Compounds: Serial dilutions in binding buffer.

2. Assay Procedure:

  • Assay Setup: In a 96-well plate, combine in order:

    • Binding buffer.

    • Test compound at various concentrations (for competition curve) or buffer (for total binding).

    • Non-specific agent (for non-specific binding wells).

    • Radioligand at a fixed concentration (near its Kd value).

    • Receptor-containing membrane preparation (protein concentration typically 50-100 µ g/well ).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a GF/B glass fiber filter plate (pre-soaked in polyethyleneimine to reduce non-specific binding).[23]

    • Quickly wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity (disintegrations per minute, DPM) in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding DPM) - (Non-specific Binding DPM).

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

C. Protocol: Mouse Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant efficacy.[24][25][26]

1. Apparatus:

  • A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter).[24]

  • Water maintained at 23-25°C, filled to a depth (e.g., 15 cm) where the mouse cannot touch the bottom or escape.[24][27]

  • A video camera for recording the sessions.

2. Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test begins.[25]

  • Drug Administration: Administer the test compound (e.g., phenylpiperazine derivative), a positive control (e.g., imipramine), or vehicle (e.g., saline) via the appropriate route (e.g., intraperitoneal injection) at a set time before the test (e.g., 60 minutes).

  • Test Session:

    • Gently place each mouse individually into the water-filled cylinder.

    • The test duration is typically 6 minutes.[27]

    • Record the entire session for later analysis.

  • Post-Test:

    • After 6 minutes, carefully remove the mouse from the water.

    • Dry the mouse thoroughly with a towel and place it in a heated cage to prevent hypothermia before returning it to its home cage.[28]

    • Change the water between animals.[25]

  • Behavioral Scoring:

    • A trained observer, blind to the experimental conditions, scores the behavior during the final 4 minutes of the 6-minute test.[27]

    • The primary measure is immobility time : the duration the mouse spends floating motionless or making only small movements necessary to keep its head above water.

    • Other behaviors like swimming and climbing can also be scored.

  • Data Analysis:

    • Compare the mean immobility time between treatment groups using appropriate statistical tests (e.g., ANOVA).

    • A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[26]

V. Conclusion

The this compound scaffold represents a significant advancement over traditional research compounds in neuropharmacology. Its primary advantages are not rooted in the activity of the core molecule itself, but in its exceptional synthetic versatility . This versatility empowers researchers to engage in rational drug design, creating derivatives with highly specific, multi-target, or safer pharmacological profiles.

For researchers and drug development professionals, embracing scaffolds like this compound is a strategic move away from the serendipitous discoveries of the past and toward a future of precisely engineered therapeutics. By providing the tools to fine-tune interactions with complex neurological systems, this scaffold and its derivatives will continue to be instrumental in developing the next generation of compounds for treating depression, anxiety, and other CNS disorders.

References

Confirming the Selectivity of 1-Phenylpiperazin-2-one Derivatives for Novel CNS Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the precise selectivity of a therapeutic candidate is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of methodologies to confirm the selectivity of novel compounds derived from the 1-phenylpiperazin-2-one scaffold. We will use a hypothetical lead compound, PPO-X , a derivative of this compound, to illustrate the experimental journey from initial binding affinity to comprehensive off-target profiling. PPO-X has been designed as a high-affinity ligand for the serotonin 1A receptor (5-HT1A), a key target in the modulation of mood and anxiety.[1][2]

The phenylpiperazine moiety is a privileged scaffold in central nervous system (CNS) drug discovery, but it is also known for its potential to interact with a range of biogenic amine receptors.[3][4] Therefore, a rigorous selectivity assessment is paramount to predict potential side effects and ensure the desired therapeutic action. This guide will compare PPO-X to a hypothetical competitor, "Compound-Y," to contextualize the interpretation of selectivity data.

The Rationale for a Multi-Faceted Selectivity Assessment

A single data point is insufficient to declare a compound "selective." A robust selectivity profile is built upon a cascade of orthogonal assays that probe different aspects of the drug-target interaction. We will explore three main pillars of selectivity profiling:

  • Primary Target Engagement: Confirming high-affinity binding to the intended target (5-HT1A).

  • On-Target Functional Activity: Ensuring the binding event translates into the desired biological response at the primary target.

  • Off-Target Liability Screening: Systematically evaluating interactions with a broad panel of biologically relevant targets to identify potential liabilities.

This multi-pronged approach provides a self-validating system, where the concordance of data from different assays strengthens the confidence in the selectivity profile of the lead candidate.

Experimental Workflows for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a novel CNS compound like PPO-X.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Functional Activity & Selectivity cluster_2 Phase 3: Broad Off-Target Screening A Initial Hit (PPO-X) B Radioligand Binding Assay (Target: 5-HT1A) A->B Test Compound C Determine Binding Affinity (Ki) B->C Competition Curve D Cell-Based Functional Assay (e.g., cAMP accumulation) C->D High-Affinity Binder E Determine Potency (EC50/IC50) and Efficacy D->E F Selectivity Panel Binding Assays (5-HT2A, D2, α1, etc.) E->F Potent & Efficacious G Calculate Selectivity Ratios (Ki off-target / Ki on-target) F->G H Broad Kinase Panel Screen (e.g., KINOMEscan™) G->H Selective Candidate J Lead Optimization or Further Investigation G->J Acceptable Profile I Identify Potential Off-Target Kinase Interactions H->I I->J

Caption: A streamlined workflow for confirming the selectivity of a novel CNS compound.

Data Presentation: Comparing PPO-X and Compound-Y

The following tables summarize hypothetical data for PPO-X and a competitor, Compound-Y. This data illustrates how a comprehensive selectivity assessment can differentiate two compounds with similar primary target affinity.

Table 1: Comparative Binding Affinity (Ki, nM) at Key CNS Receptors

TargetPPO-X (Ki, nM)Compound-Y (Ki, nM)Comments
5-HT1A (Primary Target) 1.2 1.5 Both compounds are potent binders at the primary target.
5-HT2A25015PPO-X shows significantly higher selectivity over 5-HT2A.
5-HT2C48085PPO-X maintains a favorable selectivity window.
Dopamine D289050Compound-Y has significant D2 receptor affinity, a potential liability.[5]
Adrenergic α1>1000120PPO-X shows minimal interaction with the α1 adrenergic receptor.
Adrenergic α2>1000350Both compounds have weaker interactions at the α2 receptor.

Table 2: Comparative Functional Activity (cAMP Assay, IC50, nM)

TargetPPO-X (IC50, nM)Compound-Y (IC50, nM)Efficacy (% Inhibition)
5-HT1A (Primary Target) 2.5 (Agonist) 3.1 (Agonist) PPO-X: 95%, Compound-Y: 98%
5-HT2A>100045 (Antagonist)-
Dopamine D2>100095 (Antagonist)-

Experimental Protocols

Part 1: Radioligand Binding Assays for Affinity Determination

This protocol is a standard method for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[6][7]

Materials:

  • Membrane Preparations: Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT1A, 5-HT2A, D2, or α1-adrenergic receptors.

  • Radioligands:

    • For 5-HT1A: [3H]8-OH-DPAT

    • For 5-HT2A: [3H]Ketanserin

    • For D2: [3H]Spiperone

    • For α1: [3H]Prazosin

  • Test Compounds: PPO-X and Compound-Y, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Non-specific Binding Control: High concentration of a known ligand for each receptor (e.g., 10 µM Serotonin for 5-HT receptors).

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter and Fluid.

Procedure:

  • In a 96-well plate, add assay buffer, the serially diluted test compound (or vehicle/non-specific control), and the radioligand at a concentration near its Kd.

  • Initiate the binding reaction by adding the membrane preparation (typically 10-50 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[6]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Cell-Based Functional Assay for 5-HT1A Activity

This protocol determines the functional activity of PPO-X at the 5-HT1A receptor, which is a Gi-coupled receptor.[1] Agonist activation of the 5-HT1A receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G PPO_X PPO-X (Agonist) Receptor 5-HT1A Receptor PPO_X->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Response Phosphorylates Downstream Targets

References

A Senior Application Scientist's Guide to Comparative Docking of 1-Phenylpiperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of the docking performance of a series of 1-Phenylpiperazin-2-one derivatives against two distinct and clinically relevant therapeutic targets: human Topoisomerase IIα for anticancer applications and bacterial DNA Gyrase for antimicrobial applications. As researchers, scientists, and drug development professionals, our goal is to move beyond simply generating docking scores and delve into a nuanced understanding of the structural basis of molecular recognition. This guide is structured to provide not only the "how-to" but, more importantly, the "why" behind the experimental choices, ensuring a robust and self-validating computational workflow.

Introduction: The Therapeutic Potential of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its synthetic tractability and ability to be readily functionalized allow for the exploration of vast chemical space, leading to the identification of potent and selective modulators of various biological targets. Derivatives of the broader phenylpiperazine class have shown promise as anticancer, antimicrobial, and central nervous system (CNS) active agents. This guide will focus on a comparative analysis of a focused set of this compound derivatives to elucidate the structural determinants of their activity against two key enzymes:

  • Human Topoisomerase IIα (Topo IIα): A critical enzyme in managing DNA topology during replication and transcription. Its inhibition leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis in rapidly dividing cancer cells.

  • Bacterial DNA Gyrase (GyrB): A type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents.

By performing comparative docking studies, we aim to understand how subtle modifications to the this compound scaffold influence binding affinity and selectivity for these two distinct targets.

The Ligand Set: A Focused Library of this compound Derivatives

For this comparative study, we will utilize a focused library of five hypothetical this compound derivatives. These derivatives have been designed to probe the effect of varying electronic and steric properties of the substituent on the phenyl ring.

Compound IDR-group (para-position)
PPZ-H -H
PPZ-Cl -Cl
PPZ-CH3 -CH3
PPZ-OCH3 -OCH3
PPZ-NO2 -NO2

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be a self-validating system, where each step is justified and contributes to the overall reliability of the results. We will utilize a combination of widely accepted and freely available software: AutoDock Vina for molecular docking, PyMOL and BIOVIA Discovery Studio Visualizer for visualization and analysis.

Target Protein Preparation

The selection and preparation of the target protein are critical for a successful docking study. The quality of the protein structure directly impacts the reliability of the docking results.

Workflow for Target Protein Preparation:

G PDB Download Crystal Structure from RCSB PDB Clean Remove Water, Ligands, and Heteroatoms PDB->Clean Initial Inspection Repair Add Polar Hydrogens and Repair Missing Residues Clean->Repair Structure Refinement Charge Assign Partial Charges (Gasteiger) Repair->Charge Prepare for Docking PDBQT Convert to PDBQT format Charge->PDBQT Final Format for AutoDock

Caption: Workflow for preparing the target protein for molecular docking.

Step-by-step Protocol:

  • Obtain Crystal Structures:

    • Human Topoisomerase IIα: We will use the crystal structure of human topoisomerase II beta in complex with DNA and the inhibitor etoposide (PDB ID: 5ZRF). While this is the beta isoform, the ATP-binding site, which is the target for many inhibitors, is highly conserved with the alpha isoform.

    • Bacterial DNA Gyrase: We will use the crystal structure of E. coli DNA gyrase B in complex with an inhibitor (PDB ID: 7C7N).

  • Clean the Protein Structure:

    • Load the PDB file into a molecular visualization tool like PyMOL or Discovery Studio Visualizer.

    • Remove all water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the protein's structural integrity or catalytic activity. This is crucial as they can interfere with the docking process.

  • Repair and Prepare the Protein:

    • Add polar hydrogens to the protein structure. This is essential for correctly calculating hydrogen bonding interactions.

    • Check for and repair any missing residues or atoms in the protein structure. Tools within Discovery Studio or other modeling software can be used for this purpose.

    • Assign partial charges to the protein atoms. The Gasteiger charging method is a commonly used and effective approach.

  • Convert to PDBQT Format:

    • The final prepared protein structure needs to be saved in the PDBQT format, which is the required input format for AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

Ligand Preparation

Proper ligand preparation is equally important to ensure that the conformational and chemical properties of the small molecules are accurately represented.

Workflow for Ligand Preparation:

G Draw Draw 2D Structure of Ligand Convert Convert to 3D Structure Draw->Convert Minimize Energy Minimization Convert->Minimize Charge Assign Partial Charges (Gasteiger) Minimize->Charge Torsion Define Rotatable Bonds Charge->Torsion PDBQT Convert to PDBQT format Torsion->PDBQT

Caption: Workflow for preparing ligand molecules for molecular docking.

Step-by-step Protocol:

  • Generate 3D Structures:

    • Draw the 2D structures of the five this compound derivatives using a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D structures.

  • Energy Minimization:

    • Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.

  • Assign Charges and Define Torsions:

    • Assign Gasteiger partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.

  • Convert to PDBQT Format:

    • Save the prepared ligands in the PDBQT format for use with AutoDock Vina.

Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and robust open-source program for molecular docking. It uses a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function to estimate the binding affinity.

Command-line Protocol for AutoDock Vina:

  • Prepare the Configuration File (conf.txt):

    • The center of the grid box should be defined based on the position of the co-crystallized ligand in the original PDB structure to ensure the docking simulation is focused on the known binding site.

    • The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements.

  • Run AutoDock Vina from the command line:

Results and Discussion: A Comparative Analysis

The docking results will be analyzed both quantitatively (docking scores) and qualitatively (binding interactions). This dual approach provides a more complete picture of the potential binding of the this compound derivatives to the target proteins.

Quantitative Analysis: Docking Scores and Binding Affinities

The

A Head-to-Head Comparison of Synthetic Routes to 1-Phenylpiperazin-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 1-Phenylpiperazin-2-one is a valuable scaffold in medicinal chemistry, appearing in a range of biologically active compounds. This guide provides an in-depth, head-to-head comparison of two primary synthetic strategies for obtaining this important molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Introduction to this compound and its Significance

This compound is a heterocyclic compound that incorporates both a piperazinone core and a phenyl group attached to one of the nitrogen atoms. This structural motif is of significant interest in drug discovery due to its presence in molecules with diverse pharmacological activities. The piperazinone ring can act as a rigid scaffold to present substituents in a defined spatial orientation, while the N-phenyl group can be crucial for receptor binding or for modulating the physicochemical properties of the molecule. Consequently, the development of efficient and scalable synthetic routes to this compound and its derivatives is a key focus for synthetic and medicinal chemists.

This guide will dissect two mechanistically distinct and practical approaches to the synthesis of this compound:

  • Strategy A: Ring Formation via Cyclization of N-Phenylethylenediamine

  • Strategy B: N-Arylation of a Pre-formed Piperazin-2-one Ring

We will explore the underlying chemical principles, provide detailed experimental procedures, and present a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Strategy A: Ring Formation via Cyclization of N-Phenylethylenediamine

This classical and widely employed strategy involves the construction of the piperazinone ring from an acyclic precursor, N-phenylethylenediamine. The core principle is the reaction of this diamine with a suitable two-carbon electrophile, which undergoes an intramolecular cyclization to form the desired six-membered ring.

Reaction Mechanism

The synthesis commences with the nucleophilic attack of the more basic secondary amine of N-phenylethylenediamine on the electrophilic carbonyl carbon of a chloroacetylating agent (e.g., chloroacetyl chloride or ethyl chloroacetate). This is followed by an intramolecular nucleophilic substitution, where the primary amine displaces the chloride, leading to the formation of the piperazinone ring. The choice of the C2 synthon and the reaction conditions are critical for achieving high yields and minimizing side reactions.

Strategy A cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization N_Phenylethylenediamine N-Phenylethylenediamine Intermediate_Amide N-(2-aminoethyl)-N-phenyl-2-chloroacetamide N_Phenylethylenediamine->Intermediate_Amide Nucleophilic Attack Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate_Amide Product This compound Intermediate_Amide->Product Base-mediated cyclization

Caption: Reaction pathway for the synthesis of this compound via cyclization.

Experimental Protocol

Materials:

  • N-Phenylethylenediamine

  • Chloroacetyl chloride (or ethyl chloroacetate)

  • Triethylamine (or other suitable base)

  • Dichloromethane (or other suitable aprotic solvent)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acylation: To a solution of N-phenylethylenediamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add a solution of chloroacetyl chloride (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization: The crude N-(2-aminoethyl)-N-phenyl-2-chloroacetamide can be cyclized by treatment with a base such as potassium carbonate in a suitable solvent like acetonitrile at reflux.

  • Purification: After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is then purified by column chromatography on silica gel to afford this compound.

Performance Data
ParameterValueReference
Yield 60-80% (overall)[1]
Reaction Time 6-12 hours[1]
Temperature 0 °C to reflux[1]
Purity High after chromatography
Key Reagents N-Phenylethylenediamine, Chloroacetyl chloride

Strategy B: N-Arylation of Piperazin-2-one

This modern approach leverages the power of transition-metal-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, to form the N-phenyl bond on a pre-existing piperazin-2-one ring.[2] This method offers a convergent and often more flexible route, particularly for the synthesis of diverse libraries of N-aryl piperazinones.

Reaction Mechanism

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine (piperazin-2-one) with an aryl halide (e.g., bromobenzene or chlorobenzene). The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the deprotonated piperazin-2-one to the palladium center, followed by reductive elimination, furnishes the desired N-aryl piperazinone and regenerates the Pd(0) catalyst. The choice of the palladium precursor, ligand, and base is crucial for the success of this reaction.

Strategy B Piperazin_2_one Piperazin-2-one Product This compound Piperazin_2_one->Product Aryl_Halide Aryl Halide (e.g., Bromobenzene) Aryl_Halide->Product Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Product Buchwald-Hartwig Amination

Caption: Overview of the Buchwald-Hartwig amination approach.

Experimental Protocol

Materials:

  • Piperazin-2-one

  • Bromobenzene (or other aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂) or other palladium precursor

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or other strong base

  • Anhydrous toluene or dioxane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with piperazin-2-one (1.2 eq), the aryl halide (1.0 eq), the palladium precursor (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.4 eq).

  • Anhydrous solvent (toluene or dioxane) is added, and the vessel is sealed.

  • Reaction: The mixture is heated to 80-110 °C and stirred for 12-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Performance Data
ParameterValueReference
Yield 70-95%[2][3]
Reaction Time 12-24 hours[3]
Temperature 80-110 °C[3]
Purity High after chromatography
Key Reagents Piperazin-2-one, Aryl halide, Pd catalyst, Ligand[3]

Head-to-Head Comparison

FeatureStrategy A: CyclizationStrategy B: N-Arylation (Buchwald-Hartwig)
Starting Materials Readily available and inexpensive (N-phenylethylenediamine, chloroacetyl chloride).Requires synthesis or purchase of piperazin-2-one. Aryl halides are generally available.
Reagent Cost & Availability Generally lower cost.Higher cost due to palladium catalyst and specialized ligands.
Reaction Conditions Milder conditions for acylation, but may require reflux for cyclization.Requires inert atmosphere and higher temperatures. Sensitive to air and moisture.
Scalability Generally straightforward to scale up.Can be challenging to scale up due to catalyst cost and sensitivity.
Substrate Scope Synthesis of substituted analogs requires preparation of the corresponding substituted N-arylethylenediamines.Highly modular; a wide variety of N-aryl piperazinones can be synthesized from a common piperazin-2-one precursor.
Yield Moderate to good (60-80%).Good to excellent (70-95%).[3]
Purification Standard chromatographic methods.Requires removal of catalyst residues, which can be challenging.
Safety Considerations Chloroacetyl chloride is corrosive and lachrymatory.Palladium catalysts can be pyrophoric. Phosphine ligands can be air-sensitive and toxic.

Conclusion and Recommendations

Both the cyclization of N-phenylethylenediamine and the Buchwald-Hartwig N-arylation of piperazin-2-one represent viable and effective strategies for the synthesis of this compound. The choice between these two methods will largely depend on the specific needs of the researcher and the project.

Strategy A (Cyclization) is often the preferred method for large-scale synthesis of the parent this compound due to the lower cost and ready availability of the starting materials. Its operational simplicity and robustness make it an attractive choice for process chemistry.

Strategy B (N-Arylation) excels in the context of medicinal chemistry and library synthesis. Its modularity allows for the rapid generation of a diverse range of N-aryl piperazinone analogs from a common intermediate, facilitating structure-activity relationship (SAR) studies. While the initial investment in catalysts and ligands is higher, the flexibility and typically higher yields can be advantageous for discovery programs.

Ultimately, a thorough understanding of the principles and practicalities of both approaches, as outlined in this guide, will empower researchers to make informed decisions and efficiently access this important class of molecules for their drug discovery and development endeavors.

References

A Senior Application Scientist's Guide to Validating Off-Target Effects of 1-Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for identifying and validating the off-target effects of 1-Phenylpiperazin-2-one. As drug development professionals know, a compound's journey from hit to clinical candidate is fraught with peril, with unforeseen off-target interactions being a primary cause of failure. The phenylpiperazine scaffold, a privileged structure in medicinal chemistry, is notorious for its polypharmacology, engaging a wide array of receptors and enzymes.[1][2] While this compound serves as a valuable building block for novel therapeutics, particularly those targeting neurological disorders, its structural characteristics necessitate a rigorous and multi-faceted approach to off-target profiling to ensure safety and efficacy.[3][4]

This document eschews a one-size-fits-all template. Instead, it offers a strategic, field-proven workflow, blending unbiased, discovery-phase techniques with hypothesis-driven validation assays. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative methodologies.

Strategic Workflow for Off-Target Deconvolution

A robust off-target validation strategy does not rely on a single experiment. It is a phased approach that progressively builds a comprehensive profile of a compound's interactions within a biological system. The goal is to move from broad, unbiased discovery in complex proteomes to direct confirmation of target engagement in a physiologically relevant cellular context.

Off_Target_Workflow cluster_0 Phase 1: Unbiased Discovery (Proteome-Wide) cluster_1 Phase 2: Broad, Hypothesis-Driven Screening cluster_2 Phase 3: Focused Validation (Cellular Context) AP_MS Affinity Purification-Mass Spectrometry (AP-MS) Kinase_Panel Biochemical Kinase Panels AP_MS->Kinase_Panel Identifies potential kinase off-targets InCell_Assays In-Cell Target Engagement Assays AP_MS->InCell_Assays Provides targets for cellular validation CETSA_MS Proteome-Wide CETSA (CETSA-MS) CETSA_WB Cellular Thermal Shift Assay (CETSA) CETSA_MS->CETSA_WB Identifies hits for orthogonal validation Kinase_Panel->CETSA_WB Validates direct binding of kinase hits in cells

Caption: A phased strategic workflow for off-target identification and validation.

Comparative Analysis of Core Methodologies

The selection of an appropriate assay depends on the stage of drug development and the specific questions being asked. No single method is sufficient; rather, their orthogonal application provides the necessary confidence to advance a compound.[5]

Methodology Principle Primary Use Case Pros Cons
Affinity Purification-Mass Spectrometry (AP-MS) A functionalized version of the compound is immobilized to enrich for binding proteins from a cell lysate, which are then identified by mass spectrometry.[6][7]Unbiased, proteome-wide discovery of direct and indirect binders.Identifies novel off-targets without prior hypothesis.[8] Provides a broad interaction landscape.Requires chemical modification of the compound, which may alter binding.[9] Can miss weak binders; prone to false positives from non-specific binding.
Biochemical Kinase Panels The compound is tested for its ability to inhibit the enzymatic activity of a large panel of purified kinases.[10][11]High-throughput screening against a major, druggable protein family.Highly quantitative (IC50/Ki values).[12] Rapid and cost-effective for broad selectivity profiling.[13]Lacks cellular context (no cell permeability or cofactor effects).[14] Limited to the specific proteins on the panel.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. This shift can be detected in intact cells or lysates.[14]Validation of direct target engagement in a physiological, cellular environment.[15]Label-free and does not require compound modification.[16] Confirms cell permeability and target binding in a native context.[17]Lower throughput than biochemical assays. Requires a specific antibody for detection (e.g., Western Blot) unless coupled with MS.[14]

Experimental Protocols: A Practical Guide

Here we provide detailed, step-by-step methodologies for the key experiments discussed. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol is designed to capture potential binding partners of this compound from a relevant cell lysate. It is a discovery tool, and hits must be validated by other methods.[18]

Causality: The core principle is to use an immobilized version of our compound as "bait" to fish for interacting proteins in the complex "sea" of the cellular proteome. A competition experiment with the free, unmodified compound is critical to distinguish specific binders from proteins that non-specifically stick to the matrix.[6]

AP_MS_Workflow cluster_competition Competition Binding start Start: Synthesize functionalized analog of This compound immobilize Immobilize analog onto affinity beads start->immobilize incubate Incubate beads with lysate samples immobilize->incubate prepare_lysate Prepare native cell lysate spike_in Spike lysate with excess free this compound (Competition) prepare_lysate->spike_in no_spike Incubate lysate with beads (No Competition Control) prepare_lysate->no_spike spike_in->incubate no_spike->incubate wash Wash beads to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute ms Analyze eluate by LC-MS/MS elute->ms end_node Identify proteins depleted in the competition sample: These are specific binders. ms->end_node

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Step-by-Step Methodology:

  • Synthesis and Immobilization:

    • Synthesize an analog of this compound with a reactive handle (e.g., a carboxylic acid or alkyne) suitable for covalent attachment to affinity beads (e.g., NHS-activated sepharose or azide-functionalized beads).

    • Rationale: This creates the "bait" for our experiment. The linker should be positioned away from presumed binding motifs to minimize interference.

    • Covalently couple the analog to the beads according to the manufacturer's protocol.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a neuronal cell line if investigating neuroactive effects) to high density.

    • Harvest and wash the cells in cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40 and protease/phosphatase inhibitors) to preserve protein complexes.

    • Rationale: A native lysate maintains proteins in their folded state, allowing for biologically relevant interactions.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Competition Binding Assay:

    • Divide the lysate into two aliquots.

    • To one aliquot (the "competition" sample), add an excess of free, unmodified this compound (e.g., 100 µM).

    • To the other aliquot (the "control" sample), add an equivalent volume of vehicle (e.g., DMSO).

    • Incubate both lysates with the immobilized compound beads for 1-2 hours at 4°C.

    • Rationale: Specific binders will be outcompeted by the free compound and will not bind to the beads in the competition sample. Non-specific binders will adhere to the beads in both conditions.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove unbound and weakly interacting proteins.

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by SDS-PAGE, perform an in-gel digest with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Rationale: MS provides high-resolution identification and quantification of the proteins captured in each sample.[18]

    • Identify proteins that are significantly less abundant in the competition sample compared to the control. These are your high-confidence off-target candidates.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol validates the direct binding of this compound to a specific protein target inside intact cells. It is the gold standard for confirming target engagement in a physiological setting.[14][16]

Causality: When a compound binds to its target protein, it typically increases the protein's thermodynamic stability. When cells are heated, this stabilized protein will resist denaturation and aggregation at higher temperatures compared to the unbound protein. By measuring the amount of soluble protein remaining after heating, we can infer target engagement.[19]

CETSA_Workflow start Culture and harvest cells treat Treat intact cells with This compound or vehicle start->treat heat Heat cell aliquots across a temperature gradient treat->heat lyse Lyse cells via freeze-thaw cycles heat->lyse separate Separate soluble (supernatant) and aggregated (pellet) fractions by ultracentrifugation lyse->separate quantify Quantify soluble target protein in supernatant (e.g., Western Blot) separate->quantify end_node Plot protein abundance vs. temperature. A rightward shift in the melting curve indicates target stabilization. quantify->end_node

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat the cells with a desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) in culture media.

    • Rationale: This step allows the compound to enter the cells and engage with its targets in their native environment.

  • Heat Challenge:

    • Harvest the treated cells, wash, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.

    • Rationale: The heat gradient induces protein denaturation. The key is to find the temperature range where the target protein's stability is most affected.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Rationale: This method of lysis is gentle and avoids detergents that could disrupt protein-ligand interactions.

    • Separate the soluble fraction (containing properly folded proteins) from the aggregated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the specific target protein in each sample using a detection method like Western Blot or ELISA.

    • Rationale: This is the readout. A decrease in the soluble protein signal indicates denaturation and aggregation.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Normalize the intensity at each temperature to the intensity of the unheated (e.g., 37°C) sample.

    • Plot the normalized signal versus temperature for both the vehicle-treated and compound-treated samples.

    • A rightward shift of the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.[16]

Conclusion

Validating the off-target profile of this compound is not a mere checkbox exercise; it is a critical component of a successful drug discovery program. An initial unbiased screen using a technique like AP-MS can reveal the broader interaction landscape, flagging potential liabilities early. Subsequent screening against targeted panels, such as kinase assays, can provide quantitative data on interactions with known druggable families. Finally, cell-based target engagement assays like CETSA are indispensable for confirming that a putative off-target interaction occurs within the complex milieu of a living cell.[20] By employing this multi-pronged, logical workflow, researchers can build a comprehensive and trustworthy safety profile, enabling data-driven decisions and ultimately leading to the development of safer, more effective therapeutics.

References

A Senior Application Scientist's Guide to Benchmarking Novel Phenylpiperazinones: A Comparative Analysis of 1-Phenylpiperazin-2-one against Buspirone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel CNS-active compounds, using 1-Phenylpiperazin-2-one as a case study. We will benchmark its performance against Buspirone, a well-established anxiolytic and 5-HT1A receptor agonist, which serves as an authoritative reference standard.[1][2] The objective is to elucidate the pharmacological profile of this compound through a series of robust, self-validating experimental protocols. The causality behind each experimental choice is explained to provide a clear, logical pathway for researchers, scientists, and drug development professionals.

Introduction: Rationale for Comparison

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, integral to numerous CNS-active drugs.[3] this compound, a derivative of this class, presents a promising, yet uncharacterized, profile. Its structural similarity to known serotonergic and dopaminergic modulators suggests potential activity within these pathways.[4]

To contextualize its potential, we have selected Buspirone as the reference standard. Buspirone is an FDA-approved anxiolytic belonging to the azapirone drug class, with a unique pharmacological profile as a high-affinity 5-HT1A receptor partial agonist and a D2 autoreceptor antagonist.[2][5] It is not structurally related to benzodiazepines and lacks their sedative and dependence-forming properties, making it an "anxioselective" agent.[5] This well-defined mechanism and clinical relevance make Buspirone an ideal benchmark for assessing the potential of novel compounds like this compound.

This guide will detail the head-to-head comparison of their physicochemical properties and performance in key in vitro assays critical for early-stage CNS drug discovery: receptor binding affinity, metabolic stability, and blood-brain barrier permeability.

Physicochemical and Pharmacokinetic Profile Comparison

A foundational step in benchmarking is the characterization of core physicochemical properties, which govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The CNS Multiparameter Optimization (MPO) score is a widely used algorithm that combines six key properties to predict blood-brain barrier permeability and overall CNS drug-likeness.[6]

PropertyThis compound (Predicted)Buspirone (Experimental/Known)Rationale & Significance for CNS Activity
Molecular Weight (MW) ~190.24 g/mol 385.5 g/mol Lower MW (<450) is generally favored for passive diffusion across the blood-brain barrier.[6]
logP (Lipophilicity) Predicted ~1.0-1.5~2.6An optimal logP range (2-4) is crucial; too low, and it won't cross the BBB, too high, and it may have poor solubility or high protein binding.
Topological Polar Surface Area (TPSA) ~32.3 Ų~78.9 ŲA lower TPSA (<90 Ų) is strongly correlated with better BBB penetration.[6]
Hydrogen Bond Donors (HBD) 11Fewer HBDs (<3) are preferred to minimize interactions that hinder BBB crossing.
pKa (Basic) Predicted ~7.5-8.57.9The basicity of the piperazine nitrogen affects ionization state at physiological pH, influencing receptor interaction and solubility.
Plasma Protein Binding To be determined~86%[7]High binding reduces the free fraction of the drug available to exert its effect.
Elimination Half-Life To be determined~2 to 3 hours[7]Determines dosing frequency and potential for accumulation.

Overall Experimental Benchmarking Workflow

The logical flow of experiments is designed to first establish the primary pharmacological target and then evaluate the drug-like properties of the candidate compound. This multi-step process ensures that resources are focused on compounds with the highest potential for success.

G cluster_0 Phase 1: Target Identification & Affinity cluster_1 Phase 2: In Vitro ADME Profiling cluster_2 Phase 3: Data Analysis & Decision P1 Compound Acquisition (this compound & Buspirone) P2 Physicochemical Analysis (MW, logP, TPSA) P1->P2 P3 Receptor Binding Assays (5-HT1A, D2 Receptors) P2->P3 A1 Metabolic Stability Assay (Liver Microsomes) P3->A1 Proceed if affinity is confirmed A2 BBB Permeability Assay (e.g., PAMPA) A1->A2 D1 Comparative Data Analysis (Affinity, Stability, Permeability) A2->D1 D2 Go/No-Go Decision for Further Development D1->D2 G cluster_0 Setup cluster_1 Reaction cluster_2 Analysis S1 Prepare Microsomes, Test Compound, & NADPH S2 Pre-warm at 37°C S1->S2 R1 Initiate Reaction (Add NADPH) S2->R1 R2 Sample at Time Points (0, 5, 15, 30, 45 min) R1->R2 R3 Quench Reaction (Acetonitrile + Internal Std) R2->R3 A1 Centrifuge to Remove Protein R3->A1 A2 Analyze Supernatant by LC-MS/MS A1->A2 A3 Calculate t½ and CLint A2->A3

References

A Researcher's Guide to Assessing the Reproducibility of 1-Phenylpiperazin-2-one's Pharmacological Effects

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of novel psychoactive substance research, the reproducibility of experimental findings is the bedrock of scientific consensus and therapeutic advancement.[1][2][3][4][5] This guide provides a comprehensive framework for assessing the reproducibility of the pharmacological effects of 1-Phenylpiperazin-2-one, a compound of interest within the broader class of phenylpiperazine derivatives.[6] While direct pharmacological data on this compound is nascent, its structural similarity to known psychoactive agents, such as 1-phenylpiperazine and benzylpiperazine (BZP), suggests a potential for stimulant and serotonergic activity.[6][7][8][9][10][11][12][13] This guide is designed for researchers, scientists, and drug development professionals, offering a suite of validated protocols and a comparative framework to rigorously evaluate and establish the reproducibility of its pharmacological profile.

Introduction: The Imperative of Reproducibility in Pharmacology

The "reproducibility crisis" in preclinical research underscores the critical need for robust, well-documented, and transparent experimental methodologies.[1][2][3][5] Inconsistent findings not only hinder scientific progress but also lead to the misallocation of resources in drug development pipelines.[3][4] This guide addresses this challenge by providing a structured approach to assessing the pharmacological effects of this compound, ensuring that findings are both reliable and independently verifiable.[1][14]

Postulated Pharmacological Profile of this compound

Based on its chemical structure, this compound is hypothesized to interact with monoamine neurotransmitter systems, similar to its analogues.[6][7][8][9][10][11][12][13] The primary targets are likely the serotonin (5-HT) and dopamine (DA) transporters, with potential activity at various serotonin receptor subtypes.[7][8][9][15][16][17] The expected pharmacological effects may include stimulant, euphoriant, and potential antidepressant-like properties.[7][9][10][18]

Comparative Compounds

To provide context and a benchmark for the assessment, the pharmacological profile of this compound will be compared with:

  • 1-Phenylpiperazine: A known metabolite of some psychoactive drugs, it exhibits complex serotonergic and adrenergic activity.[8][13][19]

  • Benzylpiperazine (BZP): A recreational drug with stimulant effects comparable to amphetamine, primarily acting as a dopamine and serotonin releasing agent.[7][9][10][18]

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI) used as a standard antidepressant.

  • d-Amphetamine: A classic psychostimulant that promotes the release of dopamine and norepinephrine.

Experimental Framework for Assessing Reproducibility

A multi-tiered approach, encompassing both in vitro and in vivo assays, is essential for a comprehensive and reproducible pharmacological assessment.

In Vitro Assays: Target Engagement and Potency

These assays are fundamental for determining the molecular targets of this compound and its potency.

Radioligand binding assays are a standard method to determine the affinity of a compound for specific receptors and transporters.[16][17]

Protocol: Monoamine Transporter Binding Assay

  • Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT and NET) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes by high-speed centrifugation.

  • Binding Reaction: In a 96-well plate, combine the synaptosomal preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of this compound or a reference compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow binding to reach equilibrium.[20]

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) values by non-linear regression analysis of the competition binding data.

Diagram: In Vitro Binding Assay Workflow

G cluster_prep Synaptosome Preparation cluster_binding Binding Reaction cluster_quant Quantification cluster_analysis Data Analysis prep1 Brain Tissue Homogenization prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 bind1 Combine Synaptosomes, Radioligand, and Test Compound prep3->bind1 bind2 Incubate to Equilibrium bind1->bind2 quant1 Filtration bind2->quant1 quant2 Scintillation Counting quant1->quant2 analysis1 Calculate Ki Values quant2->analysis1

Caption: Workflow for monoamine transporter binding assay.

These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into cells.[21][22]

Protocol: Dopamine Transporter (DAT) Uptake Assay

  • Cell Culture: Culture cells stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

  • Assay Initiation: Plate the cells in a 96-well plate. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a reference compound.

  • Uptake: Add [³H]dopamine to initiate the uptake reaction and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the dopamine uptake.

Diagram: Neurotransmitter Uptake Inhibition Pathway

G transporter Dopamine Transporter (DAT) Extracellular Intracellular intracellular Intracellular Space transporter:port->intracellular dopamine [³H]Dopamine dopamine->transporter:port compound This compound compound->transporter:port extracellular Extracellular Space extracellular->transporter:port

Caption: Inhibition of dopamine uptake by this compound.

In Vivo Assays: Behavioral Pharmacology

In vivo studies are crucial for understanding the integrated physiological and behavioral effects of a compound.[23][24][25][26][27]

This assay is a primary screen for stimulant or sedative effects.[23][24][25][26][27]

Protocol: Open Field Test

  • Apparatus: Use a square or circular arena equipped with infrared beams or a video tracking system to monitor the animal's movement.[25]

  • Acclimation: Place the animal (e.g., mouse or rat) in the center of the open field and allow it to acclimate for a short period.

  • Drug Administration: Administer this compound or a vehicle control via a relevant route (e.g., intraperitoneal injection).

  • Data Collection: Record locomotor activity parameters, such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena, for a set duration (e.g., 60 minutes).

  • Data Analysis: Compare the locomotor activity of the drug-treated group with the control group to determine stimulant or sedative effects.

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used screening models for potential antidepressant activity.[28][29]

Protocol: Forced Swim Test

  • Apparatus: Use a transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Pre-test Session: On the first day, place the animal in the cylinder for a 15-minute pre-swim session.

  • Test Session: 24 hours later, administer this compound or a reference antidepressant (e.g., sertraline) and place the animal back in the water for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility, swimming, and climbing behaviors.

  • Data Analysis: A significant decrease in immobility time in the drug-treated group compared to the control group is indicative of an antidepressant-like effect.[29]

Comparative Pharmacological Data

The following table summarizes the expected outcomes for this compound in comparison to the reference compounds. This table should be populated with experimental data to facilitate a direct comparison and reproducibility assessment.

Compound DAT Ki (nM) SERT Ki (nM) Locomotor Activity Forced Swim Test (Immobility)
This compound To be determinedTo be determinedTo be determinedTo be determined
1-Phenylpiperazine ~2530[8]~880[8]VariableMinimal effect
Benzylpiperazine (BZP) Lower potency[7]Potent[7]Increased[7][9]Not typically assessed
Sertraline HighLowNo significant changeDecreased
d-Amphetamine LowModerateMarkedly increasedDecreased

Conclusion: Establishing a Reproducible Pharmacological Profile

The systematic application of the described in vitro and in vivo protocols will enable a robust and reproducible assessment of the pharmacological effects of this compound. By adhering to these standardized methods and transparently reporting all experimental details, researchers can contribute to a reliable and cumulative body of knowledge.[1][14] This approach not only enhances the scientific integrity of the findings but also provides a solid foundation for any future translational research and drug development efforts.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a profound respect for safety protocols. 1-Phenylpiperazin-2-one, a substituted piperazinone, represents a class of compounds whose handling requires meticulous attention to personal protective equipment (PPE). This guide provides essential, field-tested directives for researchers, scientists, and drug development professionals. Our objective is to instill a deep-seated culture of safety by explaining not just what to do, but why it is critical for your protection.

Disclaimer: Specific safety data for this compound (CAS 5456-56-4) is not widely available. Therefore, this guidance is conservatively based on the well-documented, severe hazards of the structural analogue, 1-Phenylpiperazine (CAS 92-54-6).[1][2] The addition of a ketone functional group may alter the toxicological profile, and thus, these recommendations should be considered the minimum standard of protection.

The Foundation of Safety: Hazard Assessment

Understanding the potential routes of exposure and the severe hazards of analogous compounds is the cornerstone of selecting appropriate PPE. The primary dangers associated with 1-Phenylpiperazine, and presumed for this compound, are acute and severe.

  • Dermal (Skin) Toxicity & Corrosivity: The most significant threat is dermal exposure. Analogous compounds are classified as "Fatal in contact with skin" or "Toxic in contact with skin."[1][3][4] They are also known to cause severe chemical burns.[5][6] Skin absorption can lead to systemic toxicity, and contact with open cuts or abrasions can introduce the substance directly into the bloodstream.[6]

  • Ocular (Eye) Damage: Direct contact is corrosive to the eyes and can cause severe, irreversible damage, including blindness.[5][6] Vapors and mists are also extremely irritating.[6]

  • Oral Toxicity: Ingestion is highly toxic, with the potential to be harmful or fatal.[1][6] It can produce chemical burns within the oral cavity and gastrointestinal tract.[6]

  • Inhalation Toxicity: While it may exist as a solid, dusts, vapors, or aerosols generated during handling can cause respiratory irritation and may lead to serious health damage upon inhalation.[5][6]

Beyond PPE: Engineering and Administrative Controls

Before any discussion of PPE, it is imperative to state that PPE is the last line of defense. The most effective safety measures involve controlling hazards at their source.

  • Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood to control airborne contaminants.[5][7] Ensure that safety showers and eyewash stations are readily accessible and tested regularly.[2][8]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Never work alone. Prohibit eating, drinking, or smoking in laboratory areas.[6] All personnel must be thoroughly trained on the specific hazards and handling procedures for this class of compounds.

Core Directive: Personal Protective Equipment Ensemble

Based on the severe hazard profile, a comprehensive PPE ensemble is mandatory. Do not handle this compound without every component in place.

Protection TypeSpecificationRationale & Causality
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).The "Fatal in contact with skin" classification necessitates robust barrier protection.[1] Double-gloving provides redundancy in case the outer glove is compromised. Always inspect gloves for tears or punctures before use and change them frequently.[2]
Body Protection Chemical-resistant lab coat with long sleeves and tight cuffs. A chemically impervious apron or suit should be worn for larger quantities or splash-prone procedures.[9][10]Protects against skin contact from spills and splashes. Clothing must be immediately removed and decontaminated if exposure occurs.[3][4]
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards, worn in combination with a full-face shield.[3][11]Protects against the severe and irreversible eye damage caused by splashes.[5] A face shield provides an essential secondary barrier for the entire face.[10]
Respiratory Protection A NIOSH-approved respirator is required if there is any risk of generating dusts or aerosols.[9] This could range from an N95 respirator for weighing powders to a full-face respirator with organic vapor cartridges for other procedures.[1][12]Prevents inhalation of toxic particles or vapors that can cause respiratory and systemic damage.[6] The specific type should be determined by a formal risk assessment.

Operational Plan: Step-by-Step Protocols

The integrity of PPE is only as good as the procedure used to wear and remove it. Cross-contamination during doffing is a common source of exposure.

A. Donning (Putting On) PPE Sequence
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Put on the lab coat, ensuring it is fully buttoned. If using an apron, secure it.

  • Respiratory Protection: If required, perform a fit check and don the respirator.

  • Eye & Face Protection: Put on safety goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

B. Doffing (Removing) PPE Sequence

This process is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Peel off the outer gloves without touching the outside surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.

  • Face & Eye Protection: Remove the face shield and goggles from the back of the head. Place them in a designated area for decontamination.

  • Body Protection: Unbutton the lab coat and roll it down off your shoulders, touching only the inside. Fold it so the contaminated exterior is contained inward and place it in a designated laundry or disposal bin.

  • Respiratory Protection: Remove the respirator from behind.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Remove the final pair of gloves and dispose of them.

  • Final Hand Hygiene: Wash and dry hands again.

Logistical Plan: Disposal of Contaminated PPE

All disposable items that have come into contact with this compound are considered hazardous waste.

  • Collection: Use designated, clearly labeled, and sealed waste containers for all contaminated PPE, including gloves, disposable lab coats, and absorbent materials from spills.[2]

  • Disposal: All waste must be disposed of through a licensed hazardous waste contractor in accordance with local, regional, and national regulations.[4][9] Do not mix with general laboratory trash. Empty containers of the chemical must also be treated as hazardous waste.[2]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow PPE Selection Workflow for this compound Handling cluster_0 cluster_1 PPE Requirements start Start: Assess Task weigh_solid Weighing Solid Compound? start->weigh_solid Task Type dissolve Dissolving or Transferring Solution? start->dissolve spill Cleaning a Spill? start->spill base_ppe Minimum PPE: - Double Nitrile Gloves - Chemical Lab Coat - Splash Goggles weigh_solid->base_ppe add_respirator Add Respirator (N95 or higher) weigh_solid->add_respirator Dust potential dissolve->base_ppe add_faceshield Add Face Shield dissolve->add_faceshield Splash risk full_protection Full Protection: - Base PPE - Face Shield - Respirator - Chemical Apron/Suit spill->full_protection

Caption: Decision workflow for selecting appropriate PPE based on the handling task.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylpiperazin-2-one
Reactant of Route 2
Reactant of Route 2
1-Phenylpiperazin-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.